molecular formula C10H10N2O B3255908 8-Amino-2-methylquinolin-6-ol CAS No. 261347-58-4

8-Amino-2-methylquinolin-6-ol

Cat. No.: B3255908
CAS No.: 261347-58-4
M. Wt: 174.2 g/mol
InChI Key: FHBUEPCOJASPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-2-methylquinolin-6-ol is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This quinoline derivative is characterized by a methyl substituent at the 2-position and both amino and hydroxyl functional groups on the quinoline ring system, making it a valuable multifunctional scaffold in chemical synthesis . The presence of multiple coordination sites suggests significant potential for this compound to act as a ligand in coordination chemistry, potentially forming complexes with various metal ions for catalytic or materials science applications. Researchers may also explore its use as a key building block in the synthesis of more complex heterocyclic compounds, including pharmaceuticals and agrochemicals. The structural motifs present in this compound are commonly found in molecules with biological activity, positioning it as a crucial intermediate for drug discovery and development research. As with all chemicals of this nature, proper safety protocols should be followed. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is typically supplied as a solid and may require cold-chain transportation to ensure stability .

Properties

IUPAC Name

8-amino-2-methylquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-2-3-7-4-8(13)5-9(11)10(7)12-6/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBUEPCOJASPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 8-Amino-2-methylquinolin-6-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Amino-2-methylquinolin-6-ol (CAS No. 261347-58-4) is a highly functionalized quinoline derivative characterized by its dual substitution: an electron-donating hydroxyl group at the C6 position and a primary amine at the C8 position. This specific structural motif renders it a critical building block in the development of high-affinity metal chelators, antimalarial agents (analogous to primaquine precursors), and novel biologically active heterocycles.

This technical guide outlines a robust, three-step retrosynthetic pathway starting from commercially available 4-methoxy-2-nitroaniline. As a Senior Application Scientist, I have structured this protocol to prioritize mechanistic causality, chemoselectivity, and self-validating analytical checkpoints to ensure high-fidelity replication in a laboratory setting.

Retrosynthetic Analysis & Pathway Design

The synthesis is logically disconnected into three distinct transformations:

  • Quinoline Core Construction: A Doebner-Miller cyclization to build the 2-methylquinoline scaffold.

  • Ether Cleavage: Lewis acid-mediated demethylation of the C6-methoxy group to yield a free phenol.

  • Chemoselective Reduction: Catalytic hydrogenation of the C8-nitro group to the target primary amine.

SynthesisPathway SM 4-Methoxy-2-nitroaniline (Starting Material) INT1 6-Methoxy-2-methyl- 8-nitroquinoline SM->INT1 Acetaldehyde, HCl Doebner-Miller INT2 6-Hydroxy-2-methyl- 8-nitroquinoline INT1->INT2 BBr3, DCM Demethylation PROD 8-Amino-2-methyl- quinolin-6-ol (Target) INT2->PROD H2, Pd/C, EtOH Nitro Reduction

Chemical synthesis pathway of 8-Amino-2-methylquinolin-6-ol from 4-methoxy-2-nitroaniline.

Experimental Protocols & Mechanistic Causality

Step 1: Quinoline Core Formation (Doebner-Miller Cyclization)

Objective: Synthesis of 6-Methoxy-2-methyl-8-nitroquinoline.

Mechanistic Causality: The Doebner-Miller reaction constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound. In this protocol, acetaldehyde is used in concentrated HCl. The acid catalyzes an in situ aldol condensation of acetaldehyde to form crotonaldehyde. Generating crotonaldehyde in situ maintains a low steady-state concentration, which minimizes unwanted polymerization—a common side reaction that severely limits yields in biphasic Doebner-Miller syntheses[1][2]. The amino group of 4-methoxy-2-nitroaniline undergoes a Michael addition to the crotonaldehyde, followed by electrophilic aromatic substitution (cyclization) and subsequent oxidation to yield the fully aromatic 2-methylquinoline core.

Step-by-Step Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.

  • Dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in 12 M HCl (50 mL) and cool the mixture to 0 °C using an ice bath.

  • Add acetaldehyde (5.2 g, 119 mmol) dropwise over 30 minutes to control the highly exothermic conjugate addition.

  • Maintain the reaction at 0 °C for 15 minutes, then gradually heat the mixture to 80 °C and stir for 1 hour.

  • Cool the resulting mixture, pour it into ice-cold water, and neutralize carefully to pH 7-8 using aqueous ammonium hydroxide.

  • Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (hexane/DCM, 50/1, v/v).

Self-Validating System: Reaction success is confirmed via ¹H NMR. The disappearance of the aniline -NH₂ protons and the appearance of the newly formed quinoline aromatic protons (H-3 and H-4) as distinct doublets (coupling constant J ≈ 8.5 Hz) validates ring closure. The 2-methyl group will appear as a sharp singlet at ~2.7 ppm.

Step 2: Ether Cleavage (Demethylation)

Objective: Synthesis of 6-Hydroxy-2-methyl-8-nitroquinoline.

Mechanistic Causality: To convert the methoxy group to a free phenol, Boron tribromide (BBr₃) is utilized. BBr₃ is a strong Lewis acid that coordinates to the ethereal oxygen. This complexation weakens the O-CH₃ bond, facilitating the nucleophilic attack of the bromide ion to yield methyl bromide and a boron alkoxide intermediate. Upon aqueous workup, the alkoxide hydrolyzes to the phenol[3]. BBr₃ is explicitly chosen over refluxing 48% HBr because it operates at lower temperatures, preventing thermal degradation of the sensitive nitroquinoline core.

Step-by-Step Protocol:

  • Dissolve 6-methoxy-2-methyl-8-nitroquinoline (5.0 g, 22.9 mmol) in anhydrous DCM (100 mL) under an inert nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.0 M in DCM, 46.0 mL, 46.0 mmol) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it into crushed ice (100 g) to hydrolyze the boron complex.

  • Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate.

Self-Validating System: FTIR spectroscopy is the primary checkpoint here. The appearance of a broad, strong O-H stretching band at ~3200-3400 cm⁻¹ and the disappearance of the aliphatic C-H stretch of the methoxy group confirm complete demethylation.

Step 3: Chemoselective Nitro Reduction

Objective: Synthesis of 8-Amino-2-methylquinolin-6-ol.

Mechanistic Causality: The final step requires the reduction of the C8-nitro group to a primary amine without hydrogenating the aromatic quinoline ring. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is highly chemoselective for nitroarenes[4]. The palladium catalyst adsorbs H₂ gas and facilitates a stepwise hydrogen transfer (via nitroso and hydroxylamine intermediates) strictly to the nitrogen atom, leaving the robust quinoline π-system intact.

Step-by-Step Protocol:

  • Dissolve 6-hydroxy-2-methyl-8-nitroquinoline (3.0 g, 14.7 mmol) in absolute ethanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.3 g, 10 wt%) under a continuous stream of nitrogen to prevent ignition.

  • Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon.

  • Stir the suspension vigorously at room temperature for 4 to 6 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filtered catalyst dry out in the air, as it is highly pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain the pure target compound.

Self-Validating System: The reaction is validated by the complete disappearance of the asymmetric nitro stretch at ~1530 cm⁻¹ in FTIR, replaced by dual N-H stretching bands characteristic of a primary amine at ~3300 and 3400 cm⁻¹. LC-MS will confirm the target mass with an [M+H]⁺ peak at m/z 175.2.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for a self-validating workflow.

Synthesis StepIntermediate / ProductTypical Yield (%)Reaction Time (h)Key Analytical Marker (Self-Validation)
1. Doebner-Miller 6-Methoxy-2-methyl-8-nitroquinoline65 - 75%1.25¹H NMR: δ 2.7 (s, 3H, -CH₃), δ 3.9 (s, 3H, -OCH₃)
2. Ether Cleavage 6-Hydroxy-2-methyl-8-nitroquinoline80 - 85%12.0FTIR: ~3300 cm⁻¹ (broad -OH stretch)
3. Nitro Reduction 8-Amino-2-methylquinolin-6-ol85 - 90%4.0 - 6.0LC-MS: m/z 175.2 [M+H]⁺; FTIR: ~3400 cm⁻¹ (-NH₂)

References

  • Synthesis and characterization of 8-aminoquinolines, substituted by electron donating groups, as high-affinity copper chelators - Comptes Rendus de l'Académie des Sciences.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines - ResearchGate.
  • Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives - ResearchGate.
  • Metal-free chemoselective reduction of nitroaromatics to anilines via hydrogen transfer strategy - ResearchGate.

Sources

8-Aminoquinolin-6-ol (CAS 7402-16-6): Structural Properties, Metabolic Pathways, and Applications in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Aminoquinolin-6-ol (CAS 7402-16-6) occupies a critical intersection in medicinal chemistry and pharmacology. As a core quinoline derivative, it serves both as a versatile synthetic building block and as a highly reactive pharmacophore[1]. In the context of antimalarial therapeutics, 8-aminoquinolines (8-AQs) such as primaquine and tafenoquine are administered as prodrugs[2]. Their therapeutic efficacy against dormant liver-stage Plasmodium vivax hypnozoites—as well as their dose-limiting hemotoxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients—is directly mediated by their hydroxylated metabolites[3].

Understanding the physicochemical properties, redox behavior, and metabolic generation of 8-aminoquinolin-6-ol is essential for researchers aiming to design next-generation antimalarials that decouple parasite lethality from host erythrocyte toxicity[4].

Physicochemical and Structural Properties

The structural framework of 8-aminoquinolin-6-ol consists of a quinoline bicyclic ring substituted with an amino group at the C8 position and a hydroxyl group at the C6 position. The C8-amino group is strictly required for tissue schizontocidal activity, while the C6-hydroxyl group governs the molecule's electron-donating capability and subsequent redox cycling[4].

Table 1: Quantitative Chemical and Structural Data

PropertyValue
CAS Number 7402-16-6[5]
IUPAC Name 8-aminoquinolin-6-ol[5]
Molecular Formula C9H8N2O[5]
Molecular Weight 160.17 g/mol [5]
SMILES String C1=CC2=CC(=CC(=C2N=C1)N)O[5]
XLogP 1.4[5]
Topological Polar Surface Area (TPSA) 59.1 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]

Biological Significance & Metabolic Pathways

Primaquine and related 8-AQs do not possess intrinsic antimalarial activity in their parent form[2]. They require extensive hepatic biotransformation, primarily driven by the cytochrome P450 isoenzyme CYP2D6 [6][7].

A primary metabolic route involves the demethylation of the 6-methoxy group (found in primaquine) or direct ring hydroxylation, yielding phenolic derivatives like 8-aminoquinolin-6-ol and 5-hydroxy-8-aminoquinolines[8]. These hydroxylated metabolites are highly unstable. They readily lose an electron to undergo spontaneous auto-oxidation, forming electrophilic quinoneimines[4].

This oxidation triggers a continuous redox cycle. The rapid cycling between the phenolic state (e.g., 8-aminoquinolin-6-ol) and the quinoneimine state generates massive amounts of reactive oxygen species (ROS) and hydrogen peroxide (


).
  • Antimalarial Efficacy: In the parasite, this oxidative burst causes lethal damage to cellular structures, mediating the drug's radical cure capabilities[3].

  • Hemolytic Toxicity: In host erythrocytes, the generated ROS oxidizes hemoglobin to methemoglobin. In patients with G6PD deficiency, the inability to regenerate reduced glutathione (GSH) leaves red blood cells vulnerable to this oxidative stress, culminating in acute hemolytic anemia[2][9].

MetabolicPathway PQ Primaquine (Prodrug) 6-Methoxy-8-aminoquinoline CYP CYP2D6 / Hepatic Metabolism PQ->CYP Metab 8-Aminoquinolin-6-ol (Active Metabolite) CYP->Metab Quinone Quinoneimine Intermediates Metab->Quinone Oxidation Quinone->Metab Reduction ROS Reactive Oxygen Species (ROS) & H2O2 Quinone->ROS Efficacy Parasite Death (Antimalarial Efficacy) ROS->Efficacy Tox Hemolysis (G6PD Deficient Hosts) ROS->Tox

Figure 1: CYP2D6-mediated metabolic activation and redox cycling of 8-aminoquinolines.

Experimental Methodologies

To evaluate the pharmacological viability of 8-aminoquinolin-6-ol and its synthetic derivatives, researchers must employ rigorous, self-validating in vitro systems. The following protocols detail the assessment of metabolic generation and redox liability.

Protocol 1: In Vitro CYP2D6 Metabolism Assay

Purpose: To quantify the CYP2D6-mediated generation of 8-aminoquinolin-6-ol from 6-methoxy precursors. Causality & Validation: We utilize Human Liver Microsomes (HLMs) to simulate hepatic Phase I metabolism. The reaction is strictly dependent on NADPH as an electron donor. To validate that the metabolism is exclusively CYP2D6-mediated, a parallel control is spiked with Quinidine (a potent, selective CYP2D6 inhibitor). Complete inhibition of 8-aminoquinolin-6-ol formation in the quinidine cohort self-validates the assay's enzymatic specificity.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the 8-AQ substrate (10 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Validation Control: In a parallel tube, add Quinidine (1 µM) during the pre-incubation phase.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Immediate protein precipitation halts enzymatic activity and prevents artifactual non-enzymatic oxidation of the highly reactive phenolic metabolite.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify 8-aminoquinolin-6-ol.

Protocol 2: Cyclic Voltammetry (CV) for Redox Potential

Purpose: To measure the anodic peak potential (


) of 8-aminoquinolin-6-ol, which correlates directly with its propensity to auto-oxidize and cause hemotoxicity[4].
Causality & Validation:  Molecules with lower ionization potentials (lower 

) form quinoneimines more rapidly, leading to higher methemoglobin generation. To ensure the absolute accuracy of the measured potentials across different experimental days, the electrochemical cell is spiked with Ferrocene as an internal reference standard.
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile.
    
  • Analyte Addition: Dissolve 8-aminoquinolin-6-ol to a final concentration of 1 mM in the electrolyte solution.

  • Electrode Setup: Polish a glassy carbon working electrode with 0.05 µm alumina slurry. Rinse with deionized water and dry. Use a platinum wire as the counter electrode and

    
     as the reference electrode.
    
  • Validation Spike: Add Ferrocene (1 mM) to the cell. The known

    
     redox couple will serve as an internal calibration peak.
    
  • Scanning: Purge the solution with

    
     for 10 minutes to remove dissolved oxygen. Run the cyclic voltammogram from -0.5 V to +1.5 V at a scan rate of 100 mV/s.
    
  • Data Extraction: Calculate the

    
     of the compound relative to the 
    
    
    
    peak. Lower values indicate a higher thermodynamic drive for redox cycling.

Synthetic Utility & High-Throughput Screening

Because the 6-hydroxyl group is the linchpin of both efficacy and toxicity, 8-aminoquinolin-6-ol (CAS 7402-16-6) serves as a critical core scaffold for rational drug design[1]. Medicinal chemists utilize this building block to synthesize next-generation analogues.

Current strategies involve modifying the 8-amino alkyl chain to optimize pharmacokinetic distribution, or introducing electron-withdrawing groups (e.g., trifluoromethyl or halogens) at the adjacent C5 position. These substitutions increase the ionization potential of the molecule, thereby dampening the rate of quinone formation and widening the therapeutic index against methemoglobinemia[4].

Workflow Synth Synthesis via CAS 7402-16-6 CV Cyclic Voltammetry (Redox Potential) Synth->CV Microsomes CYP2D6 Assay (Metabolic Stability) Synth->Microsomes ToxScreen Erythrocyte Assay (Hemotoxicity) CV->ToxScreen Microsomes->ToxScreen Lead Lead Optimization ToxScreen->Lead

Figure 2: Experimental workflow for screening 8-aminoquinolin-6-ol derivatives.

References

  • PubChem Compound Summary for CID 244284, 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. [Link]

  • Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure. Frontiers in Genetics.[Link]

  • Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics. Antimicrobial Agents and Chemotherapy (NIH).[Link]

  • Primaquine Therapy and G6PD and CYP2D6 Genotype. Medical Genetics Summaries (NCBI).[Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews.[Link]

  • Insights into the Design of Primaquine-Based Antimalarial Drugs with Less Methemoglobin Generation. ACS Chemical Research in Toxicology.[Link]

  • Cytochrome P450-dependent toxic effects of primaquine on human erythrocytes. Toxicology in Vitro (Ovid).[Link]

  • Cas 7402-16-6, 8-AMINO-QUINOLIN-6-OL. LookChem.[Link]

Sources

fundamental chemical properties of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Functional Paradigm of 8-Amino-2-methylquinolin-6-ol

Executive Summary

The molecule 8-Amino-2-methylquinolin-6-ol (CAS: 261347-58-4) occupies a unique intersection between advanced synthetic methodology and medicinal chemistry. Characterized by a highly specific triad of functional groups—an 8-amino group, a 2-methyl steric director, and a 6-hydroxyl electronic modulator—this compound serves a dual mandate. In organic synthesis, it acts as a next-generation, sterically-tuned bidentate directing group for transition-metal-catalyzed C–H functionalization. In pharmacology, it represents the active redox-cycling pharmacophore of antimalarial 8-aminoquinolines. This whitepaper deconstructs the fundamental properties, mechanistic utility, and experimental handling of this versatile scaffold.

Physicochemical Profiling & Structural Logic

To harness 8-Amino-2-methylquinolin-6-ol effectively, one must first understand its baseline physicochemical metrics. The molecule is a substituted quinoline where the interplay of electron-donating groups (amino and hydroxyl) and steric bulk (methyl) dictates its reactivity profile.

Table 1: Fundamental Physicochemical Properties

PropertyValueStructural Implication
CAS Number 261347-58-4Unique identifier for procurement and spectral matching [1].
Molecular Formula C₁₀H₁₀N₂ODictates the exact mass for LC-MS validation workflows.
Molecular Weight 174.20 g/mol Low molecular weight ensures high atom economy when used as an auxiliary.
Topological Polar Surface Area (TPSA) 59.1 ŲOptimal for membrane permeability in pharmacological assays.
LogP 2.19Lipophilic enough for organic extraction, yet water-compatible.
Density 1.3 ± 0.1 g/cm³High density indicative of tight crystal packing via hydrogen bonding.
Boiling Point 390.0 ± 37.0 °CHigh thermal stability, surviving harsh C–H activation temperatures.
Refractive Index 1.725High polarizability due to the conjugated, electron-rich aromatic system.

Mechanistic Role in C–H Functionalization: The "Twisted Amide" Paradigm

The use of 8-aminoquinoline as a bidentate directing group (the Daugulis auxiliary) revolutionized ortho-C–H functionalization by stabilizing high-valent metal intermediates (e.g., Pd(IV), Co(III), Ni(III)) [2]. However, the classical 8-aminoquinoline auxiliary suffers from a critical flaw: its removal post-functionalization requires exceedingly harsh conditions (e.g., boiling in strong acid or base), which destroys sensitive functional groups on the target molecule.

8-Amino-2-methylquinolin-6-ol solves this through structural causality:

  • Steric Induction (The 2-Methyl Effect): When coupled to a target carboxylic acid, the resulting amide coordinates to the metal. The 2-methyl group creates a severe steric clash with the amide carbonyl. This forces the amide bond out of its planar geometry, breaking its resonance stabilization (the "twisted amide" concept). Consequently, the C(acyl)–N bond is highly activated, allowing for mild, room-temperature cleavage via transamidation [2].

  • Electronic Modulation (The 6-Hydroxyl Effect): The 6-OH group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the quinoline nitrogen, strengthening metal coordination during the challenging C–H cleavage step, and accelerating the reductive elimination phase of the catalytic cycle[3].

G Substrate Substrate + Auxiliary (8-Amino-2-methylquinolin-6-ol) Coordination Bidentate Metal Coordination Substrate->Coordination Metal Catalyst CH_Activation C-H Bond Cleavage Coordination->CH_Activation Base/Oxidant Functionalization Functionalization (e.g., Alkylation) CH_Activation->Functionalization Reagent Cleavage Auxiliary Cleavage (Sterically Accelerated) Functionalization->Cleavage Transamidation Cleavage->Substrate Auxiliary Recovery

Fig 1: Catalytic C–H functionalization cycle directed by 8-amino-2-methylquinolin-6-ol.

Pharmacological Significance: Redox Cycling and Hemotoxicity

Beyond synthetic utility, the 8-aminoquinolin-6-ol scaffold is the biological endpoint for many antimalarial drugs. Drugs like primaquine and tafenoquine are prodrugs; they are metabolized by hepatic CYP450 enzymes into 6-hydroxylated derivatives [4].

The Causality of Efficacy and Toxicity: The 6-hydroxyl group allows the molecule to undergo rapid autoxidation into a quinone-imine intermediate. This redox cycling generates massive amounts of reactive oxygen species (ROS).

  • In the parasite: This oxidative stress destroys the mitochondria of Plasmodium species, providing radical curative efficacy.

  • In the host: The exact same redox cycling depletes glutathione (GSH) in human erythrocytes. In patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, who cannot regenerate GSH, this leads to severe hemolytic anemia [4]. The 2-methyl group in our specific compound sterically hinders certain metabolic degradation pathways, prolonging the half-life of this redox-active state.

Pathway Prodrug 8-Aminoquinoline Derivative CYP450 Hepatic CYP450 Metabolism Prodrug->CYP450 Metabolite 6-Hydroxylated Metabolite (e.g., 6-ol derivative) CYP450->Metabolite Hydroxylation Redox Redox Cycling (Quinone-Imine) Metabolite->Redox O2 / ROS Efficacy Parasite Death (Antimalarial Efficacy) Redox->Efficacy Oxidative Stress in Plasmodium Toxicity Hemolytic Anemia (Host Toxicity) Redox->Toxicity GSH Depletion in Erythrocytes

Fig 2: Pharmacological redox cycling and toxicity pathway of 6-hydroxylated 8-aminoquinolines.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to confirm causality and success at every stage.

Protocol 1: Installation, C–H Activation, and Cleavage of the Auxiliary

This protocol outlines the use of 8-Amino-2-methylquinolin-6-ol as a directing group for Palladium-catalyzed C–H alkylation.

  • Step 1: Auxiliary Installation (Amidation)

    • Procedure: React the target aliphatic carboxylic acid (1.0 equiv) with 8-Amino-2-methylquinolin-6-ol (1.1 equiv) using EDCI (1.2 equiv) and HOAt (1.2 equiv) in DMF at room temperature for 12 hours.

    • Causality: HOAt prevents racemization and accelerates the coupling of the sterically hindered 8-amino group.

    • Validation: Perform LC-MS. The reaction is successful only if the[M+H]⁺ peak matches the exact mass of the coupled amide, and ¹H-NMR confirms the presence of the distinct 2-methyl singlet at ~2.6 ppm.

  • Step 2: Pd-Catalyzed C–H Alkylation

    • Procedure: Combine the amide (0.2 mmol), Pd(OAc)₂ (10 mol%), an alkyl iodide (2.0 equiv), and Ag₂CO₃ (1.5 equiv) in tert-amyl alcohol. Heat at 110 °C for 24 hours.

    • Causality: The bidentate nitrogen coordination brings the Pd(II) center into exact proximity with the ortho-C–H bond. Ag₂CO₃ acts as an iodine scavenger to regenerate the active catalyst.

    • Validation: Isolate the product via silica plug. Run ¹H-NMR; the disappearance of the ortho-proton signal (typically around 7.2–7.5 ppm) validates complete C–H functionalization.

  • Step 3: Sterically-Accelerated Cleavage

    • Procedure: Treat the functionalized amide with Boc₂O (1.2 equiv) and DMAP (1.1 equiv) in CH₃CN for 2 hours, followed by the addition of a nucleophile (e.g., methanol or an amine) at room temperature.

    • Causality: The Boc group attaches to the amide nitrogen. Combined with the steric repulsion from the 2-methyl group, the C–N bond is completely twisted out of resonance, allowing nucleophilic attack at room temperature without degrading the molecule [2].

    • Validation: Flash chromatography must yield >90% recovery of the intact 8-Amino-2-methylquinolin-6-ol (confirmed by TLC co-spotting with a standard), validating the non-destructive nature of the cycle.

Protocol 2: In Vitro Hemotoxicity and Redox Profiling

This protocol evaluates the GSH-depleting potential of the 6-hydroxyl pharmacophore.

  • Step 1: Erythrocyte Incubation

    • Procedure: Incubate washed, ⁵¹Cr-labeled rat erythrocytes with varying concentrations (10–100 µM) of 8-Amino-2-methylquinolin-6-ol in phosphate-buffered saline (pH 7.4) at 37 °C for 4 hours.

    • Causality: Simulates systemic blood exposure to the redox-active metabolite to trigger the quinone-imine autoxidation cascade [4].

  • Step 2: Glutathione (GSH) Depletion Assay

    • Procedure: Lyse the cells and treat the lysate with Ellman’s reagent (DTNB). Measure absorbance at 412 nm using a microplate reader.

    • Causality: DTNB reacts with free sulfhydryl groups (GSH) to produce a yellow chromophore. If the 6-ol compound is actively redox cycling, it will consume GSH, preventing this color change.

    • Validation: The system is validated if the vehicle control shows high absorbance (high GSH) and the positive control (e.g., 5-hydroxyprimaquine) shows a >80% reduction in absorbance. A concentration-dependent decrease in the test wells confirms the hemotoxic mechanism.

Conclusion

8-Amino-2-methylquinolin-6-ol is a masterclass in rational chemical design. By strategically placing a methyl group to induce steric strain and a hydroxyl group to tune electron density and redox potential, chemists and pharmacologists can exploit this single scaffold to achieve both mild, room-temperature C–H functionalization and potent, targeted oxidative stress in biological systems.

References

  • Li, Y., et al. (2022). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 27(6), 1944. Available at:[Link]

  • Wang, J., et al. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 29(8), 1785. Available at:[Link]

  • Bowman, Z. S., et al. (2004). Primaquine-Induced Hemolytic Anemia: Susceptibility of Normal versus Glutathione-Depleted Rat Erythrocytes to 5-Hydroxyprimaquine. Journal of Pharmacology and Experimental Therapeutics, 311(1), 238-246. Available at:[Link]

The 8-Aminoquinoline Scaffold: A Century of Discovery, Mechanistic Insights, and Synthetic Innovation in Antimalarial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline (8-AQ) class represents one of the most indispensable, yet toxicologically complex, families of antimalarial therapeutics. As the only clinically validated drug class capable of achieving "radical cure"—the eradication of dormant liver-stage hypnozoites in Plasmodium vivax and P. ovale—8-AQs are critical to global malaria elimination efforts. This technical whitepaper synthesizes the historical discovery, pharmacological mechanisms, and core synthetic methodologies of 8-aminoquinolines, providing a rigorous foundation for researchers engaged in next-generation antimalarial drug design.

Historical Genesis: From Synthetic Dyes to Radical Cure

The trajectory of 8-aminoquinoline discovery is deeply intertwined with the birth of modern chemotherapy. In the 1920s, observations of the mild antimalarial activity of methylene blue led to the synthesis of pamaquine (Plasmochin), the first rationally designed blood schizontocide and tissue hypnozoitocide 1[1]. However, its clinical utility was severely limited by unpredictable and often fatal hemolytic crises.

The exigencies of World War II catalyzed a massive, coordinated effort led by the U.S. Office of Scientific Research and Development to find safer alternatives. In 1945, Robert Elderfield at Columbia University synthesized primaquine , which exhibited a vastly superior therapeutic window 2[2]. During the Korean War, primaquine was administered to hundreds of thousands of returning soldiers, successfully preventing the reintroduction of P. vivax to the United States. It was during this mass administration in 1956 that researchers finally linked the drug's hemolytic toxicity to glucose-6-phosphate dehydrogenase (G6PD) deficiency, the most common human enzymopathy3[3].

Despite its flaws, primaquine remained the sole radical cure option for over 60 years. In 1978, the Walter Reed Army Institute of Research discovered tafenoquine , a long-acting 8-AQ analog designed to overcome primaquine's short half-life and compliance issues. After decades of development, tafenoquine received FDA approval in 2018 as a single-dose radical cure, marking the first major advancement in the 8-AQ class in over half a century 4[4].

Pharmacological Mechanism of Action (MoA)

The 8-aminoquinolines are inherently inactive prodrugs that require complex host-mediated bioactivation. The causality of their efficacy—and their toxicity—is rooted in a two-step biochemical relay:

  • Hepatic Bioactivation: 8-AQs undergo extensive metabolism by hepatic Cytochrome P450 enzymes, predominantly CYP2D6 , to form reactive hydroxylated intermediates (e.g., 5-hydroxyprimaquine) 5[5]. Genetic polymorphisms in CYP2D6 directly dictate therapeutic outcomes; poor metabolizers experience therapeutic failure, underscoring the necessity of this bioactivation step.

  • Redox Cycling and Oxidative Stress: The hydroxylated metabolites act as electron shuttles. They undergo continuous redox cycling mediated by host Cytochrome P450 reductase (CPR) and parasite-specific ferredoxin-NADP+ reductase (PfFNR)6[6]. This futile cycling generates lethal levels of Reactive Oxygen Species (ROS), such as hydrogen peroxide and hydroxyl radicals, which destroy the parasite's mitochondrial membranes and DNA.

The diagram below maps the logical flow of this mechanism:

MoA Prodrug 8-Aminoquinoline Prodrug (Primaquine / Tafenoquine) CYP Hepatic CYP2D6 Hydroxylation Prodrug->CYP Bioactivation Metabolite Reactive Intermediate (e.g., 5-Hydroxyprimaquine) CYP->Metabolite Redox Redox Cycling (CPR & PfFNR) Metabolite->Redox Electron Transfer ROS Reactive Oxygen Species (H2O2, OH•) Redox->ROS Oxidation Death Parasite Death (Hypnozoites & Gametocytes) ROS->Death Oxidative Stress

Caption: Mechanism of Action: CYP2D6 bioactivation and ROS-mediated parasite clearance.

Quantitative Clinical Pharmacology

To understand the evolutionary leap from primaquine to tafenoquine, we must analyze their pharmacokinetic profiles. Tafenoquine's addition of a 5-phenoxy group and a modified side chain drastically alters its metabolic clearance, allowing for a single-dose regimen compared to primaquine's arduous 14-day protocol.

Pharmacological ParameterPrimaquineTafenoquine
Discovery Year 19451978
Terminal Half-Life ~6 hours~14 days
Dosing Regimen (Radical Cure) 15–30 mg daily for 14 days300 mg Single Dose
CYP2D6 Dependence High (Critical for efficacy)Present, but less strictly correlated
G6PD Deficiency Risk High (Contraindicated)High (Contraindicated)
Target Stages Hypnozoites, GametocytesHypnozoites, Gametocytes, Blood Schizonts

Core Synthetic Methodology: The Skraup Protocol

The foundational synthesis of the 8-aminoquinoline core relies on the classical Skraup Synthesis . As an application scientist, it is critical to understand why specific reagents are used. The reaction involves the cyclization of an aromatic amine (e.g., o-nitroaniline) with glycerol in the presence of an acid catalyst and an oxidizing agent7[7].

Synthesis Start o-Nitroaniline + Glycerol Dehydration Acid Catalysis (H2SO4) -> Acrolein Formation Start->Dehydration Addition Conjugate Addition & Cyclization Dehydration->Addition Oxidation Aromatization (Oxidizing Agent) Addition->Oxidation Intermediate 8-Nitroquinoline Oxidation->Intermediate Reduction Catalytic Reduction (H2, Pd/C) Intermediate->Reduction Product 8-Aminoquinoline Core Reduction->Product

Caption: Synthetic workflow for the 8-aminoquinoline core via Skraup synthesis.

Step-by-Step Self-Validating Protocol: Synthesis of 8-Aminoquinoline

Phase 1: Skraup Cyclization to 8-Nitroquinoline

  • Reaction Setup: In a robust, round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of o-nitroaniline, 3.0 equivalents of anhydrous glycerol, and 0.02 equivalents of ferrous sulfate (

    
    ).
    
    • Causality:

      
       acts to moderate the highly exothermic reaction, preventing explosive runaway conditions.
      
  • Acid Addition: Slowly add concentrated sulfuric acid (

    
    ) dropwise while stirring.
    
    • Causality:

      
       serves as a dehydrating agent, converting glycerol into acrolein in situ. Generating acrolein in the reaction mixture prevents the rapid, uncontrollable polymerization that occurs if pure acrolein is added directly.
      
  • Oxidant Addition: Add 0.5 equivalents of an oxidizing agent (e.g., o-nitrophenol or iodine) and heat the mixture to 135–140°C for 3 hours.

    • Causality: The initial Michael addition and cyclization yield a dihydroquinoline intermediate. The oxidizing agent is strictly required to drive the aromatization step, yielding the stable 8-nitroquinoline ring.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow o-nitroaniline spot and the emergence of a highly UV-active product spot at a lower

    
     confirms successful cyclization.
    
  • Work-Up: Cool to room temperature, neutralize carefully with aqueous

    
     to pH 7-8, and extract with dichloromethane. Dry over 
    
    
    
    and concentrate.

Phase 2: Reduction to 8-Aminoquinoline 6. Catalytic Hydrogenation: Dissolve the crude 8-nitroquinoline in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). 7. Reduction: Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without disrupting the aromatic quinoline core, avoiding the harsh metallic byproducts of dissolving metal reductions (e.g.,
    
    
    ).
  • Self-Validation Check (Final): Filter through Celite to remove the catalyst. A color shift from dark yellow/brown to a pale yellow solution indicates successful reduction. Confirm the presence of the primary amine via Ninhydrin stain (turns purple/dark blue).

Future Perspectives in Drug Design

The ultimate goal for medicinal chemists working with the 8-aminoquinoline scaffold is to decouple its hypnozoitocidal efficacy from its G6PD-related hemolytic toxicity. Current research is heavily focused on mapping the precise steric and electronic requirements of the CYP2D6 binding pocket to design "soft drugs" or targeted prodrugs that generate localized ROS exclusively within the hepatocyte, thereby sparing circulating erythrocytes from oxidative stress.

References

  • Primaquine - Wikipedia.Wikimedia Foundation.
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.Benchchem.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.Liverpool School of Tropical Medicine.
  • Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis.NCBI.
  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.American Society for Microbiology.
  • Defining the mechanism of action of the 8-aminoquinolines.UKRI's Gateway.
  • Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis.NCBI.

Sources

In Silico Architectures of 8-Aminoquinolines: From C-H Activation to Antimalarial Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the theoretical and computational modeling of 8-aminoquinolines (8-AQs). This scaffold serves two distinct but electronically related functions in modern chemistry: as a high-performance bidentate directing group (DG) in transition-metal catalyzed C–H activation, and as a potent antimalarial pharmacophore (e.g., Primaquine, Tafenoquine).

This guide provides researchers with validated computational workflows to model these systems, focusing on Density Functional Theory (DFT) for catalytic cycles and Molecular Docking/QSAR for pharmacological profiling.

Part 1: Electronic Structure & Coordination Chemistry

The Core Directive: The utility of 8-AQs stems from the rigid "bite angle" formed between the quinoline nitrogen (


) and the exocyclic amine nitrogen (

). Accurate modeling requires capturing the chelation thermodynamics with transition metals.
Computational Theory Level

For 8-AQ complexes involving 3d/4d transition metals (Pd, Ni, Cu), standard B3LYP functionals often fail to account for dispersion interactions critical in crowded coordination spheres.

  • Recommended Functional: M06-2X or

    
    B97X-D . These functionals include dispersion corrections essential for accurate 
    
    
    
    -
    
    
    stacking interactions between the quinoline ring and substrates.
  • Basis Sets:

    • Light Atoms (C, H, N, O):def2-SVP (Optimization), def2-TZVP (Single Point Energy).

    • Metals (Pd, Ni, Fe):SDD or LANL2DZ with Effective Core Potentials (ECP) to account for relativistic effects.

Protocol: Modeling the Bidentate Chelation

To validate the stability of the directing group, you must calculate the binding energy (


) of the 8-AQ to the metal center.

Step-by-Step Workflow:

  • Ligand Preparation: Construct the 8-AQ amide substrate in a planar conformation.

  • Complexation: Model the

    
     (or relevant salt) species.
    
  • Optimization: Locate the minimum energy structure where 8-AQ acts as an

    
    -bidentate ligand.
    
  • Validation: Ensure the

    
     bite angle is approx. 80-85°, characteristic of stable 5-membered metallacycles.
    

Part 2: Catalysis – The "Daugulis" Directing Group

8-Aminoquinoline allows for the functionalization of unactivated


 bonds by stabilizing high-valent metal intermediates (e.g., Pd(IV)).
The Mechanism

The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] The critical computational challenge is locating the Transition State (TS) for the C–H activation step, which often involves a Concerted Metalation-Deprotonation (CMD) pathway.

Visualization: Pd-Catalyzed C-H Activation Cycle

The following diagram illustrates the catalytic cycle you must model, highlighting the critical intermediate species.

CH_Activation_Cycle Fig 1: Pd(II)/Pd(IV) Catalytic Cycle for 8-AQ Directed C-H Activation Substrate Substrate (8-AQ Amide) + Pd(OAc)2 Coordination Intermediate I N,N-Bidentate Coordination Substrate->Coordination Ligand Exchange CMD_TS TS-1 C-H Activation (CMD) Coordination->CMD_TS + AcOH loss Metallacycle Intermediate II Pd(II) Metallacycle CMD_TS->Metallacycle u0394Gu2021 ~20-25 kcal/mol Oxidation Intermediate III High-Valent Pd(IV) Species Metallacycle->Oxidation + Oxidant (e.g., PhI(OAc)2) RedElim TS-2 Reductive Elimination Oxidation->RedElim C-X Bond Formation Product Functionalized Product + Pd(II) Regenerated RedElim->Product Product Release Product->Substrate Cycle Repeats

Figure 1: The catalytic cycle typically modeled using DFT.[2] Note the high-valent Pd(IV) intermediate stabilized by the rigid 8-AQ scaffold.

Computational Protocol: Transition State Search

To find the elusive TS for C-H activation:

  • Guess Geometry: Constrain the distance between the metal center and the target Hydrogen (

    
    ) to ~2.1 Å and the leaving acetate oxygen to the Hydrogen (
    
    
    
    ) to ~1.3 Å.
  • Optimization: Run a TS (Berny algorithm) optimization using the functional/basis set defined in 1.1.

  • Frequency Check: The output must show exactly one imaginary frequency (typically -1000 to -1500

    
    ) corresponding to the H-atom transfer vector.
    
  • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the pre-complex (Reactant) and the metallacycle (Product).

Part 3: Pharmacological Modeling (Antimalarial & Toxicity)

In drug development, the 8-AQ scaffold (Primaquine, Tafenoquine) is analyzed for metabolic stability and hemolytic toxicity (G6PD deficiency).

Metabolic Activation (CYP2D6)

8-AQs are prodrugs requiring metabolic activation by CYP2D6 to form the active quinone-imine species.

Docking Protocol:

  • Target: Crystal structure of human CYP2D6 (e.g., PDB ID: 3QM4 or 2F9Q ).

  • Grid Box: Center the grid on the Heme iron. Ensure the box is large enough (25x25x25 Å) to accommodate the long alkyl side chains of Tafenoquine.

  • Constraint: Define a distance constraint (< 4.0 Å) between the 5-position or 6-methoxy group of the quinoline and the Heme Iron (Fe) to simulate the reactive orientation.

Toxicity Prediction (QSAR & Redox)

The hemolytic toxicity is linked to the generation of Reactive Oxygen Species (ROS) via redox cycling.

Key Descriptors for QSAR:

Descriptor Significance Target Range (Ideal)
HOMO-LUMO Gap Correlates with redox stability. Smaller gaps imply easier electron transfer and higher ROS generation potential. > 3.5 eV (for reduced toxicity)
LogP Lipophilicity; determines transport across the parasitic food vacuole membrane. 3.0 - 5.5

| LUMO Energy | Electrophilicity; predicts susceptibility to nucleophilic attack by glutathione. | High (less negative) |

Visualization: Toxicity Prediction Workflow

This workflow integrates quantum mechanics with informatics to filter toxic derivatives.

QSAR_Workflow Fig 2: In Silico Workflow for 8-AQ Toxicity Screening Library 8-AQ Library (Derivatives) GeomOpt DFT Geometry Opt (B3LYP/6-31G*) Library->GeomOpt Descriptors Calc Descriptors (HOMO, LUMO, LogP) GeomOpt->Descriptors Filter Toxicity Filter (Gap < Threshold?) Descriptors->Filter Filter->Library Fail (Redesign) Docking CYP2D6 Docking (Metabolic Potential) Filter->Docking Pass Lead Lead Candidate Docking->Lead

Figure 2: Workflow for filtering 8-AQ derivatives based on electronic stability and metabolic fit.

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Anilide ortho-Arylation." Journal of the American Chemical Society. Link

  • Baird, J. K. (2019). "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. Link

  • Pyne, S., et al. (2022). "A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process." RSC Advances. Link

  • Sanford, M. S., et al. (2021). "Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization." Organometallics. Link

  • Cui, W., et al. (2020). "In silico prediction of drug binding to CYP2D6." Drug Metabolism and Disposition. Link

Sources

Technical Guide: Photophysical & Electrochemical Properties of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The compound 8-Amino-2-methylquinolin-6-ol represents a critical scaffold in the study of aminoquinoline-based antimalarials and fluorescent probes. Structurally derived from the quinoline core, this molecule integrates three distinct functional modifiers: an electron-donating hydroxyl group at position 6, a primary amine at position 8, and a methyl group at position 2.

Unlike the widely studied 8-hydroxyquinoline (which exhibits Excited-State Intramolecular Proton Transfer, ESIPT), the 6-hydroxy isomer displays distinct photophysics governed by Intramolecular Charge Transfer (ICT) and pH-dependent prototropic equilibria. Its significance lies not only in its potential as a fluorophore but also as a stable model for the redox-active metabolites of drugs like Primaquine and Tafenoquine.

This guide provides a comprehensive analysis of its electronic structure, spectral characteristics, and experimental methodologies for characterization.

Part 2: Molecular Architecture & Electronic Properties

Structural Logic

The photophysics of 8-Amino-2-methylquinolin-6-ol are dictated by the interplay between the electron-rich substituents and the electron-deficient pyridine ring.

  • Quinoline Core: Acts as the planar conjugated linker.

  • 6-OH Group (Auxochrome): A strong electron donor (+M effect) positioned para to the ring nitrogen (in the extended conjugation sense), significantly lowering the HOMO-LUMO gap and inducing a bathochromic shift relative to the parent quinoline.

  • 8-NH₂ Group: Provides a secondary donation site and enables bidentate metal chelation (N1 and N8), though less effectively than 8-hydroxyquinoline. It also introduces potential for intramolecular hydrogen bonding with the ring nitrogen.

  • 2-Methyl Group: Provides steric bulk and a weak hyperconjugative effect, often improving solubility and preventing nucleophilic attack at the 2-position.

Resonance & Charge Transfer Diagram

The following diagram illustrates the resonance contributions and the "Push-Pull" electronic system that drives the molecule's fluorescence.

ElectronicStructure cluster_0 Substituent Effects Substituents Functional Groups Core Quinoline Ring (Acceptor) Substituents->Core +M Effect (Donation) ExcitedState Excited State (S1) ICT Character Core->ExcitedState hv (Absorption) Fluorescence Fluorescence Emission (Radiative Decay) ExcitedState->Fluorescence k_f OH_6 6-OH: Strong Donor (Bathochromic Shift) OH_6->Core NH2_8 8-NH2: Donor/Chelator (H-bond to N1) NH2_8->Core Me_2 2-Me: Hyperconjugation (Solubility/Sterics) Me_2->Core

Figure 1: Electronic "Push-Pull" mechanism driving the photophysics of 8-Amino-2-methylquinolin-6-ol.

Part 3: Photophysical Characterization

Absorption Spectra (UV-Vis)

The absorption profile is characterized by


 transitions of the aromatic ring and 

transitions involving the heteroatom lone pairs.
ParameterValue / Range (Approx.)Mechanistic Insight

(Neutral)
340 – 360 nmPrimary conjugation band; red-shifted vs. quinoline (312 nm) due to 6-OH/8-NH₂ donation.

(Acidic)
320 – 330 nmProtonation of Ring N (N1) stabilizes the ground state, often causing a hypsochromic shift or distinct band splitting.

(Basic)
380 – 410 nmDeprotonation of 6-OH forms the phenolate anion, a powerful donor, causing a strong red shift (Bathochromic).
Molar Extinction (

)
3,000 – 6,000 M⁻¹cm⁻¹Typical allowed

transitions.
Fluorescence Emission

Unlike 8-hydroxyquinoline, which is weakly fluorescent in protic solvents due to ESIPT, 6-hydroxy analogs often retain fluorescence, though quantum yields (


) are solvent-dependent.
  • Emission Maximum (

    
    ):  Typically 450 – 520 nm  (Blue-Green region).
    
  • Stokes Shift: Large (approx. 80–120 nm), indicating significant geometric relaxation or solvent reorientation in the excited state (ICT nature).

  • Quantum Yield (

    
    ): 
    
    • Aprotic Solvents (MeCN, DMSO): Higher

      
       (0.1 – 0.4).
      
    • Protic Solvents (Water, MeOH): Lower

      
       due to H-bond assisted non-radiative decay (quenching).
      
pH Dependence & Prototropic Equilibria

The molecule exists in at least three distinct protonation states, each with unique spectral signatures.

  • Cationic Form (

    
    ):  Protonated at N1 (Ring Nitrogen). Dominates at pH < 3.
    
  • Neutral Form (

    
    ):  Neutral molecule. Dominates at pH 5–8.
    
  • Anionic Form (

    
    ):  Deprotonated at 6-OH (Phenolate). Dominates at pH > 10.
    

Note: The 8-NH₂ group is weakly basic due to conjugation with the ring and intramolecular H-bonding; its protonation occurs only in highly acidic media (


).

Part 4: Experimental Protocols

Protocol: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission relative to a standard.

Reagents:

  • Analyte: 8-Amino-2-methylquinolin-6-ol (10 µM in Ethanol).

  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153.
    
  • Solvent: Spectroscopic grade Ethanol.

Workflow Diagram:

QuantumYield cluster_eq Equation Start Start: Sample Prep Absorbance Measure Absorbance (A) (Target A < 0.1 at exc) Start->Absorbance Dilute to < 10µM Emission Measure Integrated Emission (F) (Excitation at same lambda) Absorbance->Emission Record Spectrum Calculation Calculate QY using Equation Emission->Calculation Integrate Area EquationNode Φ_s = Φ_r * (F_s/F_r) * (A_r/A_s) * (n_s²/n_r²) Calculation->EquationNode

Figure 2: Workflow for comparative quantum yield determination.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the analyte and reference. Dilute until absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD to avoid inner-filter effects.

  • Absorption Scan: Record UV-Vis spectra (200–600 nm) for both samples. Note the absorbance value (

    
    ) at the excitation wavelength.
    
  • Emission Scan: Excite both samples at the chosen wavelength. Record emission spectra (360–650 nm). Integrate the total area under the curve (

    
    ).
    
  • Refractive Index Correction: If solvents differ, correct for refractive index (

    
    ).
    
  • Calculation: Use the equation in Figure 2.

Protocol: Spectrophotometric pKa Determination

Objective: Determine the ground-state acid dissociation constants.

  • Buffer Prep: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 12.0.

  • Titration: Add a fixed aliquot of 8-Amino-2-methylquinolin-6-ol to each buffer (final conc. ~20 µM).

  • Measurement: Record UV-Vis absorption spectra for each pH point.

  • Analysis: Plot Absorbance at

    
     (e.g., 350 nm vs 400 nm) against pH. The inflection points of the sigmoidal curve correspond to the pKa values (estimated 
    
    
    
    for Ring N,
    
    
    for 6-OH).

Part 5: Applications & Implications[1][2][3]

Biological Probes

The 6-hydroxy-8-aminoquinoline scaffold is structurally analogous to the active metabolites of 8-aminoquinoline drugs.

  • Tracking Metabolism: The fluorescence of this molecule can be used to track the distribution of aminoquinoline drugs in cellular assays, as the 6-hydroxylation is a key metabolic step.

  • Metal Sensing: While 8-hydroxyquinoline is the gold standard for Al³⁺/Zn²⁺ sensing, the 8-amino-6-hydroxy variant offers alternative selectivity, potentially for transition metals like Cu²⁺ or Fe³⁺, often involving fluorescence quenching (Turn-OFF) rather than enhancement.

Redox Cycling & Toxicity

Researchers must be aware that 8-amino-6-hydroxyquinolines are redox-active.

  • Mechanism: They can undergo oxidation to form quinone-imines (specifically 6-imino-quinoline-8-one or similar tautomers).

  • ROS Generation: This redox cycling can generate Reactive Oxygen Species (ROS), which is the primary mechanism of antimalarial action (and hemolytic toxicity in G6PD-deficient patients).

  • Handling Precaution: Solutions should be kept deoxygenated (purged with N₂/Ar) during photophysical measurements to prevent oxidative degradation.

References

  • PubChem. (2025).[1] 8-Aminoquinolin-6-ol (CID 244284) Physical Properties. National Library of Medicine.[1] [Link]

  • Bardez, E., et al. (1997). Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Journal of Physical Chemistry B. [Link]

  • Wiloch, M., et al. (2025).[2][3] Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.[3] [Link]

  • Farruggia, G., et al. (2006).[4] 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society.[4][5] [Link]

  • Kaur, K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. [Link]

Sources

An In-Depth Technical Guide to the Metal Chelating Properties of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone in the development of potent metal-chelating agents, with broad applications in medicinal chemistry, analytical sensing, and materials science. This technical guide provides a comprehensive examination of a specific, multifunctional derivative: 8-Amino-2-methylquinolin-6-ol. We will dissect its structural attributes, explore its coordination chemistry, provide detailed experimental protocols for characterizing its chelating activity, and discuss the profound implications of its metal-binding properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of this versatile molecule.

Introduction: The Quinoline Scaffold as a Privileged Chelator

The 8-substituted quinoline framework is renowned for its ability to form stable complexes with a wide array of metal ions. The canonical example, 8-hydroxyquinoline (8HQ), acts as a powerful bidentate chelator, coordinating with metal ions through its phenolic oxygen and the nitrogen atom of the quinoline ring. This interaction forms a thermodynamically stable five-membered ring, a structural motif central to its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1]

The subject of this guide, 8-Amino-2-methylquinolin-6-ol , is a more complex derivative. Its structure suggests multiple potential coordination sites:

  • The heterocyclic quinoline nitrogen (N1).

  • The primary amino group at position 8 (N8).

  • The hydroxyl group at position 6 (O6).

This multi-dentate character, combined with the electronic and steric influence of the 2-methyl group, positions 8-Amino-2-methylquinolin-6-ol as a highly tunable and potent chelating agent. The primary chelation is anticipated to occur via the N1 and N8 donors, analogous to other 8-aminoquinolines, forming the characteristic stable five-membered ring. The 6-hydroxyl group may act as a secondary binding site, potentially enabling tridentate coordination, or modulate the electronic properties and therefore the binding affinity of the primary chelating moiety.

Synthetic Pathways

A common strategy begins with a substituted aniline that undergoes a cyclization reaction, such as the Doebner-von Miller reaction, followed by functional group interconversions. For example, a synthesis could start from 8-bromo-2-methylquinoline, which is commercially available.[2] Subsequent steps would involve nucleophilic aromatic substitution to introduce the hydroxyl group and a Buchwald-Hartwig amination to install the amino group.[2]

Below is a generalized workflow representing a potential synthetic route.

G cluster_0 Synthetic Workflow A Starting Material (e.g., 2-Methyl-8-nitroquinoline) B Step 1: Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl) A->B C Intermediate (8-Amino-2-methylquinoline) B->C D Step 2: Introduction of Hydroxyl Group (e.g., Diazotization followed by hydrolysis or Nucleophilic Aromatic Substitution on a precursor) C->D E Final Product (8-Amino-2-methylquinolin-6-ol) D->E

Caption: Generalized synthetic workflow for 8-Amino-2-methylquinolin-6-ol.

Coordination Chemistry and Chelation Mechanism

The efficacy of 8-Amino-2-methylquinolin-6-ol as a chelator is rooted in its ability to act as a Lewis base, donating electron pairs from its nitrogen and oxygen atoms to a metal ion (a Lewis acid).

3.1. Primary Bidentate Chelation

The most favorable coordination mode involves the formation of a five-membered chelate ring between the quinoline nitrogen (N1) and the 8-amino nitrogen (N8) with a metal ion (Mⁿ⁺). This bidentate chelation is the cornerstone of the stability of complexes formed by 8-aminoquinoline derivatives.[2]

G cluster_0 Chelation Mechanism Ligand 8-Amino-2-methylquinolin-6-ol Complex Stable Metal Complex Ligand->Complex Coordination (N1, N8 donors) Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Formation of a stable metal complex via bidentate chelation.

3.2. Factors Influencing Complex Stability

The stability of the resulting metal complexes is not uniform and is dictated by several interconnected factors:

  • The Metal Ion: The nature of the metal ion is paramount. For divalent first-row transition metals, the stability of the complexes is expected to follow the Irving-Williams series : Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[3][4] This trend arises from a combination of decreasing ionic radii and increasing crystal field stabilization energy (CFSE) from Mn²⁺ to Ni²⁺.[3] The exceptionally high stability of Cu²⁺ complexes is attributed to the Jahn-Teller effect, which provides additional stabilization.[4]

  • pH of the Solution: The pH of the medium critically affects chelation by altering the protonation state of the ligand. The amino group (-NH₂) and the hydroxyl group (-OH) are basic and acidic, respectively. At low pH, the amino group will be protonated (-NH₃⁺), rendering it unable to coordinate with the metal ion. Conversely, at higher pH values, deprotonation of the hydroxyl group to its phenolate form (-O⁻) can enhance its coordination potential. Therefore, the optimal pH for chelation is typically in a neutral to slightly basic range where the amino group is available for donation.

  • Influence of Substituents:

    • 2-Methyl Group: This group can exert a steric influence, potentially distorting the geometry of the complex and affecting its stability. Electronically, it is a weak electron-donating group, which slightly increases the basicity of the quinoline nitrogen and may enhance binding affinity.

    • 6-Hydroxyl Group: This group has a significant electron-donating effect through resonance, increasing the electron density on the quinoline ring system. This enhanced electron density on the N1 and N8 donor atoms should increase the stability of the metal complexes.

Quantitative Analysis of Metal Chelation

To harness the potential of 8-Amino-2-methylquinolin-6-ol, it is essential to quantify its binding affinity and stoichiometry with various metal ions. Spectrophotometric and potentiometric titrations are the foundational methods for this purpose.

4.1. Data Presentation: Stability Constants and Spectral Shifts

The stability of a metal-ligand complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). The tables below present illustrative data for the expected behavior of 8-Amino-2-methylquinolin-6-ol with common divalent metals.

Table 1: Illustrative Stepwise Stability Constants (log K) for M(L) and M(L)₂ Complexes (Note: These are representative values based on the Irving-Williams series and are for illustrative purposes only.)

Metal Ionlog K₁ (for ML)log K₂ (for ML₂)
Co²⁺7.56.8
Ni²⁺8.27.4
Cu²⁺9.58.5
Zn²⁺7.26.5

Table 2: Expected UV-Vis Spectral Data Upon Chelation

SpeciesExpected λmax (nm)Rationale of Shift
Ligand Only~320-340π → π* transitions within the quinoline ring system.
Metal-Ligand Complex (e.g., Cu²⁺)~380-420 (Bathochromic Shift)Chelation alters the electronic structure, creating a new, lower-energy metal-to-ligand charge transfer (MLCT) band.
4.2. Experimental Protocol: UV-Visible Spectrophotometric Titration

This technique is used to determine the binding stoichiometry and stability constant by monitoring changes in the absorbance spectrum as a metal ion solution is titrated into a solution of the ligand.

Objective: To determine the stoichiometry and formation constant of the complex between 8-Amino-2-methylquinolin-6-ol (L) and a metal ion (Mⁿ⁺), such as Cu²⁺.

Materials:

  • Stock solution of 8-Amino-2-methylquinolin-6-ol (e.g., 1 mM in a suitable buffer/solvent mixture like 50% ethanol-water).

  • Stock solution of a metal salt (e.g., 10 mM CuSO₄ in the same solvent).

  • Buffered solvent (e.g., HEPES or MES buffer at a constant pH, e.g., 7.4, with ionic strength adjusted using KCl or NaClO₄).

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Methodology:

  • Preparation: Prepare a series of solutions containing a fixed concentration of the ligand (L) and varying concentrations of the metal ion (Mⁿ⁺). The mole ratio of M:L should typically range from 0 to 10.

  • Wavelength Scan: Record the full UV-Vis spectrum (e.g., 250-600 nm) for the ligand-only solution to determine its λmax.

  • Titration: Add incremental amounts of the metal ion stock solution to the cuvette containing the ligand solution. After each addition, mix thoroughly and allow the solution to equilibrate.

  • Data Acquisition: Record the full UV-Vis spectrum for each metal-to-ligand ratio.

  • Data Analysis:

    • Isosbestic Point: Observe the spectra. The presence of one or more isosbestic points—wavelengths where the absorbance does not change—is a strong indication of a simple equilibrium between two species (e.g., the free ligand and a 1:1 complex).[5]

    • Stoichiometry (Job's Plot): To determine the stoichiometry, prepare a series of solutions where the total molar concentration ([L] + [M]) is constant, but the mole fraction of the metal varies from 0 to 1. Plot the change in absorbance at the λmax of the complex against the mole fraction of the metal. The peak of the plot will indicate the stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).

    • Stability Constant (Benesi-Hildebrand method for 1:1 complex): Plot 1/ΔA against 1/[M], where ΔA is the change in absorbance and [M] is the metal concentration. The stability constant K can be calculated from the slope and intercept of the resulting linear plot.

4.3. Experimental Protocol: Potentiometric (pH-metric) Titration

This method determines stability constants by measuring the change in pH of a solution containing the ligand and metal ion upon titration with a strong base.[6][7]

Objective: To determine the protonation constants of the ligand and the stability constants of its metal complexes.

Materials:

  • Calibrated pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Micro-burette.

  • Solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH).

  • Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.

Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers.

  • Titration Sets: Perform a series of titrations by adding standardized base in small increments to the following solutions under constant temperature and ionic strength:

    • (A) Strong acid only.

    • (B) Strong acid + Ligand.

    • (C) Strong acid + Ligand + Metal ion.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis (Bjerrum's Method):

    • Plot the pH readings against the volume of base added for all three titrations.[6]

    • The horizontal shift between curve B (acid + ligand) and curve C (acid + ligand + metal) at a given pH value is due to the release of protons upon complexation.

    • This shift is used to calculate (the average number of ligands bound per metal ion).

    • The protonation constants of the ligand are determined from curve B.

    • A formation curve is generated by plotting against pL (negative logarithm of the free ligand concentration).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, log K₁ is the value of pL at n̄ = 0.5.[8]

Applications and Significance in Research and Development

The ability of 8-Amino-2-methylquinolin-6-ol to chelate biologically and environmentally important metal ions underpins its potential in several high-impact areas.

5.1. Neurodegenerative Diseases

An imbalance in metal ion homeostasis, particularly of copper, zinc, and iron, is a key pathological feature of neurodegenerative disorders like Alzheimer's disease.[9] These metal ions can bind to amyloid-beta peptides, promoting their aggregation and generating reactive oxygen species (ROS). Chelators like 8-aminoquinoline derivatives can sequester these excess metal ions, potentially preventing aggregation and reducing oxidative stress, thereby offering a therapeutic strategy.[10][11][12]

G cluster_0 Mechanism in Neuroprotection M Excess Metal Ions (Cu²⁺, Zn²⁺) Agg Aβ Aggregation & Oxidative Stress M->Agg Abeta Amyloid-Beta (Aβ) Abeta->Agg ROS Reactive Oxygen Species (ROS) Agg->ROS ND Neuronal Damage Agg->ND Chelator 8-Amino-2-methylquinolin-6-ol Chelator->M Chelation

Caption: Chelator action against metal-induced neurotoxicity.

5.2. Anticancer Therapy

Metal ions are essential cofactors for many enzymes involved in cancer cell proliferation and survival. Chelating agents can disrupt these processes by depriving cancer cells of these crucial metals. Furthermore, the metal complexes themselves can exhibit enhanced cytotoxic activity. For instance, copper complexes of 8-hydroxyquinoline derivatives have been shown to induce apoptosis and inhibit tumor growth by generating ROS and targeting DNA.[13][14] The lipophilic nature of the quinoline scaffold allows these complexes to cross cell membranes and exert their effects intracellularly.

5.3. Analytical and Sensing Applications

The distinct change in optical properties (color or fluorescence) upon metal binding makes quinoline derivatives excellent candidates for chemosensors.[1] 8-Amino-2-methylquinolin-6-ol could be developed into a selective sensor for detecting specific metal ions in biological or environmental samples. The binding event would translate into a measurable signal, allowing for sensitive and rapid quantification of the target analyte.[2]

Conclusion

8-Amino-2-methylquinolin-6-ol represents a sophisticated evolution of the classic quinoline chelator scaffold. Its multiple donor sites and substituted ring system provide a platform for strong and potentially selective metal ion binding. The principles of coordination chemistry, particularly the Irving-Williams series, provide a predictive framework for its interaction with transition metals. Through rigorous experimental characterization using techniques like spectrophotometric and potentiometric titrations, researchers can unlock its full potential. The demonstrated applications of related compounds in tackling complex diseases like cancer and neurodegeneration highlight the significant promise of 8-Amino-2-methylquinolin-6-ol as a lead compound for drug discovery and a versatile tool for analytical science. Future research should focus on the synthesis and detailed characterization of its metal complexes to fully elucidate its structure-activity relationships and advance its application.

References
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. Available at: [Link]

  • Housecroft, C. E., & Sharpe, A. G. (n.d.). Thermodynamic aspects: the Irving–Williams series. Inorganic Chemistry. Available at: [Link]

  • Fiveable. (2025). Irving-Williams Series Definition. Fiveable. Available at: [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. Scribd. Available at: [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Available at: [Link]

  • Miličević, A., Branica, G., & Raos, N. (2006). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. Molecules, 11(1), 57-65. Available at: [Link]

  • Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Available at: [Link]

  • Priyanka. (n.d.). METHODS OF DETERMINATION OF STABILITY CONSTANT OF COMPLEXES. LS College Muzaffarpur. Available at: [Link]

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations -II. YouTube. Available at: [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available at: [Link]

  • Grokipedia. (n.d.). Irving–Williams series. Grokipedia. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 12(45), 29285-29295. Available at: [Link]

  • Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. National Center for Biotechnology Information. Available at: [Link]

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146249. Available at: [Link]

  • Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ResearchGate. Available at: [Link]

  • Stasina, O., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2419. Available at: [Link]

  • Ruankham, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Mahidol University. Available at: [Link]

  • Chen, Z., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease. Annals of Translational Medicine, 10(6), 329. Available at: [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44. Available at: [Link]

  • Khan, M. S., et al. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. Journal of Applied Spectroscopy, 84, 885-890. Available at: [Link]

  • ResearchGate. (2021). UV-Vis Spectroscopy for metal analysis?. ResearchGate. Available at: [Link]

  • Pal, T. (2022). Chapter 3: Determination of Trace Elements Using UV–Vis Spectrophotometry. RSC Publishing. Available at: [Link]

  • UTPedia. (2012). Uv-Vis Spectrum Analysis Of Heavy Metal Detection. UTPedia. Available at: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. Available at: [Link]

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3749. Available at: [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3539. Available at: [Link]

Sources

Decoding the Pharmacological Potential of 8-Amino-2-methylquinolin-6-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug resistance outpaces the development of novel anti-infectives, revisiting and structurally optimizing proven pharmacophores is a critical strategy in medicinal chemistry. The compound 8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4) represents a highly rationalized evolution of the classic 8-aminoquinoline class, which includes the antimalarial staple primaquine[1],[2].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a finely tuned biological machine. Its potential biological activity is dictated by three distinct structural modifications, each engineered to overcome historical limitations of quinoline-based therapeutics:

  • The 8-Amino Group (The Anchor): Essential for nucleic acid interaction and binding within the parasitic food vacuole[3].

  • The 6-Hydroxyl Group (The Redox Engine): Classic 8-aminoquinolines like primaquine are prodrugs; they possess a 6-methoxy group that requires hepatic CYP2D6 demethylation to become active. By pre-installing a 6-hydroxyl group, 8-Amino-2-methylquinolin-6-ol bypasses the CYP2D6 metabolic bottleneck. This directly enables the formation of a redox-active quinone-imine intermediate, ensuring consistent reactive oxygen species (ROS) generation regardless of patient CYP450 polymorphisms[4],[5].

  • The 2-Methyl Group (The Steric Shield): The addition of a methyl group at the C2 position provides critical steric hindrance. This modification shields the quinoline nitrogen from rapid enzymatic N-oxidation and degradation, thereby extending the compound's pharmacokinetic half-life and potentially reducing off-target host toxicity[2],[6].

Mechanistic Pathway: CYP-Independent Redox Cycling

The primary biological activity of 6-hydroxy-8-aminoquinolines stems from their ability to act as potent intracellular pro-oxidants within target pathogens, while paradoxically exhibiting antioxidant (radical scavenging) properties in healthy mammalian cells[4].

Within the acidic, iron-rich environment of a Plasmodium food vacuole, the 6-hydroxyl group undergoes rapid auto-oxidation. This initiates a futile redox cycle that depletes the parasite's NADPH reserves and generates lethal levels of hydrogen peroxide (


) and superoxide radicals.

RedoxMechanism A 8-Amino-2-methylquinolin-6-ol (Reduced State) B Intracellular Oxidases (Parasite Food Vacuole) A->B Oxidation C Quinone-Imine Intermediate (Oxidized State) B->C C->A Reductase Recycling D Reactive Oxygen Species (H2O2, Superoxide) C->D Electron Transfer E Parasite Apoptosis / Membrane Damage D->E Oxidative Stress

Fig 1: CYP-independent redox cycling mechanism of 8-amino-2-methylquinolin-6-ol generating ROS.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of 8-Amino-2-methylquinolin-6-ol, experimental designs must move beyond simple viability screens. The following protocols are designed as self-validating systems , incorporating mechanistic controls to prove why the compound works, not just that it works.

Protocol A: CYP-Independent Antimalarial Efficacy Assay

Objective: To validate that 8-Amino-2-methylquinolin-6-ol retains potent antimalarial activity without requiring hepatic activation, unlike primaquine[2]. Causality: We utilize a SYBR Green I fluorescence assay. Because redox-active compounds can artificially inflate viability readings in standard colorimetric assays (like MTT) by directly reducing the tetrazolium dye, SYBR Green I provides a non-metabolic, DNA-intercalating alternative that ensures absolute data integrity.

Step-by-Step Methodology:

  • Culture Preparation: Maintain Plasmodium falciparum strains (CQS D6 and CQR W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Plating: Dispense 8-Amino-2-methylquinolin-6-ol in a 96-well plate using a 3-fold serial dilution (range: 10 µM to 0.5 nM).

  • The Self-Validating Control (Critical Step): In a parallel set of wells, co-incubate the compound with 10 µM Ketoconazole (a broad-spectrum CYP450 inhibitor). Logic: If the compound is truly CYP-independent due to the pre-existing 6-OH group, its

    
     will remain unchanged in the presence of Ketoconazole. Primaquine (control) will show a massive drop in efficacy.
    
  • Incubation: Incubate plates for 72 hours at 37°C under a hypoxic gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Lysis & Staining: Freeze plates at -80°C to lyse erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green, 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate

    
     using non-linear regression.
    
Protocol B: DPPH Radical Scavenging & Dual-State Validation

Objective: To quantify the antioxidant capacity of the 6-hydroxyl moiety in non-parasitic environments[4].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 500 µM solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) in analytical grade methanol.

  • Reaction: Mix 100 µL of the compound (at varying concentrations from 1–300 µM) with 100 µL of the DPPH solution in a 96-well plate.

  • Internal Baseline: Use Ascorbic Acid and Trolox as positive controls. Use vehicle (DMSO < 0.5%) as a negative control.

  • Incubation & Read: Incubate in the dark for 45 minutes at room temperature. Measure absorbance at 517 nm.

  • Causality Check: The reduction of the DPPH radical (color change from purple to yellow) directly correlates to the hydrogen-donating ability of the 6-hydroxyl group on the quinoline ring.

AssayWorkflow S1 Compound Preparation S2 P. falciparum Co-Culture S1->S2 S3 SYBR Green I Incubation S2->S3 S4 Fluorescence Quantification S3->S4 S5 Dose-Response Modeling S4->S5

Fig 2: High-throughput, artifact-free screening workflow for biological evaluation.

Quantitative Data Synthesis

Based on established Structure-Activity Relationship (SAR) data for 8-aminoquinolines, 2-methylquinolines, and 6-hydroxyquinolines[4],[2],[3], the following table synthesizes the projected and comparative biological activity profile of 8-Amino-2-methylquinolin-6-ol against standard benchmarks.

Table 1: Comparative In Vitro Biological Activity Profile

Compound Class / AnalogP. falciparum CQS (

ng/mL)
P. falciparum CQR (

ng/mL)
DPPH Scavenging (

µM)
Cytotoxicity CC50 (µg/mL)
Chloroquine (Control) 15.2113.0Inactive> 50.0
Primaquine (Prodrug) 45.048.0> 200.0> 50.0
8-Amino-6-hydroxyquinoline 12.514.228.418.5
8-Amino-2-methylquinolin-6-ol < 10.0 < 12.0 **~ 35.0***> 40.0 *

*Projected values based on the synergistic effects of the C2-methyl steric shielding (improving stability/lowering cytotoxicity) and the C6-hydroxyl group (driving potent redox activity)[2],[6].

Conclusion

8-Amino-2-methylquinolin-6-ol is not merely a structural analog; it is a rationally designed therapeutic core. By integrating a pre-activated redox engine (6-OH) with a metabolically protective shield (2-methyl), it offers a highly promising scaffold for the development of next-generation, broad-spectrum anti-infectives that are immune to host CYP450 variability.

References

1. - Molecules (MDPI). 2. - ACS Omega / PubMed Central. 3. - PubChem. 4. - Pharmaceuticals (MDPI).

Sources

Methodological & Application

Application Note: 8-Amino-2-methylquinolin-6-ol as a Fluorescent Scaffold and Probe for Zinc(II)

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Photophysical characterization, mechanistic pathways, and self-validating protocols for zinc(II) detection using the 8-aminoquinoline scaffold.

Executive Summary

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular apoptosis, neurotransmission, and enzymatic regulation. Accurate tracking of labile zinc pools requires highly selective and sensitive fluorescent probes. 8-Amino-2-methylquinolin-6-ol (CAS: 261347-58-4) serves as both a foundational fluorogenic scaffold and a direct precursor for advanced zinc sensors (such as the Zinquin family).

This application note details the mechanistic principles, quantitative photophysical data, and field-proven, self-validating protocols for utilizing 8-amino-2-methylquinolin-6-ol and its derivatives in both in vitro and live-cell environments.

Mechanistic Principles: Chelation-Enhanced Fluorescence (CHEF)

The utility of 8-amino-2-methylquinolin-6-ol is rooted in its highly specific coordination chemistry. In its unbound state, the fluorescence of the quinoline fluorophore is severely quenched due to Photoinduced Electron Transfer (PET) from the lone pair of electrons on the 8-amino nitrogen to the excited quinoline ring.

When Zn²⁺ is introduced, it forms a stable bidentate chelate with the quinoline nitrogen and the 8-amino nitrogen.

  • Causality of Signal: The coordination of Zn²⁺ ties up the lone pair of electrons on the nitrogen atoms, effectively halting the PET process.

  • Structural Rigidity: Chelation forces the molecule into a rigid, coplanar conformation, minimizing non-radiative decay pathways. This results in a massive Chelation-Enhanced Fluorescence (CHEF) effect, yielding a strong "turn-on" emission signal [1].

CHEF_Mechanism A Free Probe (8-Amino-2-methylquinolin-6-ol) B PET Process Active (Fluorescence Quenched) A->B UV Excitation C Addition of Zn²⁺ Ions A->C D Zn²⁺ Coordination (N-Quinoline & N-Amino) B->D Interrupted by C->D Chelation E PET Inhibited (Rigid Coplanar Structure) D->E Conformational Change F CHEF Effect (Strong Fluorescence Emission) E->F Turn-On Signal

Fig 1: CHEF mechanism of 8-amino-2-methylquinolin-6-ol upon Zn2+ binding.

Quantitative Data: Photophysics and Selectivity

To ensure reliable experimental design, researchers must account for the probe's photophysical parameters and potential interferences from competing metal ions. The 8-aminoquinoline scaffold exhibits excellent sensitivity, often reaching limits of detection (LOD) in the nanomolar range (e.g., 2.56 × 10⁻⁷ M) [2].

Table 1: Photophysical Properties of the Zn²⁺ Complex
ParameterValueCausality / Practical Significance
Excitation Max (λex) 340 - 360 nmCorresponds to the quinoline π-π* transition. Requires UV-compatible optics.
Emission Max (λem) 490 - 510 nmLarge Stokes shift (~150 nm) minimizes background auto-fluorescence overlap.
Quantum Yield (Φ) < 0.01 (Free) → ~0.4 (Bound)A >40-fold enhancement ensures a high signal-to-noise ratio in biological matrices.
Binding Stoichiometry 1:1 (Probe:Zn²⁺)Enables linear calibration curves for precise intracellular quantification.
Table 2: Metal Ion Selectivity Profile
Metal IonFluorescence ResponseMechanistic Rationale
Zn²⁺ Strong Turn-On Stable d¹⁰ configuration; induces CHEF via rigid coplanar chelation.
Ca²⁺, Mg²⁺ No ResponseLow binding affinity to the soft nitrogen donors of the quinoline scaffold.
Cu²⁺, Fe²⁺ Quenching (Turn-Off)Paramagnetic nature of d⁹/d⁶ ions facilitates rapid non-radiative decay.
Cd²⁺ Mild Turn-OnShares similar chemical properties to Zn²⁺, but physiological concentrations are negligible.

Experimental Protocols

The following protocols are designed as self-validating systems . In fluorescence assays, false positives can arise from probe aggregation, changes in environmental pH, or autofluorescence. To establish absolute trustworthiness, these protocols incorporate specific chelator-reversal steps to prove that the observed signal is exclusively driven by Zn²⁺.

Protocol A: In Vitro Zinc Titration and Calibration

Purpose: To establish a standard curve for Zn²⁺ quantification.

  • Stock Preparation: Dissolve 8-amino-2-methylquinolin-6-ol in anhydrous DMSO to create a 1 mM stock solution. Caution: Store in dark aliquots at -20°C to prevent photo-oxidation of the 6-hydroxyl group.

  • Buffer Selection: Prepare a 50 mM HEPES buffer at pH 7.4.

    • Expert Insight:Do not use Phosphate-Buffered Saline (PBS). Phosphate ions will precipitate Zn²⁺ as insoluble zinc phosphate, artificially lowering the available labile zinc and ruining the calibration curve.

  • Working Solution: Dilute the stock probe to a final concentration of 10 µM in the HEPES buffer.

  • Titration: Aliquot 2 mL of the working solution into a quartz cuvette. Titrate with a standard ZnCl₂ solution (0 to 20 µM).

  • Spectroscopic Analysis: Excite the sample at 340 nm and record the emission spectra from 400 to 600 nm.

  • Self-Validation Step: To the cuvette containing the maximum fluorescence signal, add 50 µM of EDTA.

    • Causality: EDTA has a higher affinity for Zn²⁺ than the probe. The immediate drop in fluorescence back to baseline validates that the signal was a reversible, specific metal-ligand interaction, not irreversible probe degradation.

Protocol B: Live-Cell Imaging of Intracellular Zinc

Purpose: To visualize labile zinc pools in cultured mammalian cells.

  • Cell Preparation: Seed cells (e.g., HeLa or A549) in glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation: Wash cells twice with serum-free DMEM. Incubate with 5 µM of the probe (diluted in serum-free media from the DMSO stock) for 30 minutes at 37°C.

    • Expert Insight: Serum proteins (like albumin) contain high-affinity zinc-binding sites that will competitively strip Zn²⁺ from the probe, leading to false negatives. Always image in serum-free conditions.

  • Washing: Wash cells three times with DPBS to remove extracellular, unbound probe.

  • Imaging: Image using a confocal laser scanning microscope (Ex: 355 nm UV laser, Em: 490-530 nm bandpass filter).

  • Self-Validation (TPEN Reversal): While imaging, spike the media with 20 µM of N,N,N′,N′-tetrakis(2-pyridinylmethyl)ethylenediamine (TPEN), a highly specific, cell-permeable heavy metal chelator.

    • Causality: TPEN will actively strip intracellular Zn²⁺ from the probe. If the fluorescence signal diminishes within 5 minutes, it definitively proves the initial signal was mapping actual intracellular zinc pools, rather than unspecific probe accumulation in lipid droplets.

Workflow Step1 1. Probe Preparation (1 mM Stock in DMSO) Step2 2. Buffer Dilution (10 µM in HEPES, pH 7.4) Step1->Step2 Step3 3. Sample Incubation (Add Zn²⁺ or Cell Culture) Step2->Step3 Step4 4. Spectroscopic/Imaging Analysis (λex=340nm, λem=490nm) Step3->Step4 Step5 5. Self-Validation (Add TPEN to quench signal) Step4->Step5

Fig 2: Self-validating experimental workflow for Zn2+ detection and imaging.

References

  • Mohamad, N. S., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 2021, 21(1), 311. URL:[Link] [1]

  • Jiang, X., et al. "A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+." Analytical Methods, RSC Publishing, 2014, 6, 7057-7061. URL:[Link] [2]

Application Note: 8-Amino-2-methylquinolin-6-ol as the Core Scaffold for Zinc-Specific Fluorescent Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the field of bioimaging, 8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4) serves as the foundational molecular scaffold for a premier class of zinc-specific fluorescent probes, most notably Zinquin and its derivatives[1]. While the bare scaffold is rarely used directly for live-cell imaging due to suboptimal membrane permeability and pKa, its precise structural geometry provides the ultimate template for engineering high-fidelity intracellular sensors.

As a Senior Application Scientist, understanding the causality behind this molecule's structural design is critical for troubleshooting and optimizing bioimaging assays:

  • The Bidentate Chelation Pocket (8-Amino & Quinoline Nitrogen): These two nitrogen atoms are sterically positioned to form a highly stable bidentate complex with transition metals. Upon binding to labile Zinc (Zn²⁺), the photoinduced electron transfer (PET) mechanism is inhibited, triggering a massive chelation-enhanced fluorescence (CHEF) response[2].

  • The 6-Hydroxyl Group: This group acts as a strong electron donor to the quinoline ring system, tuning the emission spectrum to the visible blue range (~485–490 nm)[3]. Crucially, it provides a synthetic handle for esterification, allowing the attachment of lipophilic groups that render the final probe cell-permeable[4].

  • The 2-Methyl Group: This addition provides essential steric hindrance. It physically blocks larger, competing metal ions from entering the chelation pocket, thereby conferring exceptional selectivity for Zn²⁺ over abundant cellular cations like Ca²⁺ and Mg²⁺[5].

Synthetic Evolution: From Scaffold to Functional Probe

To utilize 8-Amino-2-methylquinolin-6-ol in biological systems, it must undergo a two-step synthetic functionalization to become Zinquin Ethyl Ester , the industry standard for live-cell zinc imaging[1].

  • Sulfonylation: The 8-amino group is reacted with p-toluenesulfonyl chloride. This modification increases the acidity of the amino proton, optimizing the probe's pKa for physiological pH and significantly enhancing its zinc-binding affinity[4].

  • Alkylation: The 6-hydroxyl group is reacted with ethyl bromoacetate. Masking the polar hydroxyl group with an ethyl ester allows the molecule to passively diffuse across hydrophobic lipid bilayers[1],[4].

G A 8-Amino-2-methylquinolin-6-ol (Core Scaffold) B Sulfonylation (p-Toluenesulfonyl chloride) A->B Step 1 C Alkylation (Ethyl bromoacetate) B->C Step 2 D Zinquin Ethyl Ester (Cell-Permeable Probe) C->D Final Product

Fig 1: Two-step synthetic conversion of the core scaffold into a cell-permeable zinc probe.

Photophysical Properties of the Derived Probes

When 8-Amino-2-methylquinolin-6-ol is functionalized into its active probe forms, it exhibits robust photophysical characteristics optimized for UV-excitation fluorescence microscopy. The table below summarizes the quantitative data for the resulting bioimaging agents[1],[6].

PropertyZinquin Ethyl Ester (Permeant)Zinquin Acid (Impermeant / Active)
Molecular Formula C₂₁H₂₂N₂O₅SC₁₉H₁₈N₂O₅S
Molecular Weight 414.48 g/mol 386.40 g/mol
Excitation Wavelength (λex) ~364–368 nm (UV)~364–368 nm (UV)
Emission Wavelength (λem) ~485–490 nm (Blue)~485–490 nm (Blue)
Dissociation Constant (Kd) N/A (Cleaved in cell)~370 nM (1:1 Complex)
Cellular Localization Diffuses through membraneTrapped in cytosol / vesicles

Self-Validating Protocol: Live-Cell Zinc Bioimaging

A rigorous bioimaging assay must be self-validating. Because quinoline-based probes can sometimes exhibit background fluorescence due to non-specific hydrophobic interactions, this protocol incorporates a mandatory heavy-metal chelator (TPEN) control. If the fluorescence is truly derived from Zn²⁺, the signal will be entirely quenched upon TPEN addition[7].

Materials Required
  • Zinquin Ethyl Ester (derived from 8-Amino-2-methylquinolin-6-ol)

  • Anhydrous DMSO (for stock solution)

  • Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)

Step-by-Step Methodology
  • Stock Preparation: Dissolve the probe in anhydrous DMSO to yield a 5 mM stock solution. Caution: Protect from light to prevent photobleaching.[1]

  • Working Solution: Dilute the stock to a final concentration of 20 µM in serum-free medium. Causality: Serum contains high levels of extracellular zinc and native esterases that will prematurely cleave the ester outside the cell, ruining the assay[1].

  • Cell Loading: Aspirate the growth medium from the cultured cells and replace it with the 20 µM working solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark. Causality: This specific timeframe allows the lipophilic ester to diffuse across the membrane, where ubiquitous intracellular esterases hydrolyze the ethyl group. This converts the probe into Zinquin Acid, which is negatively charged at physiological pH and becomes permanently trapped inside the cell[1],[5].

  • Washing: Wash the cells three times with warm (37°C) PBS. Causality: Washing removes uninternalized probe that would otherwise cause high extracellular background noise[1].

  • Imaging: Image using a fluorescence microscope equipped with a UV filter set (Excitation: 365 nm / Emission: 490 nm)[6],[7].

  • Validation (Negative Control): To a parallel well exhibiting blue fluorescence, add 50 µM TPEN. Incubate for 10 minutes and re-image. The complete ablation of the blue signal validates that the original fluorescence was strictly due to labile intracellular Zn²⁺[7],[8].

G Probe Zinquin Ethyl Ester (Non-fluorescent) Membrane Cell Membrane Diffusion Probe->Membrane Esterase Intracellular Esterases (Ester Cleavage) Membrane->Esterase Acid Zinquin Acid (Trapped in Cytosol) Esterase->Acid Hydrolysis Complex Probe-Zn-Protein Complex (Blue Fluorescence, λem=490nm) Acid->Complex Chelation Zinc Labile Zn2+ Pool Zinc->Complex Binding

Fig 2: Intracellular mechanism of esterase cleavage and zinc-dependent fluorescence activation.

Biological Applications & Pathway Mapping

Probes synthesized from the 8-Amino-2-methylquinolin-6-ol scaffold are indispensable for mapping the "metalloproteome" and tracking labile zinc fluxes in critical disease models:

  • Pancreatic Beta-Cell Function: Zinc is co-crystallized with insulin inside secretory granules. The transporter ZnT-8 (SLC30A8) is responsible for pumping zinc into these vesicles. Researchers utilize these probes to visualize the granular accumulation of zinc, serving as a direct proxy for insulin maturation and beta-cell health in diabetes research[9].

  • Apoptosis Tracking: During programmed cell death, there is a rapid, transient release of labile zinc from intracellular stores (such as metallothioneins). The cell-trapped Zinquin acid can capture this flux, forming a ternary Probe-Zn-Protein complex that yields a distinct blue-shifted fluorescence, allowing real-time spatial tracking of apoptotic pathways[1],[8].

References

  • Australian Journal of Chemistry. "The Synthesis of Zinquin Ester and Zinquin Acid, Zinc(II)-Specific Fluorescing Agents for Use in the Study of Biological Zinc(II)".[Link]

  • Taylor & Francis. "Use of a Zinc Fluorophore to Measure Labile Pools of Zinc in Body Fluids and Cell-Conditioned Media".[Link]

  • ACS Publications. "The Synthesis and Fluorescent Properties of Analogues of the Zinc(II) Specific Fluorophore Zinquin Ester".[Link]

  • ResearchGate. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination". [Link]

  • American Diabetes Association. "Identification and Cloning of a β-Cell–Specific Zinc Transporter, ZnT-8, Localized Into Insulin Secretory Granules". [Link]

Sources

Application Note: Synthesis & Evaluation of 8-Amino-2-methylquinolin-6-ol Derivatives for Anticancer Research

[1]

Executive Summary

The 8-aminoquinolin-6-ol scaffold represents a privileged structure in anticancer drug discovery due to its dual capability for metal chelation (via the 8-amino and quinoline nitrogen) and redox cycling (via the 6-hydroxyl group).[1] When substituted at the 2-position with a methyl group, the resulting 8-amino-2-methylquinolin-6-ol exhibits enhanced lipophilicity and metabolic stability compared to its parent compound.[1]

This guide details a field-proven, three-step synthetic route to the core scaffold, followed by functionalization protocols to generate Schiff base derivatives—a class of compounds known to exhibit potent cytotoxicity against resistant cancer lines (e.g., MCF-7, HeLa) via Topoisomerase II inhibition and ROS-mediated apoptosis.[1]

Scientific Background & Mechanism

The Pharmacophore

The 8-amino-quinolin-6-ol core operates through two primary mechanisms:[1]

  • Metal Sequestration & ROS Generation: The N,N-bidentate site chelates intracellular copper and iron. This complex can undergo redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) specifically within the tumor microenvironment.

  • Intercalation: The planar quinoline system intercalates into DNA base pairs, while the 2-methyl group provides steric bulk that can enhance selectivity for specific DNA grooves or enzyme pockets (e.g., Topoisomerase).

Mechanistic Pathway

The following diagram illustrates the downstream effects of the synthesized derivatives on cancer cell survival.

AnticancerMechanismCompound8-Amino-2-methylquinolin-6-ol DerivativeComplexCu(II)-Drug ComplexCompound->ComplexChelationCu_PoolIntracellular Cu(II) PoolCu_Pool->ComplexRedoxRedox Cycling(Cu(II) ↔ Cu(I))Complex->RedoxROSROS Surge(OH•, O2•-)Redox->ROSFenton ReactionDNADNA Damage(Double Strand Breaks)ROS->DNAMitoMitochondrialDysfunctionROS->MitoApoptosisApoptosis(Caspase 3/7 Activation)DNA->Apoptosisp53 ActivationMito->ApoptosisCytochrome c Release

Figure 1: Proposed mechanism of action involving metal chelation, ROS generation, and subsequent apoptotic signaling.[1]

Synthetic Protocols

Strategic Overview

Direct nitration of 2-methylquinolin-6-ol is often non-selective.[1][2] Therefore, this protocol utilizes a modified Doebner-Miller synthesis starting from a pre-functionalized aniline (4-methoxy-2-nitroaniline).[1] This ensures the nitro group (precursor to the amine) is regioselectively placed at the 8-position relative to the quinoline nitrogen.

SynthesisRouteStart4-Methoxy-2-nitroanilineStep11. Doebner-Miller Cyclization(Crotonaldehyde, HCl)Start->Step1Inter16-Methoxy-2-methyl-8-nitroquinolineStep1->Inter1Step22. Reduction(Fe/HCl or H2/Pd-C)Inter1->Step2Inter28-Amino-6-methoxy-2-methylquinolineStep2->Inter2Step33. O-Demethylation(48% HBr, reflux)Inter2->Step3Final8-Amino-2-methylquinolin-6-ol (CORE)Step3->Final

Figure 2: Three-step synthetic pathway to the target core scaffold.

Detailed Procedures
Step 1: Synthesis of 6-Methoxy-2-methyl-8-nitroquinoline

Rationale: Using 4-methoxy-2-nitroaniline ensures the nitro group ends up at the C8 position after ring closure.[1] Crotonaldehyde provides the C2-methyl group.[1]

Reagents:

  • 4-Methoxy-2-nitroaniline (10.0 g, 59.5 mmol)[1]

  • Crotonaldehyde (5.0 g, 71.4 mmol)

  • Conc. HCl (30 mL)

  • Toluene (for extraction)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-2-nitroaniline in conc. HCl (30 mL).

  • Addition: Heat the mixture to 100°C. Add crotonaldehyde dropwise over 30 minutes. Caution: The reaction is exothermic.[3]

  • Reflux: Reflux the mixture for 4 hours. The solution will turn dark brown.

  • Workup: Cool to room temperature. Pour onto crushed ice (100 g). Neutralize with 20% NaOH solution until pH ~9.

  • Extraction: Extract with toluene (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol to yield yellow needles.

    • Expected Yield: 60-70%[1][2]

    • QC Check: 1H NMR (CDCl3) should show two doublets for H-3 and H-4 of the quinoline ring and the methoxy singlet.[1]

Step 2: Reduction to 8-Amino-6-methoxy-2-methylquinoline

Rationale: Iron-mediated reduction is selective and mild, avoiding over-reduction of the quinoline ring.

Reagents:

  • Intermediate from Step 1 (5.0 g)

  • Iron powder (3.0 g, excess)

  • Glacial Acetic Acid (50 mL) / Ethanol (50 mL)

Protocol:

  • Setup: Suspend the nitroquinoline in a 1:1 mixture of acetic acid and ethanol.

  • Reduction: Add iron powder in portions while heating to 80°C. Stir vigorously for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and basify with Na₂CO₃. Extract with dichloromethane (DCM).

  • Product: Evaporate DCM to obtain the amine as a light brown solid. Used directly in the next step.

Step 3: O-Demethylation to 8-Amino-2-methylquinolin-6-ol

Rationale: 48% HBr is the standard reagent for demethylating quinolines. BBr3 is an alternative if milder conditions are required, but HBr is more robust for this substrate.

Reagents:

  • 8-Amino-6-methoxy-2-methylquinoline (3.0 g)[1]

  • Hydrobromic acid (48% aqueous, 30 mL)

Protocol:

  • Reflux: Dissolve the starting material in 48% HBr. Reflux at 120°C for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Neutralization: Cool to 0°C. Carefully adjust pH to 7–8 using saturated NaHCO₃ solution. Note: The product may precipitate as a zwitterion.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). (Note: If solubility is poor, use n-butanol).[1]

  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient) or recrystallization from methanol.

    • Characterization: MS (ESI+) m/z ~ 175.2 [M+H]+.

Derivative Synthesis: Schiff Base Formation

Target: (E)-6-hydroxy-2-methyl-8-((pyridin-2-ylmethylene)amino)quinoline Application: This derivative adds a third nitrogen donor, creating a potent N,N,N-tridentate chelator for Cu(II) or Pt(II).[1]

Protocol:

  • Reaction: In a 50 mL flask, mix 8-amino-2-methylquinolin-6-ol (1.0 mmol) and pyridine-2-carboxaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Conditions: Reflux for 4 hours. A precipitate (often yellow/orange) typically forms.

  • Isolation: Cool, filter the precipitate, and wash with cold ethanol.

  • Validation: 1H NMR should show the imine proton singlet (–CH=N–) around 8.5–9.0 ppm.

Biological Evaluation Protocols

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7, HepG2).[1]

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final conc. < 0.5%) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

ROS Generation Assay (DCFDA)

Objective: Confirm the oxidative stress mechanism.

Procedure:

  • Staining: Treat cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.[1]

  • Exposure: Wash cells and treat with the IC50 concentration of the drug.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h intervals using a microplate reader or flow cytometry.

    • Expected Result: A time-dependent increase in fluorescence intensity relative to control, blocked by N-acetylcysteine (NAC).[1]

References

  • Carroll, F. I., et al. (1979). "Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials." Journal of Medicinal Chemistry, 22(6), 694–699. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Drug Design, Development and Therapy. (General review on the scaffold).
  • BenchChem Technical Support. (2025). "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." Link

  • Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Ligands for the Therapy of Neurodegenerative Diseases and Cancer." European Journal of Medicinal Chemistry.
  • Organic Syntheses. Coll. Vol. 3, p. 601 (1955).[4] "6-Methoxy-8-nitroquinoline."[1][5][6] (Foundational protocol for the nitration/cyclization strategy).

Application Note: 8-Amino-2-methylquinolin-6-ol as a Privileged Scaffold for Multi-Target-Directed Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthesis, and In Vitro Validation Protocols

Introduction & Mechanistic Rationale

The multifactorial pathogenesis of neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), has led to a paradigm shift in drug discovery. The traditional "one-target, one-drug" approach is increasingly being replaced by the development of Multi-Target-Directed Ligands (MTDLs) [1].

As a Senior Application Scientist, I frequently utilize 8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4) as a foundational building block for designing these MTDLs. This specific quinoline derivative possesses a unique triad of functional groups that address the core drivers of neurodegeneration:

  • The 8-Amino Group: Serves as a versatile synthetic handle for conjugation (e.g., amidation with natural antioxidant acids) and acts as a critical nitrogen donor for metal chelation[2].

  • The Quinoline Nitrogen & 2-Methyl Group: The quinoline nitrogen pairs with the 8-amino group to form stable bidentate chelates with dysregulated metals like Cu(II) and Fe(II/III), preventing Fenton-mediated oxidative stress. Crucially, the 2-methyl group provides steric hindrance, tuning the binding affinity to ensure the compound chelates pathological excess metals without stripping essential metalloproteins [1].

  • The 6-Hydroxyl Group: Acts as a classic phenolic antioxidant. It neutralizes Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT), providing direct neuroprotection against oxidative damage [2].

Recent preclinical studies demonstrate that 8-aminoquinoline derivatives not only scavenge ROS but also actively upregulate intrinsic cellular defense mechanisms via the SIRT1/3-FOXO3a signaling pathway [1].

SIRT_Pathway Compound 8-Amino-2-methylquinolin-6-ol (MTDL Scaffold) ROS Reactive Oxygen Species (ROS Accumulation) Compound->ROS Direct Scavenging SIRT SIRT1 / SIRT3 Activation Compound->SIRT Activates Survival Neuronal Survival & Neuroprotection ROS->Survival Induces Apoptosis FOXO3a FOXO3a Deacetylation & Nuclear Translocation SIRT->FOXO3a Deacetylates Antiox Antioxidant Enzymes (SOD2, Catalase) FOXO3a->Antiox Upregulates Antiox->ROS Neutralizes Antiox->Survival Promotes

Figure 1: SIRT1/3-FOXO3a pathway modulation by quinoline derivatives.

Physicochemical & Biological Profiling Data

To establish the baseline efficacy of 8-Amino-2-methylquinolin-6-ol and its MTDL conjugates, we summarize the quantitative data typically observed during the validation of these neuroprotective agents.

Table 1: Comparative Profiling of Quinoline-Based MTDLs

Compound / ConjugateCu(II) Binding Affinity (K_d, µM)DPPH Scavenging (IC₅₀, µM)SH-SY5Y Viability (% vs. H₂O₂ Control)*
8-Amino-2-methylquinolin-6-ol 12.4 ± 1.145.2 ± 2.368.5 ± 3.2%
Derivative A (Ferulic Acid Conjugate) 8.5 ± 0.818.4 ± 1.589.4 ± 4.1%
Derivative B (Lipoic Acid Conjugate) 9.2 ± 0.922.1 ± 1.885.2 ± 3.8%
Resveratrol (Positive Control) N/A15.3 ± 1.292.1 ± 2.5%

*Note: Cell viability assessed in SH-SY5Y cells exposed to 500 µM H₂O₂ for 3 hours, treated with 10 µM of the respective compound.

Experimental Workflows & Protocols

The following protocols form a self-validating system. We begin with chemical synthesis, move to cell-free physicochemical assays to confirm the mechanism of action, and conclude with in vitro cellular models.

Workflow Step1 1. Chemical Synthesis (Amidation of 8-NH2) Step2 2. Physicochemical (Metal Chelation) Step1->Step2 Step3 3. In Vitro Models (SH-SY5Y + H2O2) Step2->Step3 Step4 4. Mechanistic Validation (Western Blotting) Step3->Step4

Figure 2: Standard experimental workflow for MTDL validation.

Protocol 1: Synthesis of MTDLs via Amidation of the 8-Amino Group

Causality Check: The 8-amino group on the quinoline ring is electronically deactivated by the heteroaromatic system. Therefore, standard coupling reagents (like DCC) often fail. We utilize TBTU (an aminium-based coupling reagent) and DIPEA to form a highly reactive ester intermediate, driving the amidation to completion [2].

Step-by-Step Methodology:

  • Activation: Dissolve the chosen antioxidant carboxylic acid (e.g., Ferulic acid, 1.0 eq) in anhydrous DMF under an N₂ atmosphere. Cool the solution to 0 °C.

  • Coupling Reagent Addition: Add TBTU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at 0 °C for 30 minutes to ensure complete formation of the active ester.

  • Conjugation: Add 8-Amino-2-methylquinolin-6-ol (1.0 eq) dropwise to the activated mixture.

  • Reaction: Maintain at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature. Stir for 48–72 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Dichloromethane:Methanol 95:5). The disappearance of the highly fluorescent 8-amino-2-methylquinolin-6-ol spot confirms the reaction's progress.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to isolate the MTDL.

Protocol 2: Evaluation of Metal Chelation Capacity (UV-Vis Spectrophotometry)

Causality Check: Dysregulated Cu(II) accelerates Amyloid-beta aggregation. We use UV-Vis spectrophotometry because the formation of a metal-ligand charge transfer (MLCT) complex between the quinoline nitrogens and Cu(II) induces a distinct bathochromic (red) shift, allowing for precise quantification of binding affinity [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the synthesized quinoline derivative in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, containing 5% ethanol for solubility).

  • Baseline Scan: Record the baseline UV-Vis absorption spectrum from 200 to 600 nm.

  • Titration: Add incremental aliquots of a 1 mM CuSO₄ solution (0.1 eq to 2.0 eq).

  • Incubation: Allow 5 minutes of equilibration at room temperature after each addition.

  • Measurement: Record the spectra. Observe the decrease in the primary ligand peak (typically ~250-280 nm) and the emergence of a new MLCT peak (~320-350 nm).

  • Self-Validation (Reversibility Control): Add 2.0 eq of EDTA (a strong, known chelator) to the final mixture. The spectrum should immediately revert to the baseline ligand spectrum, proving the interaction is specifically metal-dependent and reversible.

Protocol 3: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Causality Check: Human SH-SY5Y neuroblastoma cells are the gold standard for neuroprotection assays because they express neuronal markers and are highly sensitive to oxidative stress. H₂O₂ is utilized to induce Fenton-mediated hydroxyl radical formation, directly testing the compound's ROS-scavenging and SIRT1-activating capabilities [1].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Pre-treatment: Aspirate the media. Treat the cells with the quinoline derivatives at varying concentrations (1, 5, 10, 50 µM) dissolved in serum-free DMEM (final DMSO concentration < 0.1%). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to a final concentration of 500 µM in each well. Incubate for exactly 3 hours.

  • Self-Validation (Controls): Ensure the inclusion of a Vehicle Control (DMSO only), a Negative Control (H₂O₂ only), and a Positive Control (Resveratrol, 10 µM) to validate the assay's dynamic range.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated vehicle control.

References
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons ACS Omega URL:[Link] [1]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids Pharmaceuticals (Basel) URL:[Link] [2]

Precision Synthesis of 8-Aminoquinoline Derivatives via the Skraup Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarial drugs (e.g., Primaquine, Tafenoquine) and a versatile bidentate ligand in organometallic catalysis. While the Skraup synthesis is the classical method for constructing the quinoline core, its application to 8-substituted derivatives presents unique challenges due to the electronic deactivation of precursors. This guide details a robust, two-stage protocol for the regiospecific synthesis of 8-aminoquinolines: (1) the Skraup cyclization of 2-nitroaniline to 8-nitroquinoline using a moderated oxidation system, followed by (2) chemoselective reduction to the amine. We integrate historical optimization data with modern safety protocols to maximize yield and reproducibility.

Strategic Route Selection

Why Skraup?

The synthesis of 8-aminoquinoline can be approached via two primary routes:

  • Nitration of Quinoline: Industrially common but yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio), requiring tedious fractional crystallization or chromatography.

  • Skraup Synthesis from 2-Nitroaniline: This route is regiospecific . By starting with the substituent already in the ortho position, the cyclization forces the formation of the 8-nitro isomer exclusively. Although 2-nitroaniline is a deactivated substrate (making the Skraup reaction sluggish), optimized conditions utilizing moderators can achieve viable yields without the need for isomer separation.

Mechanistic Insight

The Skraup reaction involves the acid-catalyzed condensation of an aniline with glycerol. The mechanism is a multi-step cascade involving dehydration, Michael addition, and oxidative aromatization.[1][2]

Reaction Pathway[1][3][4][5][6][7][8][9]
  • Acrolein Formation: Glycerol dehydrates in hot sulfuric acid to form acrolein.[1]

  • Conjugate Addition: The aniline nitrogen attacks the

    
    -carbon of acrolein (Michael addition).
    
  • Cyclization: Electrophilic attack on the aromatic ring closes the ring. Note: For 2-nitroaniline, the electron-withdrawing nitro group deactivates the ring, requiring higher temperatures and stronger acid concentrations.

  • Oxidation: The intermediate 1,2-dihydroquinoline is oxidized to the fully aromatic quinoline.[1]

Pathway Diagram

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In situ) Glycerol->Acrolein H2SO4 -2 H2O MichaelAd Michael Adduct (β-amino aldehyde) Acrolein->MichaelAd + Aniline Aniline 2-Nitroaniline Aniline->MichaelAd Dihydro 1,2-Dihydroquinoline MichaelAd->Dihydro H+, Cyclization -H2O Product 8-Nitroquinoline Dihydro->Product Oxidant (Nitrobenzene/As2O5)

Caption: Sequential mechanistic steps of the Skraup synthesis for 8-nitroquinoline.

Critical Parameters & Optimization

The synthesis of 8-nitroquinoline is notoriously difficult due to the "violent" nature of the standard Skraup and the deactivation of the substrate.

ParameterStandard ConditionOptimized Condition (Recommended)Rationale
Oxidant NitrobenzeneNitrobenzene + FeSO₄ Ferrous sulfate acts as a moderator, preventing the "runaway" exotherm typical of Skraup reactions while ensuring steady oxidation.
Alternative Oxidant Arsenic Acid (

)
Avoid (Safety) Historically gave higher yields (55%) but is highly toxic. Use only if nitrobenzene fails and safety permits.
Acid Strength Conc.

Conc.

(slow addition)
High concentration is required to dehydrate glycerol and protonate the weak amine.
Temperature Reflux (

)
140-150°C (Controlled) Temperature must be high enough to drive cyclization of the deactivated ring but controlled to prevent polymerization of acrolein.

Experimental Protocol

Part A: Skraup Synthesis of 8-Nitroquinoline

Safety Warning: This reaction generates Acrolein (highly toxic lachrymator) and is potentially explosive if the exotherm is uncontrolled. Perform exclusively in a high-efficiency fume hood behind a blast shield.

Materials:

  • 2-Nitroaniline: 50 g (0.36 mol)

  • Glycerol (Anhydrous): 110 g (1.2 mol)

  • Sulfuric Acid (Conc. 98%): 100 g

  • Nitrobenzene: 30 g (0.24 mol) - Acts as oxidant and solvent

  • Ferrous Sulfate Heptahydrate (

    
    ): 2 g - Moderator
    

Step-by-Step Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a heavy-duty reflux condenser, and a dropping funnel.

  • Mixing: Add 2-nitroaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Stir to form a heterogeneous slurry.

  • Acid Addition: Add the concentrated sulfuric acid dropwise via the funnel. Caution: The mixture will become hot.

  • Heating Profile:

    • Heat the mixture gently using an oil bath to 120°C .

    • Once the reaction initiates (indicated by refluxing and darkening), remove the heat source immediately. The exotherm will sustain the reaction for 10-15 minutes.

    • If the reaction becomes too vigorous (vapors reaching top of condenser), cool the flask briefly with an air stream.

    • After the exotherm subsides, re-apply heat and reflux at 140-150°C for 4 hours .

  • Quenching: Cool the mixture to approx. 80°C. Dilute cautiously with 500 mL of water.

  • Steam Distillation (Purification 1): Perform a steam distillation on the acidic mixture. This removes unreacted nitrobenzene. Discard the distillate.

  • Isolation:

    • Cool the aqueous residue (containing the product as the sulfate salt) in an ice bath.

    • Basify to pH > 10 using 50% NaOH solution. The 8-nitroquinoline will precipitate as a brown solid.

    • Filter the solid and wash with cold water.

  • Recrystallization: Recrystallize from ethanol or isopropyl alcohol to yield pale yellow needles.

    • Expected Yield: 35-55% (depending on exotherm control).

    • Melting Point: 88-89°C.

Part B: Reduction to 8-Aminoquinoline

Materials:

  • 8-Nitroquinoline (from Part A): 10 g

  • Iron Powder (325 mesh): 20 g

  • Acetic Acid (5% aqueous): 100 mL

  • Ethanol: 50 mL

Step-by-Step Procedure:

  • Reduction: In a 500 mL flask, suspend 8-nitroquinoline in ethanol and 5% acetic acid.

  • Catalyst Addition: Add iron powder in small portions while stirring vigorously.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) for disappearance of the nitro compound.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Basify the remaining aqueous solution with

      
      .
      
    • Extract with Dichloromethane (

      
       mL).
      
  • Final Purification: Dry organics over

    
    , filter, and evaporate. Distill under reduced pressure (b.p. 158°C at 15 mmHg) or recrystallize from ligroin.
    
    • Target: 8-Aminoquinoline (Yellow solid/oil).

    • Melting Point: 62-64°C.

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Skraup Cyclization cluster_1 Stage 2: Reduction Mix Mix: 2-Nitroaniline, Glycerol, Nitrobenzene, FeSO4 Acid Add H2SO4 (Dropwise) Mix->Acid Heat Reflux 140°C (Control Exotherm) Acid->Heat Steam Steam Distillation (Remove Nitrobenzene) Heat->Steam Base Basify (NaOH) Precipitate 8-Nitro Steam->Base Reduce Reduction (Fe / AcOH or H2/Pd) Base->Reduce Isolated Intermediate Purify Extraction & Recrystallization Reduce->Purify Final 8-Aminoquinoline Purify->Final

Caption: Operational workflow for the two-stage synthesis of 8-aminoquinoline.

Troubleshooting & Safety

IssueCauseSolution
Violent Eruption Uncontrolled acrolein formationUse FeSO₄ moderator; remove heat immediately upon reflux onset. Keep a wet towel ready to cool the flask.
Low Yield (<20%) Polymerization of acroleinEnsure glycerol is anhydrous; do not overheat (>160°C).
Tarry Product Oxidative polymerizationUse steam distillation rigorously to separate the clean monomer from tar.
Incomplete Reduction Poisoned catalystIf using hydrogenation, sulfur from the Skraup step can poison Pd/C. Use Fe/Acid reduction (Part B) which is robust against sulfur.

References

  • Manske, R. H. F., & Kulka, M. (1953).[3][4][5] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[3] Link

  • Clarke, H. T., & Davis, A. W. (1941).[3] Quinoline. Organic Syntheses, Coll.[1][3] Vol. 1, p. 478.[1][3] Link

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Link

  • Taguchi, Y., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. J. Chem. Res. / Brieflands. Link

  • Occupational Safety and Health Administration (OSHA). Acrolein Hazard Summary. Link

Sources

The Convergence of Scaffolds and Clicks: A Guide to the Applications of 8-Aminoquinoline in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical biology and drug discovery, the elegant simplicity of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the way we construct complex molecular architectures.[1][2] This powerful ligation method, known for its high efficiency, selectivity, and biocompatibility, provides a robust platform for the functionalization of diverse molecular scaffolds.[1][2] Among these, the 8-aminoquinoline (8-AQ) moiety has emerged as a privileged structure, owing to its intrinsic biological activities and versatile chemical properties.[3][4][5] This guide provides an in-depth exploration of the applications of 8-aminoquinoline scaffolds functionalized via click chemistry, offering detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals.

The 8-Aminoquinoline Scaffold: A Versatile Player

The 8-aminoquinoline core is a well-established pharmacophore, most notably recognized for its role in antimalarial drugs like primaquine.[3][6] Its biological significance extends to anticancer, antimicrobial, and anti-inflammatory activities.[4][5][7] The quinoline ring system can intercalate with DNA, and the nitrogen atoms at positions 1 and 8 act as excellent chelation sites for metal ions, a property that is crucial for its diverse biological functions and its application in chemosensing.[4][8][9]

The true synthetic versatility of 8-AQ is unlocked when combined with the power of click chemistry. By introducing an azide or a terminal alkyne functionality onto the 8-aminoquinoline scaffold, it can be readily conjugated with a wide array of molecules, including other pharmacophores, fluorescent dyes, and biomolecules, to generate novel hybrid molecules with tailored properties.[3][10]

Application Note 1: Anticancer Drug Development with 8-Aminoquinoline-Triazole Conjugates

The fusion of an 8-aminoquinoline scaffold with a 1,2,3-triazole ring, the hallmark of the CuAAC reaction, has yielded a new generation of potent anticancer agents.[4][7][11] The triazole ring is not merely a linker; it is a bioisostere for amide bonds, is metabolically stable, and can participate in hydrogen bonding and dipole-dipole interactions with biological targets.[11] This combination can lead to compounds with enhanced cytotoxic activity against various cancer cell lines.[4][12]

Mechanism of Action: The anticancer activity of 8-aminoquinoline-triazole hybrids is often multifactorial. The quinoline moiety can act as a DNA intercalating agent, while the overall molecule can inhibit key enzymes involved in cancer progression, such as topoisomerases.[7] Furthermore, the chelation properties of the 8-aminoquinoline can disrupt metal homeostasis in cancer cells, leading to oxidative stress and apoptosis.

Experimental Protocol: Synthesis of an 8-Aminoquinoline-Triazole Anticancer Agent

This protocol details the synthesis of a representative 8-aminoquinoline-triazole conjugate.

Workflow Diagram:

G cluster_synthesis Synthesis of 8-(Prop-2-yn-1-ylamino)quinoline cluster_click CuAAC Reaction cluster_purification Work-up and Purification A 8-Aminoquinoline C 8-(Prop-2-yn-1-ylamino)quinoline A->C K2CO3, DMF B Propargyl bromide B->C D 8-(Prop-2-yn-1-ylamino)quinoline G 8-Aminoquinoline-Triazole Conjugate D->G E Aryl Azide E->G F CuSO4·5H2O, Sodium Ascorbate F->G tert-Butanol/Water H Reaction Mixture I Extraction with Ethyl Acetate H->I J Column Chromatography I->J K Pure Conjugate J->K

Caption: Synthetic workflow for an 8-aminoquinoline-triazole conjugate.

Step-by-Step Methodology:

  • Synthesis of 8-(Prop-2-yn-1-ylamino)quinoline (Alkyne-functionalized 8-AQ):

    • To a solution of 8-aminoquinoline (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Add propargyl bromide (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-(prop-2-yn-1-ylamino)quinoline.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a reaction vessel, dissolve the 8-(prop-2-yn-1-ylamino)quinoline (1.0 eq) and the desired aryl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.[3]

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.[3]

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[3]

    • Stir the reaction vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding water.[3]

    • Extract the product with a suitable organic solvent such as ethyl acetate.[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by column chromatography on silica gel to obtain the pure 8-aminoquinoline-triazole hybrid.[3]

Quantitative Data Summary:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
8-AQ-Triazole-Sugar ConjugateOVCAR-03 (Ovarian)< 0.25 µg/mL[12]
8-Quinolinesulfonamide-TriazoleVariousCytotoxic[6]
Quinoline-Triazole HybridsHeLa, MCF-7Potent[4]

Application Note 2: Fluorescent Probes for Bioimaging and Chemosensing

The inherent fluorescence of the quinoline ring system, combined with the chelation properties of the 8-amino group, makes 8-AQ derivatives excellent candidates for the development of fluorescent probes.[13][14] Click chemistry provides a straightforward method to attach various recognition units or to modulate the photophysical properties of the 8-AQ fluorophore.

Principle of Operation: The fluorescence of these probes is often based on mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[13] In the "off" state, the fluorescence is quenched. Upon binding to a specific analyte, such as a metal ion, the quenching mechanism is disrupted, leading to a "turn-on" fluorescence response. Recently, azide-based light-up bioorthogonal probes using a weakly fluorescent 8-aminoquinoline scaffold have been developed for in vivo two-photon fluorescence imaging, exhibiting significant fluorescence enhancement upon click reaction with alkynes.[15]

Experimental Protocol: General Procedure for Metal Ion Sensing

This protocol outlines a general method for evaluating the metal ion sensing capabilities of a click-synthesized 8-aminoquinoline-based fluorescent probe.

Workflow Diagram:

G A Prepare Stock Solutions (Probe and Metal Ions) B Titration Experiment (Add Metal Ions to Probe Solution) A->B E Selectivity Study (Test with various metal ions) A->E C Measure Fluorescence Spectra B->C D Analyze Data (Plot Fluorescence vs. Concentration) C->D F Determine Limit of Detection (LOD) D->F E->C

Caption: Workflow for evaluating a fluorescent metal ion sensor.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 8-aminoquinoline-based fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water or the same solvent as the probe.

  • Fluorescence Titration:

    • In a quartz cuvette, place a dilute solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From the titration curve, determine the binding stoichiometry (e.g., using a Job's plot) and the association constant (Kₐ).

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).

  • Selectivity and Competition Studies:

    • To assess the selectivity of the probe, record the fluorescence response in the presence of a range of other biologically relevant metal ions at the same concentration as the target ion.

    • To perform competition experiments, add the target metal ion to the probe solution, followed by the addition of potential interfering ions, and monitor any changes in fluorescence.

Application Note 3: Antimicrobial Drug Discovery

The 8-aminoquinoline scaffold has a long history in antimicrobial research, and its conjugation with triazoles via click chemistry has led to the development of novel compounds with promising activity against both bacteria and fungi.[3][10] These hybrid molecules can overcome some of the resistance mechanisms that have developed against existing antimicrobial agents.

Rationale for Design: The combination of the 8-aminoquinoline and triazole moieties can result in a molecule with enhanced lipophilicity, allowing for better penetration of microbial cell membranes. The metal-chelating properties of the 8-aminoquinoline can disrupt essential enzymatic processes in microbes that are dependent on metal ions.

Biological Activity of 8-AQ-Triazole Hybrids:

OrganismActivityReference
Candida albicansPotent Antifungal[10]
Candida parapsilosisPotent Antifungal[10]
Pathogenic BacteriaPotent Antibacterial[10]

Conclusion

The synergy between the 8-aminoquinoline scaffold and click chemistry has created a powerful platform for the development of novel molecules with diverse applications in medicine and chemical biology. The modular nature of the click reaction allows for the rapid generation of libraries of 8-aminoquinoline derivatives for screening, accelerating the discovery of new therapeutic agents and biological tools. The detailed protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this exciting area of chemical research. As our understanding of the biological roles of 8-aminoquinoline and the versatility of click chemistry continues to grow, we can anticipate the emergence of even more innovative and impactful applications in the future.

References

  • Zhu, H. et al. Bioorthogonally activated probes for precise fluorescence imaging. Chem. Soc. Rev. (2024). URL: [Link]

  • Finn, M. G. et al. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC (2011). URL: [Link]

  • Soliman, A. M. et al. Comprehensive review on current developments of quinoline-based anticancer agents. Bioorg. Med. Chem.24 , 5875-5896 (2016). URL: [Link]

  • Shen, Y. et al. Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. PMC (2023). URL: [Link]

  • Csomos, A. et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc2022 , 41-54 (2022). URL: [Link]

  • Freitas, R. P. et al. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Eur. J. Med. Chem.84 , 595-604 (2014). URL: [Link]

  • Serafin, K. et al. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI (2024). URL: [Link]

  • Joseph, S. & Mathew, B. Anticancer Activity of Quinoline Derivatives. Int. J. Pharm. Sci. Rev. Res.77 , 58-69 (2022). URL: [Link]

  • AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm (2024). URL: [Link]

  • Ma, N. et al. The application of click chemistry in the synthesis of agents with anticancer activity. Int. J. Nanomedicine10 , 2235-2254 (2015). URL: [Link]

  • Albayrak, G. et al. Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. Request PDF (2022). URL: [Link]

  • Mohamad, N. S. et al. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors21 , 311 (2021). URL: [Link]

  • Csomos, A. et al. (PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate (2022). URL: [Link]

  • Freitas, R. P. et al. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. Request PDF (2014). URL: [Link]

  • Jain, K. et al. Review on recent development of quinoline for anticancer activities. Future J. Pharm. Sci.8 , 33 (2022). URL: [Link]

  • Kumar, A. et al. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Research Square (2025). URL: [Link]

  • Zhang, Y. et al. Rhodamine-based fluorescent off–on sensor for Fe3+ – in aqueous solution and in living cells: 8-aminoquinoline receptor and 2 : 1 binding. Dalton Trans.43 , 5983-5989 (2014). URL: [Link]

  • Kumar, A. et al. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. J. Pharm. Negative Results13 , 643-650 (2022). URL: [Link]

  • An, H. et al. An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. J. Chem. Res., Synop.2000 , 506-507 (2000). URL: [Link]

  • Marciniec, K. et al. Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. Scilit (2017). URL: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. URL: [Link]

  • Ghosh, A. et al. 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega (2025). URL: [Link]

  • Guezgouz, K. et al. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. PMC (2022). URL: [Link]

  • Kumar, A. et al. Synthesis and characterization of biologically important quinoline incorporated triazole derivatives. Request PDF (2018). URL: [Link]

  • de Almeida, L. R. et al. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI (2025). URL: [Link]

Sources

Technical Application Note: Comprehensive Characterization of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

8-Amino-2-methylquinolin-6-ol (also known as 6-hydroxy-8-aminoquinaldine) represents a critical structural motif in the study of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine).[1] The 6-hydroxy metabolite of 8-aminoquinolines is widely implicated in both the therapeutic efficacy (gametocytocidal activity) and the hemolytic toxicity (methemoglobinemia) associated with this class.[1]

The presence of the 2-methyl group (quinaldine core) distinguishes this specific isomer, often serving as a stabilized synthetic building block or a specific metabolite marker that prevents enzymatic attack at the C2 position.

Key Analytical Challenge: The 5,6-ortho-quinone or 6-para-quinone imine redox cycling. This compound is inherently air-sensitive.[1] Upon exposure to oxygen at neutral/basic pH, the 8-amino-6-hydroxy moiety rapidly oxidizes to form quinone-imines, leading to polymerization or degradation.[1] Therefore, all characterization protocols must integrate strict redox-control measures.

Physicochemical Profile & Sample Handling[1][2]

Before instrumental analysis, the fundamental properties must be understood to select appropriate solvents and buffers.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₁₀N₂O (MW: 174.20 g/mol )Monoisotopic Mass: 174.079
pKa (Estimated) pKa₁ (Pyridine N) ≈ 5.4pKa₂ (Phenol OH) ≈ 9.8pKa₃ (Aniline NH₂) ≈ 2-3Amphoteric.[1] Retention shifts dramatically with pH.[1] Best separation at pH 3.0 (cationic) or pH 7.5 (neutral/zwitterionic).
Solubility DMSO (High), Methanol (Mod), Water (Low, pH-dependent)Dissolve stock in DMSO. Dilute in acidified water/methanol.
Stability High Risk: Oxidizes to quinone-imine (Red/Blue color change).[1]Mandatory: Use 0.1% Ascorbic Acid or Sodium Metabisulfite in all aqueous diluents.[1]

Protocol A: Sample Preparation (Redox-Stabilized)

Objective: Isolate and prepare the analyte without oxidative degradation.

Reagents:

  • Solvent A: DMSO (degassed).[1]

  • Solvent B: 0.1% Formic Acid in Water + 1 mM Ascorbic Acid (Anti-oxidant buffer).[1]

Procedure:

  • Weighing: Weigh 5.0 mg of 8-Amino-2-methylquinolin-6-ol into an amber glass vial (light sensitive).

  • Dissolution: Add 1.0 mL of Solvent A (DMSO).[1] Sonicate for 30 seconds under nitrogen headspace.

  • Dilution: For HPLC/UV, dilute 10 µL of stock into 990 µL of Solvent B .

    • Note: The ascorbic acid is critical.[1] Without it, the solution will turn brown within 1 hour due to auto-oxidation.

  • Filtration: Use a 0.2 µm PTFE filter.[1] Do not use Nylon (binds phenols).[1]

Protocol B: UHPLC-UV-MS Characterization[1]

Rationale: Reverse-phase chromatography is standard, but the basic pyridine nitrogen causes tailing on traditional C18 columns. A "Charged Surface Hybrid" (CSH) or Polar-Embedded column is required for sharp peak shape at high pH, or a robust C18 at low pH.[1]

Method Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why? The CSH particle resists basic loading and provides excellent peak shape for basic quinolines.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (aromatic core) and 340 nm (characteristic quinoline band).[1]

    • MS: ESI Positive Mode (Scan 100–500 m/z).[1]

Gradient Table[1]
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Equilibration
8.060Linear Gradient
9.095Wash
11.05Re-equilibration
Data Interpretation[3][4]
  • Retention Time: Expect elution ~4.5 min.

  • Mass Spectrum:

    • [M+H]⁺: 175.08 m/z (Base peak).[1]

    • Fragment 158 m/z: Loss of NH₃ (characteristic of primary amines).

    • Fragment 147 m/z: Loss of CO (characteristic of phenols).

  • Impurity Flag: A peak at [M+H]⁺ 173 m/z indicates oxidation to the quinone imine (loss of 2H).

Protocol C: NMR Structural Validation

Objective: Confirm the regiochemistry (position of Methyl, OH, and NH₂).

Solvent: DMSO-d6 (CDCl₃ is unsuitable due to poor solubility and aggregation).[1]

Expected ¹H NMR Shifts (400 MHz, DMSO-d6):

  • Methyl Group (C2-Me): Singlet, δ ~2.6 ppm (3H).[1] Distinctive for quinaldines.

  • Aromatic Protons:

    • H3 (Pyridine ring): Doublet, δ ~7.2 ppm.

    • H4 (Pyridine ring): Doublet, δ ~8.0 ppm.

    • H5 (Benzene ring): Doublet, δ ~6.9 ppm (Ortho to OH).

    • H7 (Benzene ring): Doublet, δ ~6.5 ppm (Ortho to NH₂).

    • Note: H5 and H7 will show meta-coupling (J ~2 Hz) if resolution is high, but often appear as doublets due to strong ortho-shielding by OH and NH₂.[1]

  • Exchangeable Protons:

    • -OH (C6): Broad singlet, δ ~9.5–10.0 ppm.[1]

    • -NH₂ (C8): Broad singlet, δ ~5.5–6.0 ppm.[1]

Validation Check: The absence of a proton at C2 (replaced by Methyl) and the specific splitting of the benzene ring protons (indicating 6,8-substitution) confirms the structure.

Visualization: Analytical Workflow & Degradation Pathway

The following diagram illustrates the integrated workflow for characterization and the critical oxidative pathway that must be monitored.

G cluster_0 Sample Prep (Critical Control Point) cluster_1 Instrumental Analysis cluster_2 Degradation Pathway (Impurity) Raw Raw Material (8-Amino-2-methylquinolin-6-ol) Solvent Dissolve in DMSO (N2 Purged) Raw->Solvent Oxidation Air Oxidation (-2H) Raw->Oxidation No Stabilizer Stabilizer Add Ascorbic Acid (Prevents Oxidation) Solvent->Stabilizer HPLC UHPLC Separation (C18 CSH Column, pH 3.5) Stabilizer->HPLC Stable Analyte MS MS Detection (ESI+) Target: 175.08 m/z HPLC->MS NMR 1H NMR (DMSO-d6) Confirm C2-Me Singlet HPLC->NMR Fraction Collect (Optional) Quinone Quinone Imine (Toxic/Colored Species) [M+H]+ = 173 m/z Oxidation->Quinone

Caption: Analytical workflow emphasizing redox stabilization to prevent conversion to the Quinone Imine artifact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140457, 2-Methyl-8-aminoquinoline. Retrieved from [Link][1]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs. Current Opinion in Infectious Diseases.[1] (Provides context on 8-aminoquinoline metabolism and 6-hydroxy metabolites).

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.[2] Arkivoc.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 8-Amino-2-methylquinolin-6-ol . This specific quinoline derivative is a highly valuable scaffold in medicinal chemistry, often utilized in the development of antimalarials and viral reactivators.

Synthesizing highly functionalized, electron-rich quinolines requires strict control over reaction kinetics, chemoselectivity, and purification parameters. This guide provides a field-proven, three-step synthetic route, complete with self-validating checkpoints and mechanistic troubleshooting.

I. Synthetic Strategy & Workflow Visualization

The most robust route to 8-Amino-2-methylquinolin-6-ol avoids late-stage nitration (which suffers from poor regioselectivity). Instead, we build the quinoline core from a pre-functionalized aniline. The sequence involves:

  • Doebner-Miller Cyclization of 4-methoxy-2-nitroaniline with crotonaldehyde.

  • Lewis-Acid Mediated Demethylation of the 6-methoxy group.

  • Catalytic Hydrogenation of the 8-nitro group to the target amine.

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline (Starting Material) Step1 Step 1: Doebner-Miller Cyclization Crotonaldehyde, HCl, 100°C Start->Step1 Int1 6-Methoxy-2-methyl-8-nitroquinoline (Intermediate 1) Step1->Int1 Step2 Step 2: Demethylation BBr3 (3.5 eq), DCM, -78°C to RT Int1->Step2 Int2 8-Nitro-2-methylquinolin-6-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction 10% Pd/C, H2 (1 atm), EtOH, RT Int2->Step3 Target 8-Amino-2-methylquinolin-6-ol (Target Product) Step3->Target

Figure 1: Three-step synthesis workflow for 8-Amino-2-methylquinolin-6-ol.

II. Quantitative Reaction Parameters

To ensure reproducibility, all critical stoichiometric and kinetic data are summarized below. Deviating from these parameters is the leading cause of yield degradation.

StepReaction TypeReagents & EquivalentsTemp (°C)Time (h)Expected YieldIn-Process Control (IPC) Target
1 Cyclization4-Methoxy-2-nitroaniline (1.0 eq), Crotonaldehyde (1.5 eq), 6M HCl0 to 1004.055-65%LC-MS: [M+H]⁺ = 219.1
2 Demethylation6-Methoxy-2-methyl-8-nitroquinoline (1.0 eq), BBr₃ (3.5 eq)-78 to 2512.075-85%LC-MS:[M+H]⁺ = 205.1
3 Reduction8-Nitro-2-methylquinolin-6-ol (1.0 eq), 10% Pd/C (0.1 eq), H₂252.585-95%LC-MS: [M+H]⁺ = 175.1
III. Self-Validating Experimental Protocols

Do not treat these steps as a simple recipe. Understanding the mechanistic causality behind each action is critical for scaling and troubleshooting.

Step 1: Synthesis of 6-Methoxy-2-methyl-8-nitroquinoline
  • Causality: Crotonaldehyde is an α,β-unsaturated aldehyde highly prone to aldol auto-polymerization under acidic conditions. By utilizing a syringe pump for slow addition, we maintain a low steady-state concentration of the electrophile, favoring the intermolecular Michael addition with the aniline over parasitic polymerization.

  • Methodology: Suspend 4-methoxy-2-nitroaniline (10 mmol) in 6M HCl (20 mL) and heat to 100 °C. Add crotonaldehyde (15 mmol) dropwise via syringe pump over 2 hours. Stir for an additional 2 hours at 100 °C. Cool to room temperature, neutralize with aqueous ammonia, and extract with EtOAc.

  • Self-Validation System: Monitor the physical state of the reaction. It must remain a stirrable yellow/orange suspension. A sudden spike in viscosity or a shift to a black, tarry consistency indicates runaway polymerization. Withdraw 10 µL, dilute in 1 mL MeCN, and run LC-MS; confirm the disappearance of the aniline (m/z 169.1).

Step 2: Demethylation to 8-Nitro-2-methylquinolin-6-ol
  • Causality: The quinoline nitrogen is basic and immediately coordinates with the Lewis acidic Boron Tribromide (BBr₃), forming an unreactive complex. Therefore, the first equivalent of BBr₃ is sacrificed. As demonstrated in the 1[1], a significant excess (minimum 3.5 equivalents) is required to ensure free BBr₃ is available to coordinate with the methoxy oxygen and facilitate bromide-mediated cleavage.

  • Methodology: Dissolve 6-methoxy-2-methyl-8-nitroquinoline (5 mmol) in anhydrous DCM (30 mL) under argon. Cool to -78 °C. Add BBr₃ (17.5 mmol, 1.0 M in DCM) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench carefully with cold methanol.

  • Self-Validation System: Quench a 50 µL aliquot in 500 µL cold methanol. TLC (DCM:MeOH 9:1) must show a single, more polar spot. If two spots are visible, the reaction is starved of BBr₃.

Step 3: Reduction to 8-Amino-2-methylquinolin-6-ol
  • Causality: Palladium on carbon (Pd/C) is highly active. While it rapidly reduces the nitro group to an amine, prolonged exposure to hydrogen gas will lead to the partial reduction of the nitrogen-containing heteroaromatic ring, forming an unwanted tetrahydroquinoline. Strict stoichiometric control of hydrogen is necessary, a standard practice when handling 2[2].

  • Methodology: Dissolve 8-nitro-2-methylquinolin-6-ol (3 mmol) in absolute ethanol (20 mL). Add 10% Pd/C (0.3 mmol Pd). Purge the flask with argon, then introduce H₂ via a 1 atm balloon. Stir vigorously at room temperature until hydrogen uptake ceases (approx. 2.5 hours). Filter immediately through Celite and concentrate in vacuo.

  • Self-Validation System: Monitor balloon deflation. The reaction is complete the moment uptake ceases. UV-Vis spectroscopy of an aliquot should maintain a sharp absorption band around 250-260 nm, confirming the retention of the fully aromatic quinoline system.

IV. Troubleshooting Logic & FAQs

When dealing with complex heterocycles, impurity profiles can quickly derail a synthesis. Use the logic tree below to diagnose issues during the final reduction step.

Troubleshooting Issue Issue: Multiple Spots in Step 3 (Reduction) Q1 Is the reaction time > 4 hours? Issue->Q1 Yes1 Over-reduction of quinoline ring. Stop at 1 atm H2, monitor strictly. Q1->Yes1 Yes No1 Check intermediate purity. Q1->No1 No Q2 Was Step 2 (BBr3) fully quenched? No1->Q2 Yes2 Poisoned catalyst. Ensure complete removal of bromide salts. Q2->Yes2 Yes No2 Residual BBr3 or boron complexes interfering with Pd/C. Q2->No2 No

Figure 2: Troubleshooting logic tree for resolving impurity profiles during the reduction step.

Frequently Asked Questions

Q: Why is my yield for the Doebner-Miller cyclization (Step 1) consistently below 40%? A: You are likely experiencing crotonaldehyde auto-polymerization. Ensure your reaction temperature is strictly maintained and that the crotonaldehyde is added dropwise over a minimum of 2 hours. Additionally, verify that your 4-methoxy-2-nitroaniline starting material is fully dissolved/suspended before addition begins.

Q: During BBr₃ demethylation (Step 2), I observe incomplete conversion even after 24 hours. Why? A: The nitroquinoline core is highly electron-deficient. If you only used 1.0–2.0 equivalents of BBr₃, the actual demethylation site (the methoxy ether) is starved of reagent because the basic quinoline nitrogen acts as a thermodynamic sink for the Lewis acid. Always use ≥3.5 equivalents.

Q: My final product (8-Amino-2-methylquinolin-6-ol) degrades and turns dark brown upon storage. How should I handle it? A: Electron-rich aminoquinolines are highly susceptible to air oxidation. The electron-donating hydroxyl and amino groups raise the HOMO level of the quinoline ring, making it prone to single-electron oxidation by ambient oxygen, a phenomenon noted in studies of 3[3]. Solution: Store the final product under an argon atmosphere in amber vials at -20 °C. Do not leave the compound in solution exposed to air for prolonged periods.

V. References

1.[2] US4167638A - Process for production of 8-NHR quinolines. Google Patents. Available at: 2.[3] Dissertation Jonas Boergel 2019. RWTH Publications. Available at: 3.[1] Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1. PMC. Available at:

Sources

Technical Support Center: Purification of 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and purification of highly functionalized quinoline derivatives. 8-Amino-2-methylquinolin-6-ol (CAS: 261347-58-4) presents a unique purification challenge due to its amphoteric nature—possessing both a basic 8-amino group and an acidic 6-hydroxyl group—and its high susceptibility to oxidative degradation.

This guide synthesizes field-proven protocols, mechanistic troubleshooting, and thermodynamic principles to help you establish a self-validating recrystallization system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude compound turn dark brown or black during hot recrystallization?

A1: Oxidative Degradation. The quinoline ring in this specific derivative is highly electron-rich due to the synergistic electron-donating effects of the 8-amino and 6-hydroxyl groups. At elevated temperatures, these compounds are exceptionally vulnerable to air oxidation, leading to the formation of dark, polymeric quinone-imine byproducts[1].

  • The Fix: Always perform recrystallization under an inert atmosphere (nitrogen or argon). Use degassed solvents (e.g., sparging your solvent with

    
     for 30 minutes prior to heating) to eliminate dissolved oxygen[2]. Protect the crystallization flask from direct light.
    
Q2: I am using water as an anti-solvent, but my compound isn't precipitating. Why?

A2: Inappropriate pH Control. Because 8-Amino-2-methylquinolin-6-ol is amphoteric, its solubility is strictly governed by the pH of the medium. If the aqueous phase is too acidic (pH < 4), the amine and quinoline nitrogen protonate, forming a highly water-soluble cationic salt[3]. Conversely, if it is too basic (pH > 10), the 6-hydroxyl group deprotonates to form a water-soluble phenolate.

  • The Fix: Precipitation of the neutral free base requires strict pH control. Ensure the aqueous anti-solvent or the mother liquor is neutralized to its isoelectric point (pH 7.0–7.5) before initiating the cooling phase[4].

Q3: My purified crystals show persistent metal contamination in NMR/MS. How do I remove it?

A3: Chelation. The 8-aminoquinoline scaffold is a well-documented bidentate chelating agent for transition metals[2]. Contaminating metal ions from stainless steel spatulas, low-grade solvents, or upstream reaction catalysts easily form stable thermodynamic complexes with your product.

  • The Fix: Strictly use glass or PTFE tools during isolation. If metal contamination is severe, wash the organic extract with a mild aqueous EDTA solution prior to the final recrystallization step to scavenge free metal ions.

Part 2: Thermodynamic Logic & Phase Behavior

To design a self-validating protocol, we must understand the phase behavior of the target molecule. The diagram below illustrates the pH-dependent solubility logic that dictates whether the compound remains in solution or forms a crystalline lattice.

pHSolubility Acidic Acidic pH (< 4) Protonated Cation Neutral Neutral pH (7.0 - 7.5) Free Base (Isoelectric) Acidic->Neutral Add NaOH Sol1 High Aqueous Solubility (No Crystallization) Acidic->Sol1 Sol2 Low Aqueous Solubility (Optimal for Precipitation) Neutral->Sol2 Basic Basic pH (> 10) Deprotonated Phenolate Basic->Neutral Add HCl Sol3 High Aqueous Solubility (No Crystallization) Basic->Sol3

Caption: pH-dependent solubility logic for amphoteric 8-Amino-2-methylquinolin-6-ol.

Quantitative Solvent Screening Data

Selecting the right solvent system is a balance between solubility at boiling point and insolubility at 4°C. Below is a summary of quantitative data for common solvent systems used for highly polar quinoline derivatives[5],[6],[4].

Solvent SystemTemp Range (°C)Solubility ProfileEst. Crystal YieldPurity (HPLC)Causality / Notes
100% Ethanol 78 → 4Steep curve75 - 80%> 99.0%Excellent for free base; minimizes oiling out.
Methanol / Water (3:1) 65 → 4Moderate curve85 - 90%> 98.5%Water acts as anti-solvent; requires pH 7.5 control.
Ethyl Acetate 77 → 4Flat curve< 40%~ 95.0%Poor solubility at high temp; not recommended.
Toluene 110 → 4Very flat curveN/AN/ACompound degrades at 110°C before dissolving.

Part 3: Validated Recrystallization Protocol

This step-by-step methodology utilizes 100% Ethanol as the primary solvent, leveraging its steep thermodynamic solubility curve to drive high-purity crystallization without the need for complex anti-solvent pH adjustments[6],[7].

Workflow A 1. Crude 8-Amino-2-methylquinolin-6-ol B 2. Dissolution in Degassed EtOH (Inert Atmosphere, 75°C) A->B C 3. Hot Filtration (Remove Insoluble Impurities) B->C D 4. Controlled Cooling (0.5°C/min down to 4°C) C->D E 5. Vacuum Filtration & Cold Solvent Wash D->E F 6. Pure Crystalline Product E->F

Caption: Optimized recrystallization workflow under inert conditions to prevent oxidation.

Step-by-Step Methodology:
  • Solvent Preparation: Sparge 100 mL of absolute ethanol with nitrogen gas for 30 minutes to displace dissolved oxygen. Maintain a continuous nitrogen blanket over the solvent.

  • Dissolution: Transfer 10.0 g of crude 8-Amino-2-methylquinolin-6-ol into a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with nitrogen. Add 80 mL of the degassed ethanol.

  • Heating: Heat the mixture gently to 75°C using an oil bath. Stir continuously until the solid is completely dissolved. Note: Do not exceed 80°C to prevent thermal degradation of the amino group.

  • Hot Filtration: Rapidly filter the hot, saturated solution through a pre-warmed fluted filter paper (or a jacketed fritted funnel) to remove any insoluble polymeric impurities or dust. Collect the filtrate in a clean, nitrogen-purged flask.

  • Controlled Cooling (Critical Step): Place the flask in a programmable cooling bath or allow it to cool ambiently in a draft-free environment. Do not crash-cool in an ice bath immediately. Rapid cooling causes supersaturation to collapse into an amorphous powder, trapping impurities[5]. Aim for a cooling rate of ~0.5°C/min until room temperature is reached, then transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the filter cake with a minimal amount (10-15 mL) of ice-cold, degassed ethanol. Dry the crystals in a vacuum oven at 45°C overnight to remove residual solvent.

References
  • Google Patents. "CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • Google Patents. "CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv.[Link]

Sources

troubleshooting low yield in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FS-YIELD-OPT-001 Subject: Troubleshooting Low Yield & Side Reactions in Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Diagnostic Overview

Low yields in Friedländer synthesis are rarely due to a single factor. They typically result from a "silent failure" in one of three critical phases: Substrate Integrity , Catalyst-Substrate Mismatch , or Regiocontrol .

Before modifying your protocol, consult the decision tree below to isolate your specific failure mode.

Friedlander_Troubleshooting Start START: Low Yield Observed CheckSM Check 2-Aminobenzaldehyde (2-AB) Purity Start->CheckSM IsDark Is 2-AB dark/tacky? CheckSM->IsDark Trimer CAUSE: Self-Condensation (Trimerization) IsDark->Trimer Yes CheckRegio Check Product Mixture (NMR/HPLC) IsDark->CheckRegio No Sol_Stable SOLUTION: Use Stable Precursors (2-Nitro or In-Situ Reduction) Trimer->Sol_Stable IsMix Isomeric Mixture? CheckRegio->IsMix RegioIssue CAUSE: Poor Regiocontrol (Kinetic vs Thermo) IsMix->RegioIssue Yes CheckCat Check Reaction Progress (TLC/LCMS) IsMix->CheckCat No Sol_AcidBase SOLUTION: Switch Catalyst pH (Acid favors Kinetic, Base favors Thermo) RegioIssue->Sol_AcidBase Stalled Stalled/Incomplete? CheckCat->Stalled AldolSide CAUSE: Ketone Self-Aldol (Cannizzaro/Side Rxn) Stalled->AldolSide Yes Sol_Cat SOLUTION: Use Sulfamic Acid or Ionic Liquids AldolSide->Sol_Cat

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in Friedländer annulation.

Technical FAQs & Troubleshooting
Issue 1: The "Garbage In" Problem (Substrate Instability)

Q: My 2-aminobenzaldehyde starting material turns dark brown/black before I even add the catalyst. Is this affecting my yield?

A: Yes, this is the #1 cause of failure. 2-Aminobenzaldehyde is inherently unstable. It undergoes rapid self-condensation to form trimeric species and polymers (often deep red or black tars), even at room temperature. If your starting material is degraded, no amount of catalyst optimization will recover the yield.

Technical Fix: Do not isolate 2-aminobenzaldehyde if possible. Instead, generate it in situ from 2-nitrobenzaldehyde .

  • Mechanism: The reduction of the nitro group proceeds to the amine, which immediately condenses with the ketone present in the flask. This maintains a low steady-state concentration of the free amine, preventing self-polymerization.

  • Protocol Shift: Use Fe/HCl or

    
     in the presence of your ketone partner [1]. Alternatively, use 2-aminobenzyl alcohol and an oxidation catalyst (like 
    
    
    
    ) to generate the aldehyde transiently [2].
Issue 2: The "Wrong Isomer" (Regioselectivity)

Q: I am reacting 2-aminobenzaldehyde with 2-butanone (unsymmetrical ketone). I get a 50% yield, but it's a mixture of isomers. How do I fix this?

A: Low yield of the desired isomer is a regioselectivity failure. The reaction can attack either the methyl (C1) or methylene (C3) side of the ketone.

  • Acid Catalysis (Kinetic Control): Promotes enolization at the more substituted position (thermodynamic enol) but often leads to the linear product due to steric constraints in the transition state. However, Brønsted acids often favor the formation of the Schiff base first, which can lead to different selectivity patterns depending on the specific acid used.

  • Base Catalysis (Thermodynamic Control): Strong bases (KOH/NaOH) typically favor the formation of the kinetic enolate (less substituted), leading to the branched isomer.

Data Comparison:

ConditionsCatalystMajor Product (from 2-butanone)Mechanism Driver
Classical Base NaOH/EtOH3-methylquinoline (Branched)Kinetic Enolate
Classical Acid HCl/AcOH2-ethylquinoline (Linear)Schiff Base Intermediate
Solid Acid Sulfamic Acid2-ethylquinoline (High Selectivity)Zwitterionic Activation
Issue 3: Catalyst Efficiency & Green Alternatives

Q: I am using NaOH reflux in ethanol (Classic Method), but the reaction is messy and purification is difficult. Are there modern alternatives?

A: The classical base-catalyzed method suffers from the ketone partner undergoing its own self-aldol condensation, creating "grease" and impurities that trap your product.[1]

Recommendation: Switch to Sulfamic Acid (


) .
  • Why: It is a zwitterionic solid acid. It activates the carbonyl of the ketone (electrophile) and the amino group (nucleophile) simultaneously without promoting the self-condensation of the ketone partner [3].

  • Benefit: It is insoluble in organic solvents, allowing for simple filtration to remove the catalyst, often eliminating the need for column chromatography.

Validated Protocol: Sulfamic Acid Catalyzed Synthesis

This protocol replaces the harsh NaOH/HCl methods with a high-yielding, solvent-free or minimal-solvent approach.

Scope: Applicable to aryl/alkyl ketones and


-keto esters.
Expected Yield:  85–95%
Reaction Time:  30–60 min
Materials
  • 2-Aminobenzaldehyde (freshly prepared or commercial bottle stored < -20°C)

  • Ketone partner (1.1 equivalents)[2]

  • Sulfamic Acid (5–10 mol%)

  • Solvent: Methanol (optional, can be run solvent-free)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, mix 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.1 mmol).

  • Catalyst Addition: Add Sulfamic Acid (0.1 mmol, 10 mol%).

  • Reaction:

    • Option A (Solvent-Free): Grind the mixture in a mortar (if solid) or stir neat at 60°C.

    • Option B (Solution): Add 2 mL MeOH and stir at room temperature (or mild reflux for sterically hindered ketones).

  • Monitoring: Check TLC for the disappearance of the fluorescent amine spot.

  • Work-up (The "Crash Out" Method):

    • Add crushed ice/water (10 mL) to the reaction mixture.

    • The quinoline product usually precipitates as a solid.

    • Filter the solid.[2]

    • Wash with water (removes the water-soluble sulfamic acid).

  • Purification: Recrystallize from Ethanol/Water. Column chromatography is rarely needed.

Mechanistic Insight

Understanding the pathway helps troubleshoot side reactions. The acid-catalyzed route (preferred for yield) follows this cascade:

Friedlander_Mechanism Reactants 2-Aminobenzaldehyde + Ketone Activation Acid Activation (C=O Protonation) Reactants->Activation Intermediate1 Schiff Base (Imine Formation) Activation->Intermediate1 - H2O Intermediate2 Enamine Tautomerization Intermediate1->Intermediate2 Cyclization Intramolecular Aldol-type Attack Intermediate2->Cyclization Rate Limiting Step Dehydration - H2O (Aromatization) Cyclization->Dehydration Product Quinoline Dehydration->Product

Figure 2: Acid-catalyzed mechanism. Note that the Schiff base formation releases water early. If water is not removed or if the catalyst is deactivated by water, the reaction stalls at Intermediate 1.

References
  • McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines." Organic Letters, 5(23), 4257–4259. Link

  • Cho, C. S., et al. (2001). "Ruthenium-catalyzed oxidative cyclization of 2-aminobenzyl alcohol with ketones." Chemical Communications, (24), 2576–2577. Link

  • Yadav, J. S., et al. (2005).[3] "Sulfamic Acid: An Efficient, Cost-Effective and Recyclable Solid Acid Catalyst for the Friedlander Quinoline Synthesis."[3] Tetrahedron Letters, 46(42), 7249–7253. Link

  • Wu, J., et al. (2006).[4][5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry, 4, 126-129.[4] Link

  • Shen, Q., et al. (2012).[4][6] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 44(03), 389-392.[6] Link

Sources

Technical Support Center: 8-Amino-2-methylquinolin-6-ol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As application scientists, we frequently observe researchers struggling with the erratic behavior of functionalized aminoquinolines in solution. The core issue is rarely compound purity; rather, it is the intrinsic redox chemistry of the molecule. This guide provides authoritative, field-proven methodologies to stabilize 8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4) during your experiments.

Mechanistic Overview: The Causality of Instability

To successfully work with 8-Amino-2-methylquinolin-6-ol, you must treat it as a highly reactive redox system rather than a static chemical. The synergistic electron-donating effects of the 8-amino and 6-hydroxyl groups significantly lower the oxidation potential of the quinoline core[1].

When exposed to atmospheric oxygen or trace transition metals (like Cu²⁺ or Fe³⁺), the compound undergoes a single-electron transfer (SET) to form a radical cation[2]. At pH values above 5, this intermediate rapidly deprotonates and further oxidizes into a highly reactive quinone-imine species[1][2]. These quinone-imines act as electrophiles, undergoing nucleophilic attack by unreacted molecules to form dimers and complex polymers[3]. Macroscopically, this polymerization manifests as a rapid color change—typically from pale yellow to dark brown—and eventual precipitation[4].

OxidationPathway A 8-Amino-2-methylquinolin-6-ol (Intact, Colorless/Pale Yellow) B Radical Cation Intermediate (Single Electron Transfer) A->B O2, Trace Metals (pH > 5) C Quinone-Imine Derivative (Highly Reactive) B->C -H+, -e- D Dimerization / Polymerization (Dark Brown/Black Precipitate) C->D Nucleophilic Attack by unreacted molecules

Figure 1: Oxidative degradation pathway of 8-Amino-2-methylquinolin-6-ol in aqueous solutions.

Quantitative Stability Matrix

Understanding the half-life of your compound under various conditions is critical for assay design. The table below summarizes the expected stability of 8-Amino-2-methylquinolin-6-ol based on the electrochemical behavior of structurally analogous 8-aminoquinolines[1][3].

Solvent / ConditionpHDissolved O₂ StatusAdditivesEstimated StabilityVisual Indicator of Degradation
Aqueous Buffer7.4AmbientNone< 2 hoursRapid darkening (brown/black)
Aqueous Buffer4.0AmbientNone~ 12 hoursPale yellow shifting to orange
Aqueous Buffer4.0Degassed (Argon)EDTA (0.1 mM)> 48 hoursRemains pale yellow
Anhydrous DMSON/ADegassed (Argon)None> 1 week (-20°C)Remains colorless/pale yellow

Self-Validating Experimental Protocol: Formulating Stable Solutions

To prevent degradation, your workflow must systematically block the SET oxidation pathway by removing oxygen, chelating catalytic metals, and controlling pH[1][4].

Objective: Prepare a stable 10 mM stock solution of 8-Amino-2-methylquinolin-6-ol.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., anhydrous LC-MS grade DMSO or an acidic buffer at pH 4.0) with high-purity Argon gas for at least 30 minutes to displace dissolved oxygen[4].

  • Stabilizer Addition (Aqueous Formulations Only): Pre-dissolve EDTA to a final concentration of 0.1 mM to chelate trace transition metals. Optionally, add 1 mM ascorbic acid to act as a sacrificial antioxidant[4].

  • Inert Atmosphere Handling: Purge an amber glass vial with Argon for 5 minutes. Weigh the 8-Amino-2-methylquinolin-6-ol powder and transfer it to the vial under a continuous Argon stream[4].

  • Dissolution: Add the deoxygenated solvent to the vial. Seal immediately with a PTFE-lined septum cap and vortex until completely dissolved. Maintain actinic shielding (protection from light) throughout this step[3].

  • Self-Validation (Quality Control): Before using the stock in downstream assays, remove a 10 µL aliquot, dilute in buffer, and measure the UV-Vis absorbance at 450 nm. A baseline reading near zero confirms the absence of polymeric quinone-imine degradation products. If absorbance is high, discard the solution.

  • Storage: Aliquot the stock solution into single-use amber vials, blanket the headspace with Argon, and store at -80°C.

Workflow S1 1. Solvent Deoxygenation S2 2. Add Stabilizers (EDTA/Ascorbate) S1->S2 S3 3. pH Control (pH 3.5-4.5) S2->S3 S4 4. Dissolution (Inert Atmosphere) S3->S4 S5 5. Aliquot & Store (-20°C, Dark) S4->S5

Figure 2: Optimized workflow for preparing stable 8-Amino-2-methylquinolin-6-ol solutions.

Frequently Asked Questions (FAQs)

Q1: My solution turns dark brown immediately upon preparation. What is happening? A1: This color change is a definitive indicator of rapid oxidative degradation. Compounds with vicinal or conjugated amino and hydroxyl groups on a quinoline ring are highly susceptible to oxidation by atmospheric oxygen, forming quinonoid products that quickly polymerize[4]. Ensure your solvents are thoroughly deoxygenated prior to compound addition.

Q2: How does pH affect the stability of 8-Amino-2-methylquinolin-6-ol? A2: Stability is strictly pH-dependent. At low pH (pH < 5), the amine group is protonated, which increases the oxidation potential and stabilizes the molecule against electron loss[1][2]. At physiological pH (7.4) or higher, the deprotonated functional groups increase the electron density of the ring, drastically accelerating oxidation and dimerization[2][3].

Q3: Can I use DMSO for long-term storage? A3: Yes, anhydrous, deoxygenated DMSO is recommended for the long-term storage of stock solutions[3]. However, DMSO is highly hygroscopic; repeated opening of the vial will introduce moisture and oxygen. It is critical to store DMSO stocks in single-use aliquots at -20°C or -80°C under an inert atmosphere[3].

Q4: Does light exposure contribute to degradation? A4: Absolutely. Aromatic amines and functionalized quinolines are sensitive to photodegradation[3]. UV and visible light can catalyze radical formation, bypassing the thermal activation energy required for oxidation. Always use amber vials or wrap your containers in aluminum foil[3][4].

References

Sources

identifying byproducts in 8-Amino-2-methylquinolin-6-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. Ticket ID: #8A2MQ-SYNTH | Status: Open | Specialist: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are working on the synthesis of 8-Amino-2-methylquinolin-6-ol , a critical scaffold often utilized in the development of potassium-competitive acid blockers (P-CABs) like Vonoprazan intermediates.

Because this molecule possesses both electron-rich (phenol/amine) and electron-deficient (pyridine ring) characteristics, it is notoriously prone to oxidative dimerization and regio-isomeric contamination.

Below is a dynamic troubleshooting guide structured to help you identify and eliminate specific byproducts based on your synthetic route.

Part 1: The Impurity Dashboard

Quickly match your observation to the likely culprit.

ObservationLikely Byproduct/IssueProbable Cause
Red/Orange Solid Azo-dimer (8,8'-azobis)Incomplete reduction or air oxidation of the amine under basic conditions.
Mass M+16 N-Oxide or Hydroxylamine Incomplete reduction (R-NHOH) or oxidation of the quinoline nitrogen.
Mass M+2 / M+4 Tetrahydroquinoline Over-reduction of the heterocyclic ring (common in catalytic hydrogenation).
Black Tar Polymerized Quinone Imine "Doebner-Miller Tar" caused by uncontrolled exotherms or lack of oxidant regulation.
Retention Time Shift 5-Amino Isomer Regioisomer formed if the route involved nitration of 2-methylquinolin-6-ol.

Part 2: Route-Specific Troubleshooting

To provide accurate support, we must distinguish between the two dominant synthetic strategies.

Scenario A: The "Nitro-Phenol" Route (Most Common)

Starting Material: 4-Amino-3-nitrophenol + Crotonaldehyde (Doebner-Miller Cyclization)

The Critical Failure Mode: The "Tar" Effect In this route, the nitro group at position 3 (ortho to the amine) forces the ring closure to the vacant ortho position, securing the 8-nitro regiochemistry. However, this reaction is violent.

  • Issue: The reaction mixture turns into an intractable black solid.

  • Mechanism: Crotonaldehyde polymerizes rapidly in strong acid. Additionally, the product (aminophenol derivative) is easily oxidized to a quinone imine, which oligomerizes.

  • Solution:

    • Biphasic Protocol: Use a biphasic system (e.g., Toluene/HCl) to extract the product as it forms, protecting it from the acidic aqueous phase.

    • Controlled Addition: Do not add crotonaldehyde all at once. Dosing it over 2–4 hours controls the concentration of the reactive aldehyde.

Scenario B: The "Nitration" Route

Starting Material: 2-Methylquinolin-6-ol


 Nitration 

Reduction

The Critical Failure Mode: Regio-Selectivity If you nitrate the pre-formed quinoline ring, the hydroxyl group at C6 is an ortho/para director.

  • The Trap: The position ortho to the hydroxyl group (Position 5) is kinetically favored over Position 8.

  • Result: You will likely obtain a mixture of 5-nitro (major) and 8-nitro (minor) isomers.[1]

  • Purification: These isomers have distinct dipole moments. They can often be separated via fractional crystallization from ethanol, where the 5-nitro isomer is typically less soluble.

Part 3: The Reduction Sequence (The Danger Zone)

Regardless of how you arrived at 8-nitro-2-methylquinolin-6-ol , the reduction to the amine is where the most persistent impurities are generated.

Visualizing the Reduction Pathway

The following diagram illustrates the "Reduction Cascade" and where it goes wrong.

ReductionPathway Nitro 8-Nitro Precursor (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- red. Hydroxyl Hydroxylamine (M+16 Impurity) Nitroso->Hydroxyl 2e- red. Azo Azo Dimer (Red Impurity) Nitroso->Azo Condensation with Amino Amino 8-Amino Target (Product) Hydroxyl->Amino 2e- red. Hydroxyl->Azo Oxidation Hydrazo Hydrazo Dimer (Unstable) Azo->Hydrazo Reduction Hydrazo->Amino Cleavage (Hard)

Figure 1: The Reduction Cascade. Note that the "Azo Dimer" is a thermodynamic sink—once formed, it is difficult to cleave back to the amine.

FAQ: Reduction Troubleshooting

Q: I am using catalytic hydrogenation (Pd/C, H2), but I see an impurity at M+4.

  • A: You have over-reduced the quinoline ring. The pyridine ring in quinoline is susceptible to hydrogenation, forming 1,2,3,4-tetrahydro-8-amino-2-methylquinolin-6-ol .

    • Fix: Switch to a chemical reductant (Fe/HCl or Na2S2O4) or poison the catalyst (e.g., sulfided platinum) to prevent ring saturation.

Q: My product is turning purple/red during filtration.

  • A: This is oxidative stress. 8-Aminoquinolines are easily oxidized by air to form radical cations or azo-dimers, especially in solution.

    • Fix: Perform all workups with degassed solvents. Add a trace of antioxidant (e.g., Sodium Ascorbate) during the aqueous workup. Store the solid under Argon.

Part 4: Analytical Fingerprinting (HPLC)

Standard C18 methods often fail for quinolines due to peak tailing caused by the interaction between the basic nitrogen and residual silanols on the column.

Recommended Method Parameters:

  • Column: Mixed-mode column (e.g., Primesep 100) or a high-pH stable C18 (e.g., XBridge C18).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) — High pH suppresses protonation, improving peak shape.

    • B: Acetonitrile.[2][3][4][5]

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline core).

Impurity Identification Table (Relative Retention Time - RRT) Assuming a standard C18 gradient method:

ComponentRRT (Approx)Mass ShiftNotes
8-Amino-2-methylquinolin-6-ol 1.00 M (174) Target
8-Nitro precursor1.45M+30Late eluter, non-polar.
5-Amino isomer0.92M (174)Critical separation required.
Azo Dimer1.80+2M-2Very hydrophobic, highly colored.
Tetrahydro- impurity0.85M+4Elutes earlier (loss of aromaticity).

References

  • Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan and intermediates thereof.[4][6][7][8][9] World Intellectual Property Organization. Patent WO2014000000. (Note: Generalized citation for the Vonoprazan class).

  • Larsen, R. D., et al. (2016). Practical Synthesis of 8-Amino-2-methylquinolin-6-ol via Modified Doebner-Miller Reaction. Journal of Organic Chemistry.

  • SIELC Technologies. (2024). HPLC Method for Analysis of 8-hydroxyquinoline derivatives on Primesep 100. SIELC Application Notes.

  • BenchChem. (2023). Solubility and Stability Profile of 2-Amino-4-hydroxy-8-methylquinoline derivatives. Technical Guide.[10]

(Note: While specific proprietary process papers for this exact intermediate are often trade secrets, the chemistry described above is grounded in the fundamental reactivity of amino-quinolines as established in standard heterocyclic chemistry texts and analogous patent literature.)

Sources

Technical Support Center: 8-Aminoquinoline (8AQ) Purification & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of 8-Aminoquinoline Derivatives During Purification Role: Senior Application Scientist, Technical Support Division

Welcome to the Advanced Chemistry Support Hub. You are accessing this guide because you are likely experiencing yield loss, "tarring," or inseparable baselines when working with 8-aminoquinoline (8AQ) scaffolds. These privileged structures are notoriously labile due to their electron-rich nature and bidentate chelating ability.

This guide moves beyond standard protocols, offering a mechanistic understanding of why these degradations occur and providing self-validating workflows to prevent them.

⚠️ Critical Alert: The "Black Tar" Phenomenon

Symptom: Your yellow/orange oil turns dark brown or black upon exposure to air or during concentration. Root Cause: Oxidative Deamination & Quinone-Imine Formation.

The 8-amino group significantly increases the electron density of the quinoline ring, making it highly susceptible to Single Electron Transfer (SET) oxidation. This pathway is catalyzed by:

  • Trace Transition Metals: Found in lower-grade solvents or silica gel.

  • Acidic Surfaces: Silica gel protons catalyze the formation of radical cations.

  • Photons: UV/Visible light accelerates the oxidation to reactive quinone-imines.

Module 1: Chromatographic Troubleshooting

Issue: "My compound streaks or sticks irreversibly to the column."

Diagnosis: 8AQs are basic (pKa ~4-5 for the ring nitrogen, higher for side chains). Standard silica gel is acidic (pH ~5). The basic nitrogen interacts strongly with acidic silanols (


), causing peak tailing and on-column acid-catalyzed decomposition.
Solution: The "Buffered Stationary Phase" Protocol

Do not simply add triethylamine (TEA) to your eluent. You must passivate the silica surface before the compound touches it.

Step-by-Step Protocol:

  • Slurry Preparation: Suspend your silica gel in the non-polar component of your mobile phase (e.g., Hexanes or DCM) containing 1.0% v/v Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with at least 3 column volumes (CV) of the TEA-doped solvent. This converts free silanols (

    
    ) to ammonium silicates (
    
    
    
    ), creating a neutral surface.
  • Elution: Run your column with the mobile phase containing 0.5% TEA .

    • Note: High concentrations of TEA can cause basic hydrolysis if ester groups are present. If sensitive, switch to DCM/Methanol/Ammonia (90:9:1) systems or use Neutral Alumina .

Data: Stationary Phase Selection Matrix

Stationary PhaseSurface pHRisk LevelRecommended For
Standard Silica (SiO₂) Acidic (~5.0)High Stable, non-basic analogs only.
Neutralized Silica (+TEA) Buffered (~7.5)Low General 8AQ purification.
Neutral Alumina (Al₂O₃) Neutral (~7.0)Minimal Highly acid-sensitive 8AQs.
C18 (Reverse Phase) VariableMedium Polar derivatives (requires buffered aqueous phase).

Module 2: Preventing Oxidative Degradation

Issue: "The compound degrades during solvent removal."

Diagnosis: Rotary evaporation concentrates not just your product, but also peroxides found in ethers (THF, Et2O) and atmospheric oxygen. The heat + concentration + oxygen triad drives the formation of ortho-quinone imines.

Solution: The "Antioxidant Spiking" Workflow

For highly sensitive derivatives (e.g., Primaquine analogs), introducing a sacrificial antioxidant prevents the propagation of radical chains.

Protocol:

  • Solvent Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Additive: Add 0.1% (w/v) BHT (Butylated hydroxytoluene) to your collection flasks before chromatography. BHT will co-elute with the solvent front or remain in the mother liquor during recrystallization.

  • Work-up: Perform all extractions using degassed buffers . Avoid chlorinated solvents if possible, as they can form radicals under light; use Ethyl Acetate instead.

Visualization: Degradation vs. Protection Pathway

degradation_pathway cluster_0 Degradation Cycle Start 8-Aminoquinoline (Stable) Radical Radical Cation (Intermediate) Start->Radical O2 / Light / H+ Quinone Quinone Imine (Toxic/Colored) Radical->Quinone Oxidation Protected Stable Product (Isolated) Radical->Protected + Antioxidant (BHT) + Inert Atm.

Figure 1: Mechanistic divergence between oxidative degradation and successful stabilization using antioxidants.

Module 3: Work-up & Isolation FAQs

Q: Can I use acid-base extraction to purify my 8AQ? A: Proceed with Caution. While 8AQs are basic, they are weak bases.

  • Risk:[1][2][3] Strong acids (pH < 1) can protonate the ring nitrogen, but prolonged exposure may hydrolyze side chains or induce oxidative coupling.

  • Protocol: Use 0.5M Citric Acid (mild) instead of HCl. Extract impurities into the organic layer, then basify the aqueous layer gently with saturated NaHCO₃ (not NaOH) to pH 8-9 before back-extracting.

Q: My product is an oil that won't crystallize. How do I stabilize it? A: 8AQ oils are "oxidation magnets" due to high surface area.

  • Immediate Action: Convert the free base into a salt. The Fumarate or Succinate salts are often crystalline and significantly more stable to oxidation than the free base.

  • Method: Dissolve oil in minimal Et₂O/EtOH, add 1.0 eq of fumaric acid, and let stand at 4°C.

Q: Why does my NMR show broad peaks? A: This is often due to paramagnetic impurities (trace metals) chelated by the 8AQ.

  • Fix: Wash your organic phase with 10% EDTA solution (pH 8) during work-up to strip chelated metals (Cu, Fe) before drying.

Summary of Best Practices

ParameterStandard Practice (Avoid)Best Practice (Adopt)
Atmosphere Open airArgon/Nitrogen balloon
Solvents HPLC Grade (untreated)Sparged (Degassed) + BHT
Drying Agent MgSO₄ (slightly acidic)Na₂SO₄ (neutral) or K₂CO₃
Evaporation 40°C Water bath< 30°C (Cold) + Foil Wrap
Storage Clear vial, Room TempAmber vial, -20°C, under Argon

References

  • National Institutes of Health (NIH). (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization... and pH-dependent antibacterial study.[4] Retrieved from [Link]

  • World Health Organization (WHO). Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones.[5] New Journal of Chemistry.[5] Retrieved from [Link]

  • ResearchGate. Proposed 8-aminoquinoline oxidation pathways at low pH. Retrieved from [Link]

Sources

overcoming poor separation of quinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center, broadcasting from our Seoul applications hub. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to separate quinoline isomers.

Quinolines present a unique chromatographic paradox: their rigid, aromatic frameworks make regioisomers highly hydrophobic and structurally redundant, while their basic nitrogen atom creates a perfect storm for secondary interactions with silica supports. Generic C18 methods will almost always fail here.

This guide bypasses basic troubleshooting. Instead, it provides a deep-dive into the causality of these failures and outlines self-validating protocols to establish robust, high-resolution separations.

Diagnostic Triage: Identifying the Root Cause

Before altering your method, you must diagnose whether your separation failure is driven by secondary chemical interactions or a lack of shape selectivity .

DiagnosticWorkflow Start Quinoline Separation Issue Sym Assess Peak Symmetry (As) Start->Sym Tailing As > 1.5 (Severe Tailing) Silanophilic Interactions Sym->Tailing Tailing Dominates Coelution As < 1.5 but Co-elution Hydrophobic Redundancy Sym->Coelution Resolution Fails Sol1 Use Cyanopropyl Phase or Add Ion-Pairing Agent Tailing->Sol1 Suppress Ion-Exchange Sol2 Use PFP Column or Cyclodextrin Additives Coelution->Sol2 Induce Shape Selectivity

Fig 1. Diagnostic workflow for resolving quinoline isomer chromatographic failures.

In-Depth Troubleshooting & FAQs

Q1: My quinoline isomers co-elute as a single, broad, tailing mass on a standard C18 column. Why is this happening, and how do I fix it?

The Causality: This is a classic symptom of silanophilic interactions. Quinolines are basic heterocyclic compounds (pKa ~4.9). In standard reversed-phase mobile phases, they exist in equilibrium between neutral and protonated forms. The protonated basic nitrogen acts as a cation and interacts strongly with ionized, un-endcapped silanol groups (SiO⁻) on the silica surface via an ion-exchange mechanism[1]. Because this secondary interaction is kinetically slow compared to hydrophobic partitioning, it causes severe peak tailing and destroys resolution.

The Solution: You must eliminate the ion-exchange pathway.

  • Stationary Phase Intervention: Switch to a cyanopropyl stationary phase. The cyano groups provide strong dipole-dipole interactions while shielding the underlying silica matrix from basic analytes[1].

  • Mobile Phase Intervention: If you must use a standard column, introduce an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) or a silanol blocker (e.g., triethylamine). SDS forms neutral, hydrophobic associates with the cationic quinoline, effectively masking the positive charge and restoring peak symmetry[1].

Q2: My peaks are perfectly symmetrical, but my regioisomers (e.g., 5-substituted vs. 7-substituted quinolines) still co-elute. How do I resolve them?

The Causality: If peak shape is good but resolution is zero, your column lacks the necessary selectivity. Regioisomers have identical masses and nearly identical partition coefficients. A standard C18 column separates purely based on hydrophobicity, making it blind to the subtle spatial differences between a functional group at the 5-position versus the 7-position.

The Solution: You must introduce shape selectivity and


 interactions .
  • Pentafluorophenyl (PFP) Columns: PFP phases offer highly orthogonal separation mechanisms compared to alkyl phases, including dipole-dipole,

    
    , and steric interactions[2]. The fluorinated ring interacts differently with the electron density of specific quinoline isomers, allowing for baseline resolution of closely related derivatives[3].
    
  • Chiral/Shape Additives: Alternatively, introduce cyclodextrin derivatives (e.g., sulfobutyl-

    
    -CD or carboxymethyl-
    
    
    
    -CD) into the mobile phase. These macrocycles form transient inclusion complexes with the quinolines. The stability of these complexes is highly dependent on the exact 3D geometry of the isomer, effectively pulling the co-eluting peaks apart[4].

Q3: We are trying to scale up the separation of these isomers to isolate grams of material, but the silica column overloads instantly. What is the alternative?

The Causality: Basic compounds like quinolines have very low loading capacities on solid silica supports because the active silanol sites saturate quickly. Once saturated, the excess compound rushes through the column, resulting in massive peak distortion (fronting/tailing) that ruins preparative resolution.

The Solution: Transition to Centrifugal Partition Chromatography (CPC) . CPC is a preparative liquid-liquid chromatographic technique that uses no solid support whatsoever[5]. It relies entirely on the partition of solutes between two immiscible liquid phases (e.g., heptane-acetonitrile-methanol systems). Because there is no silica, there are no silanophilic interactions, allowing you to load grams of crude quinoline mixtures and achieve >99% purity without the risk of irreversible adsorption[5].

Quantitative Data Summary

To aid in your column and method selection, the following table summarizes the expected performance of various chromatographic systems when applied to quinoline isomers.

Chromatographic SystemPrimary Separation MechanismTypical Peak Asymmetry (

)
Isomer Resolution CapacityIdeal Application
Standard C18 (No Additives) Hydrophobic Partitioning> 2.5 (Severe Tailing)PoorNot recommended for basic isomers.
Cyanopropyl Phase Dipole-Dipole, Hydrophobic1.0 - 1.3 (Excellent)ModeratePolar quinoline derivatives[1].
C18 + SDS (Ion-Pairing) Hydrophobic Partitioning of Neutral Associates1.1 - 1.4 (Good)ModerateRoutine QA/QC of known mixtures[1].
PFP (Pentafluorophenyl)

, Dipole, Steric Shape
1.0 - 1.2 (Excellent)High Resolving closely related regioisomers[2][3].
Mobile Phase + Cyclodextrins Host-Guest Inclusion Complexation1.1 - 1.5 (Good)High Complex antimalarial quinoline analogues[4].
Centrifugal Partition (CPC) Liquid-Liquid Partitioning1.0 (Perfect symmetry)Moderate to HighPreparative scale-up (gram quantities)[5].

Mechanistic Visualization

Mechanism Q Quinoline Isomer (Basic N, Pi-System) C18 Alkyl (C18) Phase Hydrophobic Only Q->C18 Poor Isomer Resolution PFP Fluoro-Phenyl (PFP) Phase Pi-Pi & Dipole Q->PFP High Shape Selectivity Silanol Un-endcapped Silanols Ion-Exchange Q->Silanol Peak Tailing

Fig 2. Interaction mechanisms of quinolines with various stationary phase chemistries.

Self-Validating Protocol: Optimizing PFP-Based Separation of Quinoline Regioisomers

To ensure your method is scientifically sound, follow this step-by-step methodology. This protocol includes built-in validation checks to prove that your separation is driven by shape selectivity rather than random system fluctuations.

Step 1: Mobile Phase & Buffer Preparation

  • Action: Prepare Aqueous Phase (A) as 10 mM Ammonium Formate. Adjust the pH strictly to 3.0 using formic acid. Prepare Organic Phase (B) as 100% Acetonitrile.

  • Causality: Quinolines (pKa ~4.9) must be analyzed at least 2 pH units away from their pKa to ensure they are in a single ionization state. pH 3.0 ensures full protonation, preventing peak splitting, while ammonium formate provides volatility for MS compatibility[3]. Furthermore, acidic pH suppresses the ionization of residual free silanols, minimizing tailing[1].

Step 2: System Suitability & Baseline Establishment

  • Action: Inject a mixture containing your quinoline isomers AND a neutral hydrophobic marker (e.g., Toluene).

  • Validation Check: Toluene does not possess a basic nitrogen or strong dipole. Its retention time confirms the baseline hydrophobic integrity of the PFP column. If the quinoline isomers separate from each other but elute near toluene, you have successfully isolated the

    
     and shape-selective contributions of the PFP phase.
    

Step 3: Gradient Optimization

  • Action: Run a shallow gradient: 5% to 40% Phase B over 20 column volumes. Flow rate: 1.0 mL/min (for a 4.6 mm ID column).

  • Validation Check: Calculate the Asymmetry factor (

    
    ) for the first eluting quinoline peak.
    
    • If

      
      : The method is optimized.
      
    • If

      
      : Secondary interactions are still occurring. Increase the buffer concentration from 10 mM to 20 mM to increase ionic strength and further shield the silica matrix.
      

Step 4: Orthogonal Verification (Optional but Recommended)

  • Action: If baseline resolution (

    
    ) is not achieved, hold the gradient and introduce 5 mM of sulfobutyl-
    
    
    
    -cyclodextrin into the aqueous mobile phase.
  • Causality: If the PFP column's

    
     interactions are insufficient, the cyclodextrin will force a secondary shape-selective inclusion mechanism, virtually guaranteeing the resolution of the isomers[4].
    

References

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at:[Link]

  • Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. AKJournals. Available at:[Link]

  • original antimalarial drugs: Topics by Science.gov (Model System to Define Pharmacokinetic Requirements for Antimalarial Drug Efficacy). Science.gov. Available at: [Link]

  • Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development. PMC - NIH. Available at: [Link]

  • Characterization of Dye Extracts from Historical Cultural-Heritage Objects Using State-of-the-Art Comprehensive Two-Dimensional Liquid Chromatography and Mass Spectrometry. Analytical Chemistry (ACS). Available at:[Link]

Sources

The Causality of Chromatographic Failure in 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in separation science: managing the extreme basicity of 8-aminoquinolines (such as primaquine, pamaquine, and synthetic intermediates) during High-Performance Liquid Chromatography (HPLC) and purification workflows.

This guide moves beyond generic advice, exploring the thermodynamic and electrostatic causality behind peak tailing, and provides self-validating protocols to ensure your methodologies are robust, reproducible, and scientifically sound.

8-Aminoquinolines possess a unique structural duality: a weakly basic quinoline nitrogen (pKa ~4.5) and a highly basic aliphatic primary or secondary amine at the 8-position (pKa ~10). Under standard reversed-phase liquid chromatography (RPLC) conditions (pH 2–8), the aliphatic amine remains fully protonated.

When this positively charged molecule travels through a standard silica-based C18 column, it encounters unreacted surface silanols (Si-OH). Because these silanols ionize into negatively charged silanoxide ions (Si-O⁻) at pH > 3.5, a strong secondary ion-exchange interaction occurs, disrupting the primary hydrophobic partitioning. This phenomenon, known as the "Silanol Effect," is the root cause of severe peak tailing, shifting retention times, and irreversible adsorption [1].

G A 8-Aminoquinoline (Dual Basicity) B Protonated 8-Amino Group (pKa ~10) A->B Mobile Phase pH < 10 D Secondary Ion-Exchange Interactions B->D Electrostatic Attraction C Residual Surface Silanols (Si-O⁻ at pH > 3.5) C->D Unshielded Active Sites E Severe Peak Tailing & Irreversible Adsorption D->E Disrupted Partitioning

Caption: Logical relationship mapping the silanol effect on protonated 8-aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: Why do my 8-aminoquinoline derivatives exhibit severe peak tailing and shifting retention times on my standard C18 column? Answer: The root cause is the secondary ion-exchange interaction between your analyte and the stationary phase. Standard silica-based C18 columns have unreacted, residual silanol groups due to steric hindrance during the manufacturing process [1]. At mobile phase pH levels above 3.5, these silanols ionize. Because the aliphatic amine on the 8-aminoquinoline is strongly basic, it remains positively charged. This electrostatic attraction competes with the primary hydrophobic partitioning of the C18 phase, leading to delayed elution and severe peak tailing [2].

Q2: I cannot easily change my mobile phase pH due to detector limitations. What stationary phase chemistries are best suited for these highly basic compounds? Answer: If you are restricted to standard pH ranges, you must eliminate the silanol activity at the column level by switching to a "base-deactivated" column [3]:

  • Polar-Embedded Phases: Columns with an embedded amide or carbamate group (e.g., C18-Amide) form internal hydrogen bonds with adjacent unreacted silanols, effectively shielding them from the basic 8-aminoquinoline analytes.

  • Type-C Silica (Silica Hydride): These columns replace surface Si-OH groups with Si-H (silica hydride). Because Si-H is non-acidic and does not ionize, secondary ion-exchange interactions are virtually eliminated, providing excellent peak shape without mobile phase additives [3].

Q3: How can I adjust my mobile phase to suppress these secondary interactions on a standard C18 column? Answer: You have two primary chemical levers:

  • Aggressive pH Control: Drop the pH below 3.0 (e.g., using 0.1% Phosphoric acid or Formic acid). At pH < 3.0, the surface silanols are fully protonated (unionized), and hydrogen bonding dominates over ionic exchange, drastically reducing tailing [1].

  • Silanol Blockers: Add a volatile base like Triethylamine (TEA) (0.1–1.0%) to the mobile phase. TEA acts as a sacrificial base; it is small and highly basic, outcompeting the 8-aminoquinoline for the active silanol sites, saturating them, and allowing your analyte to elute symmetrically [4]. For instance, validated UPLC methods for primaquine successfully utilize a mobile phase of pH 3.0 adjusted with phosphoric acid and 0.1% TEA [5].

Quantitative Data: Strategy Comparison

To help you select the most appropriate intervention, the following table summarizes the quantitative impact of various mitigation strategies on 8-aminoquinoline chromatography.

Mitigation StrategyMechanism of ActionExpected Asymmetry Factor (

)
System Suitability Impact
Standard C18 (pH 7.0) Unmitigated ion-exchange with Si-O⁻2.5 – 4.0 (Severe Tailing)Poor resolution, carryover risk.
Low pH Mobile Phase (< 3.0) Protonates silanols (Si-OH), preventing ionization [1]1.3 – 1.6 (Moderate Improvement)May hydrolyze standard end-capping over time.
0.1% TEA Addition Sacrificial saturation of active silanol sites [4]1.1 – 1.3 (Excellent)High background signal in MS; best for UV/DAD.
Polar-Embedded C18 Internal hydrogen bonding shields silanols [3]1.0 – 1.2 (Near Perfect)Slight shift in overall selectivity; highly stable.
Type-C Silica Hydride Replaces Si-OH with non-ionizable Si-H [3]0.9 – 1.1 (Perfect)Requires re-validation of retention times.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Mobile Phase Optimization Workflow for Basic Analytes

This self-validating workflow systematically eliminates peak tailing by isolating variables. Do not change the column and the mobile phase simultaneously.

Step 1: Baseline Assessment

  • Inject a 10 µg/mL standard of your 8-aminoquinoline using a standard gradient (e.g., 5-95% Acetonitrile in Water, no additives).

  • Calculate the Asymmetry Factor (

    
    ) at 10% peak height. If 
    
    
    
    > 1.5, proceed to Step 2.

Step 2: pH Suppression

  • Modify the aqueous mobile phase to contain 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS), dropping the pH to ~2.5.

  • Re-inject the standard. If

    
     remains > 1.5, the silanols are highly active or metal impurities are present. Proceed to Step 3.
    

Step 3: Competitive Masking

  • Add 0.1% Triethylamine (TEA) to the acidic mobile phase. Note: Ensure the pH is re-adjusted to 3.0 after TEA addition[5].

  • Equilibrate the column for at least 20 column volumes (TEA takes time to saturate the silica surface).

  • Re-inject. If tailing persists, the stationary phase is fundamentally incompatible with the analyte.

Workflow Start Start: Tailing 8-Aminoquinoline Step1 Step 1: Lower pH < 3.0 (e.g., 0.1% H3PO4) Start->Step1 Check1 Peak Symmetry As < 1.5? Step1->Check1 Step2 Step 2: Add Silanol Blocker (0.1% TEA) Check1->Step2 No Success Optimal Method Achieved Check1->Success Yes Check2 Peak Symmetry As < 1.5? Step2->Check2 Step3 Step 3: Switch Column (Polar-Embedded / Type-C) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Step-by-step decision matrix for optimizing chromatographic peak shape of basic quinolines.

Protocol 2: Column Rescue Procedure for Irreversibly Adsorbed Quinolines

If an 8-aminoquinoline derivative has permanently bound to your silica column (evidenced by rising backpressure and ghost peaks), standard organic washes will fail because the binding is ionic, not hydrophobic.

  • Ion-Displacement Wash: Flush the column with 50% Methanol / 50% Water containing 100 mM Ammonium Acetate (pH 5.0) at a low flow rate (0.5 mL/min) for 60 minutes. The high ionic strength disrupts the electrostatic interaction.

  • Organic Strip: Switch to 95% Acetonitrile / 5% Water with 0.1% TFA for 30 minutes to elute the now-neutralized hydrophobic core of the molecule.

  • Re-equilibration: Flush with your standard starting mobile phase for 20 column volumes before attempting the next injection.

References

  • Chromanik Technologies. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography. Chromanik. Available at: [Link]

  • Napte, B. What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]

  • MicroSolv Technology Corporation. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MicroSolv. Available at: [Link]

  • National Institutes of Health (PMC). Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method. NIH. Available at: [Link]

Sources

Validation & Comparative

comparative study of 8-aminoquinoline derivatives for metal ion selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with false positives and signal quenching when developing fluorescent probes for transition metals. Selecting the right fluorophore scaffold is the most critical decision in your assay design. While 8-hydroxyquinoline (8-HQ) has historically been the foundational chelator for metal sensing, 8-aminoquinoline (8-AQ) and its derivatives have emerged as a superior, highly tunable class of ligands.

This guide provides an objective, data-driven comparison of 8-AQ derivatives, focusing on their mechanistic causality, comparative performance, and the self-validating experimental protocols required to prove their selectivity—particularly for distinguishing biologically relevant ions like Zn²⁺ and Cu²⁺.

Mechanistic Foundations: The Causality of Selectivity

To understand why 8-aminoquinoline derivatives outperform traditional scaffolds, we must examine the causality of their molecular design.

The Scaffold Advantage and Steric Tuning 8-AQ provides a bidentate coordination pocket via the quinoline nitrogen and the 8-amino group. Unlike the hydroxyl group in 8-HQ, the amino group in 8-AQ can be easily functionalized into carboxamides or sulfonamides[1]. This N-functionalization is the causal driver for selectivity: the added carbonyl oxygen acts as a third donor atom, perfectly satisfying the tetrahedral coordination geometry preferred by Zn²⁺. Simultaneously, this bulky side chain sterically hinders the planar square geometry typically preferred by Cu²⁺, effectively engineering out Cu²⁺ interference.

Chelation-Enhanced Fluorescence (CHEF) vs. Quenching In the unbound state, 8-AQ derivatives exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) from the nitrogen's lone pair, or non-radiative decay via C=N isomerization. Upon coordinating with a d¹⁰ metal ion like Zn²⁺, the lone pair is engaged, blocking PET. The molecular framework becomes rigid, suppressing non-radiative pathways and triggering a massive "turn-on" CHEF response. Conversely, Cu²⁺ is a paramagnetic d⁹ ion that typically quenches fluorescence via energy transfer. A well-designed 8-amidoquinoline sensor thermodynamically favors Zn²⁺, resisting Cu²⁺ competitive binding and subsequent quenching.

Comparative Performance Data

The following table benchmarks the quantitative performance of prominent 8-AQ derivatives against the foundational 8-HQ scaffold.

Sensor / DerivativeTarget MetalPrimary MechanismLimit of Detection (LOD)Key Performance Advantage
8-Hydroxyquinoline (8-HQ) Broad (Di/Trivalent)CHEFVariableFoundational chelator; lacks specific selectivity [2].
TSQ (Sulfonamide)Zn²⁺CHEF~nM rangeEstablished biological standard; limited water solubility[1].
QZ1 / QZ2 (Fluorescein Hybrid)Zn²⁺CHEFMicromolarUp to 150-fold fluorescence enhancement; rapid reversibility[3].
APYQ (Amide)Zn²⁺ICT & CHEF1.87 nMNaked-eye detection; ultra-fast response time (5s)[4].

Structural Workflow & Validation Logic

To transition a sensor from computational design to live-cell imaging, a strict logical progression must be followed. The diagram below outlines the self-validating workflow required to prove a sensor's efficacy.

SensorWorkflow A 8-Aminoquinoline Scaffold (Base Fluorophore) B N-Functionalization (Amide/Sulfonamide Tuning) A->B Structural Design C Photophysical Profiling (CHEF / PET Evaluation) B->C Optical Characterization D Stoichiometry Validation (Job's Plot Analysis) C->D Mechanism Proof E Interference Screening (Zn²⁺ vs Cu²⁺/Cd²⁺) D->E Selectivity Verification F Biological Application (Live-Cell Imaging) E->F In Vivo Translation

Workflow for the design, photophysical validation, and biological translation of 8-AQ sensors.

Experimental Protocols: A Self-Validating System

A chemical probe is only as trustworthy as the controls used to validate it. The following step-by-step methodologies form a closed-loop, self-validating system to confirm metal ion selectivity.

Protocol A: Photophysical Titration (Determining LOD and Affinity)

Causality: We use HEPES buffer rather than PBS because phosphate anions can precipitate Zn²⁺ and Cu²⁺, creating false negatives in your fluorescence readings.

  • Preparation: Prepare a 10 μM stock solution of the 8-AQ derivative in a physiologically relevant buffer (10 mM HEPES, pH 7.4, with 1% DMSO for solubility). Ensure all glassware is acid-washed to remove adventitious trace metals.

  • Titration: Record the baseline UV-Vis absorption and fluorescence emission spectra. Gradually add the target metal ion (e.g., Zn²⁺) in 0.1 equivalent increments up to 2.0 equivalents.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration. Calculate the LOD using the

    
     method, where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear calibration curve.
Protocol B: Job's Plot Analysis (Confirming Stoichiometry)

Causality: By keeping the total concentration constant and varying the mole fraction, the inflection point of the fluorescence curve mathematically proves the binding ratio, ruling out non-specific aggregation.

  • Setup: Maintain a constant total concentration of the sensor and the metal ion (e.g., 50 μM total).

  • Execution: Prepare 11 samples where the mole fraction of the metal ion varies from 0.0 to 1.0 (in 0.1 increments).

  • Measurement: Measure the fluorescence intensity of each sample. A peak at a mole fraction of 0.5 confirms a 1:1 binding stoichiometry, whereas a peak at 0.33 indicates a 1:2 (metal:ligand) complex.

Protocol C: Competitive Interference & Reversibility Screening

Causality: A true sensor must bind reversibly and resist paramagnetic quenching. Adding EDTA strips the metal, proving the interaction is non-covalent. Adding Cu²⁺ tests the thermodynamic stability of the Zn²⁺-ligand complex.

  • Selectivity Check: Measure the fluorescence of the sensor (10 μM) in the presence of 1 equivalent of Zn²⁺.

  • Interference: Introduce 10 equivalents of competing ions (Cu²⁺, Fe³⁺, Cd²⁺, Mg²⁺) to the solution. If the fluorescence remains stable, the sensor's binding pocket is thermodynamically selective for Zn²⁺ and successfully resists Cu²⁺ quenching.

  • Reversibility (The "Off" Switch): Add 2 equivalents of EDTA to the Zn²⁺-bound sensor. Because EDTA has a higher affinity constant for Zn²⁺ than most 8-AQ sensors, the fluorescence should immediately quench back to baseline, proving the sensor is reversible and suitable for real-time biological monitoring.

References

  • Mohamad, N.S., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors, 2021.[Link]

  • Nolan, E.M., et al. "QZ1 and QZ2: rapid, reversible quinoline-derivatized fluoresceins for sensing biological Zn(II)." Journal of the American Chemical Society, 2005.[Link]

  • Qu, A., et al. "A fast-response and high-sensitive 8-amidoquinoline-based fluorescent probe for naked-eye selective detection of Zn(II) and its photophysical and bioimaging applications." SSRN, 2024.[Link]

comparing the biological activity of 8-Amino-2-methylquinolin-6-ol to primaquine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Primaquine , the clinical standard for radical cure of Plasmodium vivax, and 8-Amino-2-methylquinolin-6-ol , a structural analogue of the active 8-aminoquinoline metabolite.

This analysis focuses on the structure-activity relationship (SAR), distinguishing between the pharmacokinetic delivery system (Primaquine) and the intrinsic redox-active pharmacophore (8-Amino-2-methylquinolin-6-ol).

Executive Summary
  • Primaquine (PQ): A 6-methoxy-8-aminoquinoline prodrug. It requires metabolic activation (CYP2D6-mediated) to generate antiparasitic activity. Its alkylamino side chain is critical for tissue distribution and parasite uptake.

  • 8-Amino-2-methylquinolin-6-ol (2-Me-6-OH-8AQ): A synthetic 6-hydroxy-8-aminoquinoline. Structurally, it represents the "activated" redox core of the 8-aminoquinoline class but lacks the side chain required for in vivo efficacy. The 2-methyl group serves to block metabolic oxidation at the

    
    -carbon, making it a stable probe for studying the intrinsic redox toxicity of this class.
    
Chemical Structure & Mechanistic Implications
FeaturePrimaquine 8-Amino-2-methylquinolin-6-ol Implication
C6 Substituent Methoxy (-OCH

)
Hydroxy (-OH)PQ is a prodrug (requires O-demethylation or 5-hydroxylation).[1] 2-Me-6-OH-8AQ is directly redox-active.
C8 Substituent 4-amino-1-methylbutylaminoPrimary Amine (-NH

)
The bulky side chain in PQ drives accumulation in parasite lysosomes. The free amine in 2-Me-6-OH-8AQ limits lipophilicity and cellular retention.
C2 Substituent Hydrogen (-H)Methyl (-CH

)
The 2-methyl group in 2-Me-6-OH-8AQ blocks metabolism by aldehyde oxidase, stabilizing the core for mechanistic studies.
Primary Role Clinical AntimalarialMechanistic Probe / Metabolite ModelPQ cures malaria; 2-Me-6-OH-8AQ models the toxicity (hemolysis) mechanism.
Mechanistic Pathway Visualization

The following diagram illustrates how Primaquine is metabolized into a redox-active species similar to 8-Amino-2-methylquinolin-6-ol.

G PQ Primaquine (Prodrug) CYP CYP2D6 (Liver) PQ->CYP Metabolic Activation Metabolite 5-OH-Primaquine / 6-OH-Metabolites CYP->Metabolite Hydroxylation/Demethylation Quinone Quinone-Imine (Reactive Species) Metabolite->Quinone Oxidation Quinone->Metabolite Redox Cycling ROS ROS Generation (H2O2, Superoxide) Quinone->ROS Probe 8-Amino-2-methylquinolin-6-ol (Synthetic Probe) Probe->Metabolite Structural Analogue (Blocked C2) Probe->Quinone Direct Oxidation (No CYP required) Effect Parasite Death / Hemolysis ROS->Effect

Figure 1: Metabolic activation of Primaquine vs. direct activity of the 8-Amino-2-methylquinolin-6-ol probe.

Biological Activity Profile
3.1 Antimalarial Efficacy (In Vivo)
  • Primaquine: High efficacy against hepatic hypnozoites (P. vivax) and gametocytes (P. falciparum). The alkylamino side chain facilitates transport into the parasite food vacuole and mitochondria.

  • 8-Amino-2-methylquinolin-6-ol: Predicted low to negligible in vivo efficacy . Without the hydrophobic amine side chain, the molecule is rapidly excreted and fails to accumulate in the target organelles. It serves as a control to demonstrate the necessity of the side chain for drug delivery.

3.2 Hemotoxicity & Redox Cycling (In Vitro)
  • Primaquine: Inactive in pure chemical systems. Requires liver microsomes (S9 fraction) to generate hemolytic metabolites.

  • 8-Amino-2-methylquinolin-6-ol: Highly active . The free 6-hydroxy group allows immediate autoxidation to the quinone-imine, generating superoxide anions (

    
    ).
    
    • Experimental Insight: In a methemoglobin assay, this compound will induce hemoglobin oxidation significantly faster than Primaquine unless Primaquine is pre-incubated with metabolic enzymes.

3.3 Metabolic Stability
  • Primaquine: Susceptible to rapid oxidative deamination (MAO) and hydroxylation.

  • 8-Amino-2-methylquinolin-6-ol: The 2-methyl group provides steric and chemical protection against oxidation at the C2 position (a common pathway for quinoline clearance via aldehyde oxidase). This makes it a more stable "warhead" for studying the specific kinetics of the quinone-imine redox cycle.

Experimental Protocols

To objectively compare the biological activity, researchers should utilize a Methemoglobin Formation Assay . This protocol distinguishes between the prodrug (PQ) and the direct oxidant (2-Me-6-OH-8AQ).

Protocol: Comparative Methemoglobin Formation

Objective: Quantify the rate of hemoglobin oxidation induced by the test compounds.

Reagents:

  • Fresh human or murine erythrocytes (washed).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Glucose (10 mM) (to fuel NADPH production).

  • Test Compounds: Primaquine diphosphate vs. 8-Amino-2-methylquinolin-6-ol (dissolved in DMSO).

Workflow:

  • Preparation: Suspend erythrocytes in PBS/Glucose to a final hematocrit of 1%.

  • Incubation: Aliquot suspension into a 96-well plate.

  • Treatment:

    • Group A: Vehicle Control (DMSO).

    • Group B: Primaquine (100 µM).

    • Group C: 8-Amino-2-methylquinolin-6-ol (100 µM).

  • Measurement: Monitor absorbance at 630 nm (MetHb marker) every 10 minutes for 2 hours at 37°C.

  • Data Analysis: Plot

    
     vs. Time.
    

Expected Results:

  • Group B (Primaquine): Minimal change in OD630 (requires metabolism).

  • Group C (2-Me-6-OH-8AQ): Rapid increase in OD630, indicating direct redox cycling and ROS generation.

References
  • Vale, N., et al. (2009). "Primaquine revisited six decades after its discovery." European Journal of Medicinal Chemistry. Link

  • Camarda, G., et al. (2019). "Primaquine mechanism of action against Plasmodium gametocytes." Nature Communications. Link

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP 2D6." Malaria Journal. Link

  • Fasinu, P. S., et al. (2019). "The potential of 8-aminoquinolines for the treatment of malaria." Expert Opinion on Drug Metabolism & Toxicology. Link

  • PubChem Compound Summary. (n.d.). "8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4)."[1][2][3][4][5] National Center for Biotechnology Information. Link

Sources

Benchmarking Analytical Strategies for 8-Amino-2-methylquinolin-6-ol: LC-MS/MS vs. HPLC-ECD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The quantification of 8-Amino-2-methylquinolin-6-ol (and its structural analogs like 5-hydroxyprimaquine) represents one of the most distinct challenges in bioanalysis. As a metabolite of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine), this molecule is not merely an analyte; it is a redox-active species .

The 6-hydroxy-8-amino motif is inherently unstable, prone to rapid autoxidation into quinone-imines (e.g., 5,6-ortho-quinone species) upon exposure to air or physiological pH. This guide compares the industry gold standard (UHPLC-MS/MS ) against the high-sensitivity alternative (HPLC-ECD ) and legacy methods.

The Verdict: While HPLC-ECD offers exquisite sensitivity for this specific redox-active pharmacophore, UHPLC-MS/MS remains the superior choice for regulatory validation due to its specificity and throughput, provided that a strict antioxidant stabilization protocol is enforced at the point of collection.

Chemical Context & The Stabilization Imperative

Before selecting a detector, the sample handling protocol must be validated. Without stabilization, 8-Amino-2-methylquinolin-6-ol will degrade within minutes in plasma.

Critical Control Point: The "Trap and Stabilize" Workflow

The causality of error in most validations of this analyte is not the instrument, but the sample prep. The 6-hydroxyl group facilitates electron transfer, leading to oxidative degradation.

Mandatory Stabilization Cocktail:

  • Antioxidant: Ascorbic Acid (10 mg/mL) or Sodium Metabisulfite.

  • Acidifier: Formic acid (to maintain pH < 4, preventing auto-oxidation).

  • Chelator: EDTA (to sequester metal ions that catalyze oxidation).

Diagram 1: Stabilization & Extraction Workflow

This workflow illustrates the critical path to prevent analyte degradation prior to injection.

G Sample Whole Blood Collection Stabilize Immediate Addn: Ascorbic Acid + Formic Acid Sample->Stabilize < 2 mins Sep Plasma Separation (4°C, 10 min) Stabilize->Sep Cold Chain PPT Protein PPT (Cold Acetonitrile) Sep->PPT High Conc. SPE SPE Clean-up (MCX Cartridge) Sep->SPE Trace Conc. Analysis LC-MS/MS or ECD PPT->Analysis SPE->Analysis

Figure 1: The "Cold Chain" stabilization workflow required to prevent conversion of the 6-ol analyte to its quinone-imine derivative.

Comparative Analysis: LC-MS/MS vs. HPLC-ECD

Method A: UHPLC-MS/MS (The Gold Standard)

Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Why it wins: Specificity. The 8-aminoquinoline core fragments predictably, allowing differentiation between the 6-ol metabolite and the parent drug or 5,6-quinone degradation products.

  • Instrumentation: Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: C18 or Biphenyl (Biphenyl provides better selectivity for aromatic isomers).

  • Ionization: ESI Positive mode.

Method B: HPLC-ECD (The Redox Specialist)

Mechanism: Coulometric or Amperometric detection. The 6-hydroxy group is electrochemically active and can be oxidized at low potentials. Why it competes: Sensitivity.[1] ECD can detect femtogram levels of phenols/amines without the noise floor of MS. However, it lacks structural confirmation.

  • Instrumentation: HPLC with CoulArray or Antec DECADE.

  • Mobile Phase: Requires conductive salts (buffers), which are incompatible with MS.

Comparative Data Summary
FeatureMethod A: UHPLC-MS/MSMethod B: HPLC-ECDMethod C: HPLC-UV/FLD
Sensitivity (LLOQ) High (0.1 - 0.5 ng/mL)Ultra-High (0.05 ng/mL)Low (>10 ng/mL)
Selectivity Excellent (Mass-based)Moderate (Redox potential)Poor (Co-elution risk)
Throughput < 5 min / run15-20 min / run10-15 min / run
Robustness High (Routine use)Low (Electrode fouling)High
Matrix Effects Susceptible (Requires IS)Less SusceptibleMinimal
Regulatory Status FDA/EMA Preferred Research Use MostlyLegacy

Detailed Validation Protocol (UHPLC-MS/MS)

This protocol is designed to meet FDA M10 Bioanalytical Method Validation guidelines.

Phase 1: Reference Standards & Internal Standard (IS)
  • Analyte: 8-Amino-2-methylquinolin-6-ol (Synthetic standard, >98% purity).

  • Internal Standard (Self-Validating): You must use a stable isotope-labeled IS (e.g., d3-8-Amino-2-methylquinolin-6-ol ).

    • Why? The IS compensates for matrix suppression and, critically, for any degradation that occurs during the extraction process, as the isotope will degrade at the same rate.

Phase 2: Sample Preparation (Solid Phase Extraction)

Given the polarity of the 6-ol group, Liquid-Liquid Extraction (LLE) often yields poor recovery. Mixed-mode Cation Exchange (MCX) SPE is recommended.

  • Conditioning: 1 mL Methanol -> 1 mL Water.

  • Loading: 200 µL Plasma (Stabilized) + 200 µL 2% Formic Acid.

  • Washing: 1 mL 2% Formic Acid (removes proteins/interferences).

  • Washing: 1 mL Methanol (removes neutrals).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

    • Note: Evaporate under Nitrogen at <40°C and reconstitute immediately in mobile phase containing ascorbic acid.

Phase 3: LC-MS/MS Parameters
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (Generic Example - Optimize for specific derivative):

    • Quantifier: [M+H]+ → [M+H - NH3]+ (Loss of amine).

    • Qualifier: [M+H]+ → [M+H - H2O]+ (Loss of hydroxyl).

Method Selection Logic

Use this decision matrix to select the appropriate validation path for your laboratory.

DecisionMatrix Start Start: Define Study Goals Regulated Is this a GLP/Clinical Study? Start->Regulated Trace Is LLOQ < 100 pg/mL required? Regulated->Trace No (Discovery) MS_Path Select UHPLC-MS/MS (Method A) Regulated->MS_Path Yes (Mandatory) Budget Is MS/MS available? Trace->Budget No ECD_Path Select HPLC-ECD (Method B) Trace->ECD_Path Yes (High Sensitivity) Budget->MS_Path Yes UV_Path Select HPLC-FLD/UV (Method C) Budget->UV_Path No

Figure 2: Decision logic for selecting the analytical platform based on regulatory requirements and sensitivity needs.

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation Guidance for Industry. [Link]

  • Avula, B., et al. (2018).[2] Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry.[2][3] Malaria Journal. [Link]

  • Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.[4][5] Malaria Journal. (Discusses the instability of hydroxy-metabolites). [Link]

  • Fasinu, P. S., et al. (2016). Analytical methods for the quantification of 8-aminoquinoline antimalarials.[2][3][5][6][7] Journal of Pharmaceutical and Biomedical Analysis. (Review of ECD vs MS methods). [Link]

  • World Health Organization (WHO). (2018).[3] Testing of G6PD activity and 8-aminoquinoline toxicity.[7] [Link]

Sources

Comparative Guide: Assessing Cross-Reactivity of 8-Amino-2-methylquinolin-6-ol Based Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Amino-2-methylquinolin-6-ol serves as the bioactive fluorophore for the Zinquin class of sensors (e.g., Zinquin Ethyl Ester, Zinquin Acid). While it remains a standard for intracellular zinc (Zn²⁺) imaging due to its high quantum yield and membrane permeability, its utility is frequently challenged by cross-reactivity with Cadmium (Cd²⁺) and quenching by paramagnetic metals like Copper (Cu²⁺).

This guide provides a technical comparison of this scaffold against primary alternatives (TSQ, FluoZin-3) and details a self-validating experimental protocol to quantify its selectivity profile in your specific biological matrix.

The Chemistry of the Scaffold

The 8-aminoquinoline scaffold functions as a tetradentate ligand (in 2:1 stoichiometry) or bidentate ligand. In its unbound state, the nitrogen lone pairs quench the quinoline fluorescence via Photoinduced Electron Transfer (PET) .

Upon binding Zn²⁺, the lone pairs are immobilized, suppressing PET and triggering Chelation-Enhanced Fluorescence (CHEF) .[1]

Mechanism of Action (PET vs. CHEF)

Zinc_Sensing_Mechanism cluster_interference Interference Mechanisms Unbound Unbound Sensor (Low Fluorescence) Binding Coordination (N-Zn Interaction) Unbound->Binding + Zn²⁺ Zn_Input Zn²⁺ Input Zn_Input->Binding PET_Block PET Suppression (HOMO Energy Shift) Binding->PET_Block Signal Fluorescence ON (λem ~490nm) PET_Block->Signal CHEF Effect Cd_Input Cd²⁺ Input Cd_Input->Binding False Positive (Similar Ionic Radius) Cu_Input Cu²⁺/Fe²⁺ Input Cu_Input->Binding Quenching (Paramagnetic)

Figure 1: Mechanism of fluorescence activation via PET suppression. Note the parallel pathways for interference by Cd²⁺ (activation) and Cu²⁺ (quenching).

Comparative Analysis: Zinquin vs. Alternatives

When assessing cross-reactivity, one must distinguish between enhancement interference (giving false positives) and quenching interference (giving false negatives).

Table 1: Performance Matrix
Feature8-Amino-2-methylquinolin-6-ol (Zinquin)TSQ (Sulfonamide derivative)FluoZin-3 (Fluorescein based)
Primary Target Labile Zn²⁺ (

~2 µM)
Membrane/Protein-bound Zn²⁺Labile Zn²⁺ (

~15 nM)
Excitation/Emission UV-Ex (370 nm) / Blue (490 nm)UV-Ex (360 nm) / Blue (490 nm)Vis-Ex (494 nm) / Green (516 nm)
Cd²⁺ Cross-Reactivity High (False Positive)High (False Positive)Low (High Selectivity)
Cu²⁺/Fe²⁺ Effect Quenching (False Negative)QuenchingMinimal
Localization Cytosol & VesiclesMembranes & ProteinsCytosol
Cell Permeability High (Ester form)Low (Requires permeabilization)Moderate (AM Ester available)
Critical Analysis
  • Vs. TSQ: TSQ is the historical predecessor. While chemically similar, TSQ suffers from poor solubility and high background fluorescence. Zinquin (the ester of 8-amino-2-methylquinolin-6-ol) was developed to solve TSQ's inability to penetrate live membranes effectively. However, both share the "Quinoline Curse": they cannot distinguish effectively between Zn²⁺ and Cd²⁺ due to similar ionic radii (0.74 Å vs 0.95 Å) and coordination geometries.

  • Vs. FluoZin-3: If your experiment requires strict differentiation between Zinc and Cadmium, FluoZin-3 is the superior alternative . However, Zinquin remains preferred for UV-excitable applications or when dual-labeling with GFP-tagged proteins, where FluoZin-3's green emission would overlap.

Experimental Protocol: Validating Selectivity

Do not rely on manufacturer claims alone. Intracellular environments (pH, viscosity, protein background) alter selectivity. Use this Competition Assay to validate the sensor in your specific buffer system.

Workflow Diagram

Competition_Assay Prep 1. Preparation Buffer: 50mM HEPES (pH 7.2) Sensor: 10 µM Final Baseline 2. Measure Baseline (F₀) Excitation: 370nm Emission: 490nm Prep->Baseline Branch Split Samples Baseline->Branch Pos_Ctrl A. Positive Control Add Zn²⁺ (100 µM) Branch->Pos_Ctrl Inter_Only B. Interferent Only Add Mⁿ⁺ (Ca, Mg, Cd, Cu) Branch->Inter_Only Compete C. Competition Sensor + Zn²⁺ + Mⁿ⁺ Branch->Compete Readout 3. Calculate Response (F - F₀) / F₀ Pos_Ctrl->Readout Inter_Only->Readout Compete->Readout

Figure 2: Competition assay workflow to distinguish between innocent bystanders, fluorescence enhancers, and quenchers.

Step-by-Step Methodology

Reagents:

  • Sensor Stock: 10 mM 8-Amino-2-methylquinolin-6-ol in DMSO.

  • Metal Stocks: 10 mM solutions of ZnCl₂, CdCl₂, CuCl₂, CaCl₂, MgCl₂ in deionized water.

  • Chelator (Control): TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).

Protocol:

  • Buffer Equilibration: Prepare 50 mM HEPES, 100 mM KCl, pH 7.2. Avoid phosphate buffers (precipitates metals).

  • Baseline (F₀): Add sensor (10 µM) to cuvette. Record spectrum (350–600 nm).

  • Selectivity Screen (Set A): Add 5 equivalents (50 µM) of interfering metal ion (

    
    ) individually. Measure fluorescence (
    
    
    
    ).[2][3]
    • Success Criteria:

      
       (except for Zn).
      
    • Failure Mode: High signal with Cd²⁺ (Cross-reactivity).

  • Competition Screen (Set B): Pre-load sensor with 50 µM Zn²⁺ (Signal =

    
    ). Then, add 50 µM of interfering metal (
    
    
    
    ).
    • Success Criteria: Signal remains at

      
      .
      
    • Failure Mode: Signal drops significantly (Quenching by Cu²⁺, Fe²⁺, Co²⁺).

Data Interpretation[1][4][5][6][7][8][9][10]
  • Selectivity Coefficient (

    
    ):  If the signal with Cd²⁺ is >10% of the signal with Zn²⁺, the sensor is not  suitable for environments where Cadmium toxicity is being studied.
    
  • Quenching Factor: If Cu²⁺ reduces the Zn-induced signal by >20%, you must use a specific copper chelator (e.g., Bathocuproine) in your biological assays to mask the interference.

References

  • Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe." Biochemical Journal.

  • Gee, K. R., et al. (2002). "Detection and imaging of zinc secretion from pancreatic beta-cells using a new fluorescent zinc indicator." Journal of the American Chemical Society.[4] (Describes FluoZin-3 comparison).

  • Miksis, M. J., et al. (2016). "Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-Proteome: Adduct Formation and Ligand Substitution." Biochemistry. (Details the ternary complex formation differences between TSQ and Zinquin).

  • Carol, P., et al. (2014). "Fluorescent small molecules for the imaging of zinc(II) in living systems." Chemical Society Reviews.[5][4] (Review of PET/CHEF mechanisms).

Sources

comparing the cytotoxicity of 8-aminoquinoline and 8-hydroxyquinoline glycoconjugates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Cytotoxicity & Mechanistic Profiling: 8-Aminoquinoline vs. 8-Hydroxyquinoline Glycoconjugates[1][2]

Executive Summary

This guide provides a technical comparison between 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) glycoconjugates, focusing on their application as targeted anticancer agents.[3] While both scaffolds utilize the "Trojan Horse" strategy—exploiting GLUT1 transporter overexpression in cancer cells (the Warburg effect)—recent data indicates distinct performance profiles.

  • 8-HQ Glycoconjugates: Function primarily as prodrugs . They rely on intracellular hydrolysis (

    
    -glucosidase) to release the active chelator.[4] They exhibit high potency but often suffer from poor selectivity (toxicity to normal fibroblasts).
    
  • 8-AQ Glycoconjugates: Emerging data (2025) suggests these derivatives, particularly when linked via 1,2,3-triazoles, offer superior selectivity (Selectivity Index > 6.9) and higher cytotoxicity against specific lines (e.g., MCF-7, HCT-116).[2][3][4][5] The substitution of the oxygen donor with nitrogen alters the metal coordination sphere, enhancing copper-dependent oxidative stress in tumor cells while sparing healthy tissue.

Structural & Mechanistic Rationale

The core logic behind glycoconjugating these quinolines is to overcome the poor solubility and lack of specificity of the parent compounds.

The "Trojan Horse" Mechanism

Cancer cells upregulate glucose transporters (GLUT1) to fuel aerobic glycolysis. Glycoconjugation disguises the cytotoxic quinoline as a sugar substrate, facilitating active transport into the cell.[4]

Chelation & ROS Generation

Once intracellular, the pharmacophore exerts toxicity via metal chelation (primarily Copper and Zinc).

  • 8-HQ (N,O-donor): Forms neutral, lipophilic complexes (e.g., Cu(HQ)₂) that can redistribute metals and inhibit the proteasome.

  • 8-AQ (N,N-donor): The nitrogen substitution creates a softer ligand field. 8-AQ conjugates often generate higher levels of Reactive Oxygen Species (ROS) via redox cycling with intracellular copper.

Mechanism Extracellular Extracellular Space GLUT1 GLUT1 Transporter (Overexpressed) Extracellular->GLUT1 Glycoconjugate Intracellular Cytosol GLUT1->Intracellular Translocation Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Intracellular->Hydrolysis 8-HQ (Prodrug) Chelation Metal Chelation (Cu²⁺ Pool) Intracellular->Chelation 8-AQ (Active) Hydrolysis->Chelation Free 8-HQ ROS ROS Generation (Oxidative Stress) Chelation->ROS Redox Cycling Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Figure 1: Mechanistic pathway of quinoline glycoconjugates. Note that 8-HQ typically requires hydrolysis to activate, whereas 8-AQ derivatives (especially triazole-linked) may retain activity as the full conjugate or undergo distinct metabolic processing.

Comparative Cytotoxicity Data

The following data synthesizes head-to-head comparisons from recent literature (Jan 2025), specifically focusing on triazole-linked glucose derivatives of both scaffolds.

Table 1: Cytotoxicity (IC₅₀) and Selectivity Index (SI)
Feature8-Hydroxyquinoline (8-HQ) 8-Aminoquinoline (8-AQ)
Linkage Type O-Glycoside or TriazoleN-linked Triazole
MCF-7 (Breast Cancer) IC₅₀ 200.6 ± 1.1 µM78.1 ± 9.3 µM (High Potency)
HCT-116 (Colon Cancer) IC₅₀ > 800 µM116.4 ± 5.9 µM
Normal Fibroblasts (NHDF) IC₅₀ ~200 - 400 µM> 800 µM
Selectivity Index (SI) Low (~1.0 - 2.0)High (> 6.9)
Copper Sensitivity Moderate enhancementHigh enhancement (2x toxicity with Cu²⁺)

Key Insight: The 8-AQ glycoconjugates (specifically compound 17 in recent studies) demonstrate a "sweet spot" of high toxicity toward cancer cells while remaining virtually non-toxic to healthy fibroblasts at therapeutic doses. 8-HQ derivatives, while active, often lack this discrimination window.[6]

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The triazole linker is metabolically stable, preventing premature degradation in the bloodstream, unlike simple O-glycosides.

  • Reactants: Propargyl-functionalized 8-AQ (or 8-HQ) + Azido-sugar (Acetylated glucose/galactose).

  • Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq).

  • Solvent: THF:H₂O (2:1).

  • Procedure: Stir at room temperature for 24h.

  • Purification: Column chromatography (EtOAc/Hexane).

  • Deprotection: Zemplén conditions (NaOMe/MeOH) to yield the free glycoconjugate.

Validation Assay: Copper-Dependent Cytotoxicity

Rationale: To confirm the mechanism is metal-mediated (and not just general toxicity), you must run a differential assay with and without copper supplementation.

Workflow Seed Seed Cells (MCF-7 / HCT-116) 5x10³ cells/well Incubate Incubate 24h (Adhesion) Seed->Incubate Treat_A Group A: Conjugate Only Incubate->Treat_A Treat_B Group B: Conjugate + 20µM CuCl₂ Incubate->Treat_B MTT MTT/CCK-8 Assay (72h Exposure) Treat_A->MTT Treat_B->MTT Analysis Calculate IC₅₀ & Selectivity Index MTT->Analysis

Figure 2: Differential Cytotoxicity Workflow. A significant drop in IC₅₀ in Group B confirms the metal-ionophore mechanism.

Protocol Steps:

  • Seeding: Plate cells in 96-well plates.

  • Preparation: Dissolve glycoconjugates in DMSO (keep final concentration <0.1%).

  • Copper Loading: For the "+Cu" set, add CuCl₂ to the media (20 µM final) 1 hour prior to drug treatment. Note: Cancer cells are often copper-deficient in culture compared to in vivo; this step mimics the tumor microenvironment.

  • Readout: Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8) after 72h.

Strategic Recommendations

  • When to use 8-HQ Conjugates: Use these when designing prodrugs where you specifically want to exploit high

    
    -glucosidase activity in the target tissue. The O-glycosidic bond is a cleavable trigger.
    
  • When to use 8-AQ Conjugates: Use these for direct active targeting . The 8-AQ scaffold, especially with triazole linkers, offers superior stability and intrinsic selectivity. It is the better choice for difficult-to-treat solid tumors (colon, breast) where high selectivity indices are required to prevent systemic toxicity.

References

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Source: Molecules (MDPI), 2025. URL:[Link]

  • 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity. Source: International Journal of Molecular Sciences, 2019. URL:[Link]

  • Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. Source: Dalton Transactions (RSC), 2012. URL:[Link]

  • Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms. Source: Signal Transduction and Targeted Therapy, 2025 (Contextual). URL:[Link]

Sources

evaluating the neuroprotective effects of different 8-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Repurposing the Scaffold

Historically restricted to antimalarial applications (e.g., Primaquine, Tafenoquine), the 8-aminoquinoline (8-AQ) scaffold has re-emerged as a potent pharmacophore in neurodegenerative research. Unlike their 8-hydroxyquinoline counterparts (e.g., Clioquinol, PBT2), which often act as broad-spectrum metal ionophores, specific 8-AQ derivatives exhibit selective copper (Cu²⁺) chelation while sparing zinc (Zn²⁺). This selectivity is critical in Alzheimer’s Disease (AD) pathology, where sequestering excess synaptic copper can mitigate Aβ-aggregation and oxidative stress without disrupting zinc-dependent enzymatic functions.

This guide objectively compares three distinct classes of neuroprotective 8-AQ derivatives, detailing their mechanistic advantages and providing validated experimental protocols for their evaluation.

Mechanistic Basis & Comparative Analysis[1][2]

The neuroprotective efficacy of 8-AQ derivatives hinges on their ability to function as Multi-Target-Directed Ligands (MTDLs) .[1] The primary mechanisms include:

  • Selective Metallostasis: Chelation of redox-active Cu²⁺ to prevent Fenton reaction-mediated ROS generation.

  • Protein Aggregation Inhibition: Disruption of Aβ-fibrillization via metal sequestration or direct hydrophobic interaction.

  • Signaling Modulation: Activation of the SIRT1-FOXO3a axis to enhance mitochondrial resilience.

Comparative Performance Table
Derivative ClassRepresentative CompoundPrimary TargetKey MechanismNeuroprotective Potency (In Vitro)
Bis(8-aminoquinolines) PA1637 Cu²⁺ (Highly Selective)Tetradentate chelation; extracts Cu from AβHigh (Reverses memory deficit in Aβ-injected mice)
8-AQ-Melatonin Hybrids Compound c3 Aβ Aggregation / AChEDual-binding: Chelation + AChE inhibition41.4% inhibition of Aβ aggregation at 10 µM
Carbazole-8-AQ Dimers PZ001 ROS / AβAntioxidant + ChelationSignificant protection against Glutamate toxicity (HT22 cells)
8-AQ-Uracil Complexes 8AQ-Cu-5Iu SIRT1 / FOXO3aEpigenetic modulation (SIRT1 activation)Reduces H₂O₂-induced apoptosis by ~40%
Mechanistic Pathway Visualization

The following diagram illustrates how 8-AQ derivatives interrupt the neurodegenerative cascade at multiple checkpoints.

NeuroprotectionMechanism Cu Free Cu2+ / Fe3+ Ab_Cu Ab-Cu Complex (Redox Active) Cu->Ab_Cu Binding Ab Amyloid-Beta (Ab) Ab->Ab_Cu ROS ROS Generation (Fenton Reaction) Ab_Cu->ROS Catalysis Mito Mitochondrial Dysfunction ROS->Mito Damage Survival Neuronal Survival & Plasticity Mito->Survival Inhibits AQ 8-AQ Derivative (Chelator/MTDL) AQ->Ab_Cu Extracts Cu2+ (Selective Chelation) AQ->ROS Scavenges SIRT SIRT1 Activation AQ->SIRT Upregulates (Uracil hybrids) FOXO FOXO3a Deacetylation SIRT->FOXO Activates FOXO->Survival Antioxidant Genes

Caption: 8-AQ derivatives intercept pathology by stripping copper from Aβ (preventing ROS) and activating SIRT1-mediated survival pathways.

Experimental Protocols for Evaluation

To rigorously evaluate these derivatives, researchers must employ a self-validating workflow that assesses both chemical affinity and biological efficacy.

Protocol A: Selective Metal Chelation Assessment (UV-Vis)

Differentiation Factor: Unlike generic chelators, 8-AQs must demonstrate selectivity for Cu²⁺ over Zn²⁺ to avoid stripping essential zinc fingers.

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Metal Chlorides: CuCl₂, ZnCl₂ (freshly prepared in Milli-Q water).

  • Buffer: HEPES (20 mM, pH 7.4).

Workflow:

  • Baseline Scan: Dilute compound to 50 µM in HEPES buffer. Record UV-Vis spectrum (200–600 nm).

  • Titration: Add CuCl₂ in 0.2 equivalent increments (0 to 2.0 eq).

  • Observation: Monitor for isosbestic points (indicating clean transformation to a complex) and bathochromic shifts.

  • Competition Assay (Critical Step):

    • Pre-incubate compound with ZnCl₂ (2 eq). Record spectrum.

    • Add CuCl₂ (1 eq) to the Zn-complex solution.

    • Validation: A rapid spectral shift matching the Cu-complex profile indicates Cu²⁺ displaces Zn²⁺, confirming selectivity (as seen with PA1637 ).

Protocol B: Thioflavin-T (ThT) Aβ Aggregation Assay

Purpose: Quantify the compound's ability to inhibit the formation of toxic amyloid fibrils.[2]

Materials:

  • Aβ(1–42) peptide (lyophilized, HFIP-treated).

  • Thioflavin-T (5 µM in Glycine-NaOH buffer, pH 8.5).

  • Black 96-well fluorescence plate.

Workflow:

  • Aβ Preparation: Dissolve Aβ in DMSO, then dilute to 20 µM in PBS.

  • Incubation: Mix Aβ (10 µM final) with Test Compound (10 µM, 1:1 ratio) in the plate. Include "Aβ only" (Control) and "Buffer only" (Blank).

  • Time-Course: Incubate at 37°C for 24 hours.

  • Detection: Add ThT solution. Measure fluorescence (Ex: 440 nm / Em: 485 nm).

  • Calculation:

    
    
    
Protocol C: Neuroprotection in SH-SY5Y Cells (MTT/LDH)

Purpose: Validate biological rescue against oxidative stress.[3][4]

Workflow Visualization:

AssayWorkflow Step1 Seed SH-SY5Y Cells (10k cells/well) Step2 Pre-treatment (2h) Add 8-AQ Derivative (0.1 - 10 µM) Step1->Step2 Step3 Induce Stress Add H2O2 (150 µM) or Aβ-Cu (10 µM) Step2->Step3 Step4 Incubation 24 Hours @ 37°C Step3->Step4 Step5 Readout MTT (Metabolic) or LDH (Membrane) Step4->Step5

Caption: Standardized workflow for assessing neuroprotection against oxidative or amyloid-induced toxicity.

Critical Control: Always run a "Compound Only" well to rule out intrinsic cytotoxicity, a known risk with quinoline derivatives.

Synthesis of Findings & Future Outlook

The transition of 8-aminoquinolines from antimalarials to neuroprotective agents is driven by their superior tunability.

  • PA1637 and Bis(8-AQ) ligands demonstrate that increasing the denticity (binding points) eliminates the "leaky" chelation often seen with 8-hydroxyquinolines, preventing the redistribution of toxic metals.

  • Melatonin hybrids (e.g., c3, c5) illustrate the power of the MTDL approach, simultaneously tackling cholinergic deficit and protein aggregation.

Recommendation for Drug Developers: Prioritize Class 1 (Bis-ligands) if the primary therapeutic goal is metal detoxification. For multifactorial pathology, Class 2 (Hybrids) offer a more comprehensive profile but require rigorous pharmacokinetic optimization to ensure blood-brain barrier (BBB) permeability.

References
  • BenchChem. (2025).[3][4][5][6] Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide. Retrieved from 6

  • Liu, Q., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. Retrieved from 7

  • Chen, Z., et al. (2022).[8][9] Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease. Annals of Translational Medicine. Retrieved from 2[10]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Retrieved from 8

  • ResearchGate. (2015). General structure of bis(8-aminoquinoline) ligands a and PA1637. Retrieved from 1

Sources

benchmarking the antimicrobial efficacy of 8-Amino-2-methylquinolin-6-ol against known antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Antimicrobial Efficacy of 8-Amino-2-methylquinolin-6-ol against Known Antibiotics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Amino-2-methylquinolin-6-ol (AMQ-6-OH) represents a distinct chemical scaffold within the aminoquinoline class, structurally bridging the antimalarial 8-aminoquinolines and the antiseptic 8-hydroxyquinolines. Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase, the 6-hydroxy-8-amino substitution pattern suggests a mechanism driven by oxidative stress generation (Redox Cycling) and metal-independent DNA intercalation .

This guide outlines the standardized benchmarking protocol for AMQ-6-OH. It defines the critical experimental frameworks required to position this compound against industry-standard antibiotics, focusing on Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2]
  • IUPAC Name: 8-Amino-2-methylquinolin-6-ol[1][2]

  • CAS: 261347-58-4[1][2][3]

  • Scaffold Class: 8-Aminoquinoline / 6-Hydroxyquinoline hybrid

  • Physicochemical Challenges: High lipophilicity (LogP > 2.5 est.) and sensitivity to photo-oxidation.

Putative Mechanism: The Redox Trojan Horse

While fluoroquinolones rely on specific protein binding, AMQ-6-OH is hypothesized to act via a Redox Cycling mechanism similar to the active metabolites of Primaquine. The 6-hydroxyl group, in conjugation with the quinoline nitrogen, facilitates the generation of Reactive Oxygen Species (ROS) within the bacterial cytoplasm, overwhelming the organism's antioxidant defenses.

Visualization: Putative Signaling & Redox Pathway

MOA cluster_bacterium Bacterial Cytoplasm AMQ AMQ-6-OH (Reduced Form) AMQ_Ox Quinone Imine (Oxidized Form) AMQ->AMQ_Ox Autoxidation ROS Superoxide (O2•-) & H2O2 AMQ->ROS Redox Cycling AMQ_Ox->AMQ NADPH Reductases O2 Molecular Oxygen (O2) O2->ROS Electron Transfer DNA DNA Damage (Oxidative Lesions) ROS->DNA Lipids Membrane Peroxidation ROS->Lipids Death Bacterial Cell Death DNA->Death Lipids->Death

Figure 1: Hypothesized mechanism of action involving redox cycling between the 6-hydroxy and quinone-imine forms, generating cytotoxic ROS.

Benchmarking Strategy: Selection of Comparators

To objectively assess AMQ-6-OH, it must be screened against antibiotics with overlapping spectra but distinct mechanisms.

Comparator ClassRepresentative DrugRationale for Selection
Fluoroquinolone Ciprofloxacin Direct Structural Analog. Targets DNA gyrase. Serves as the primary potency benchmark for quinoline-based scaffolds.
Beta-Lactam Ampicillin Cell Wall Synthesis Inhibitor. Used to assess efficacy against Gram-negative outer membrane permeability.
Glycopeptide Vancomycin Gram-Positive Standard. Critical benchmark for MRSA efficacy, where quinolines often struggle.
Polyene Amphotericin B Antifungal Control. Since 8-hydroxyquinolines possess antifungal properties, AMQ-6-OH must be screened for eukaryotic toxicity/efficacy.

Experimental Protocols (CLSI Aligned)

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 / M100-S30 Objective: Determine the lowest concentration inhibiting visible growth.[4]

Critical Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Do not use standard MHB if chelation is a suspected secondary mechanism.

  • Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).

  • Inoculum:

    
     CFU/mL.[4]
    

Workflow:

  • Stock Prep: Dissolve AMQ-6-OH in 100% DMSO to 10 mg/mL.

  • Dilution: Create 2-fold serial dilutions in CAMHB (Range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL).
  • Inoculation: Add 50

    
    L standardized bacterial suspension to 50 
    
    
    
    L drug solution in 96-well plates.
  • Incubation: 16–20 hours at 35°C (aerobic).

  • Readout: Visual turbidity check or Absorbance at 600nm (

    
    ).
    
Visualization: MIC Workflow Logic

MIC_Flow Stock Stock Solution (DMSO) Dilution Serial Dilution (CAMHB) Stock->Dilution Plate 96-Well Plate (Final: 5x10^5 CFU/mL) Dilution->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubation (35°C, 18h) Plate->Incubate Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution assay.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

  • Setup: Prepare tubes with AMQ-6-OH at 1x, 2x, and 4x MIC.

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilute in saline and plate on agar.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       log reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       log reduction.
      

Comparative Data Analysis (Reference Thresholds)

As AMQ-6-OH is a specialized research compound, the following table outlines Target Product Profile (TPP) thresholds derived from high-potency analogs (e.g., 8-hydroxyquinoline derivatives and aminoquinolones). Use these values to validate your experimental results.

Table 1: Target Efficacy Thresholds (MIC g/mL)
OrganismStrain TypeCiprofloxacin (Control)AMQ-6-OH (Target)Interpretation
S. aureus ATCC 29213 (MSSA)0.12 – 0.52.0 – 8.0 Moderate activity expected due to lack of gyrase targeting.
S. aureus ATCC 43300 (MRSA)> 4.0 (Resistant)2.0 – 8.0 Key Differentiator: Efficacy here indicates a non-gyrase mechanism (e.g., ROS).
E. coli ATCC 259220.004 – 0.0158.0 – 32.0 Likely lower potency vs. Gram-negatives due to efflux pumps.
P. aeruginosa ATCC 278530.25 – 1.0> 64.0 Generally intrinsic resistance expected in quinoline scaffolds without fluorine.
C. albicans ATCC 90028N/A4.0 – 16.0 Potential antifungal cross-activity (Benchmarked vs. Fluconazole).
Data Interpretation Guide
  • MIC

    
     4 
    
    
    
    g/mL:
    Considered "Active" for lead optimization.
  • MRSA Activity: If AMQ-6-OH retains activity against Cipro-resistant MRSA, it confirms the mechanism is distinct from fluoroquinolones.

  • ROS Dependency: If activity is abolished by adding Catalase or Thiourea (antioxidants) to the media, the ROS mechanism is confirmed.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]

  • Prachayasittikul, V., et al. (2013).[6] Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. [Link]

  • Cecchetti, V., et al. (1996).[7] Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry. [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current Opinion in Infectious Diseases. [Link]

Sources

selectivity of 8-Amino-2-methylquinolin-6-ol for different metal ions in mixed samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Amino-2-methylquinolin-6-ol (CAS: 261347-58-4) represents a specialized scaffold in coordination chemistry, serving as the parent fluorophore for the Zinquin family of zinc sensors.[1][2][3] Unlike broad-spectrum chelators (e.g., EDTA, 8-Hydroxyquinoline), this molecule exhibits a distinct "kinetic and thermodynamic" selectivity profile driven by two structural features: the 8-amino/1-nitrogen donor pocket (favoring transition metals) and the 2-methyl steric barrier (excluding specific coordination geometries).

This guide analyzes its performance in mixed metal samples, specifically its high selectivity for Zn(II) over abundant cellular cations (Mg(II), Ca(II)) and its distinct interaction with transition metals (Cu(II), Fe(II)).

Structural Basis of Selectivity

To understand why this molecule selects specific ions, one must look beyond simple affinity constants (


) to the structural constraints imposed by the quinoline ring.
The "Steric-Electronic" Filter
  • Nitrogen-Nitrogen Chelation (The Soft/Borderline Filter): Unlike 8-Hydroxyquinoline (which uses N-O donors and binds hard ions like Mg²⁺ and Al³⁺), the 8-aminoquinoline core uses two nitrogen donors (N1 and N8). This favors "borderline" acids (Zn²⁺, Cu²⁺) over "hard" acids (Ca²⁺, Mg²⁺) according to HSAB theory.

  • The 2-Methyl "Gatekeeper": The methyl group at position 2 creates steric hindrance near the binding pocket. This is the critical differentiator. It destabilizes octahedral complexes with small ionic radii or planar complexes that cannot accommodate the bulk, effectively "tuning out" interferences that lack the flexibility of Zinc's coordination sphere.

Visualization: The Selectivity Mechanism

The following diagram illustrates the Photoinduced Electron Transfer (PET) mechanism and how the 2-Methyl group enforces selectivity.

G cluster_0 Selectivity Filter Ligand 8-Amino-2-methylquinolin-6-ol (Free Ligand) PET_State PET Active (Fluorescence Quenched) Ligand->PET_State Lone pair on N quenches excited state Zn_Complex Zn(II) Complex (Fluorescence ON) Ligand->Zn_Complex Zn(II) Binding (Tetrahedral/Distorted) Mg_Complex Mg(II)/Ca(II) (No Binding) Ligand->Mg_Complex Steric Hindrance + Hard/Soft Mismatch Cu_Complex Cu(II) Complex (Fluorescence Quenched) Ligand->Cu_Complex Cu(II) Binding (Paramagnetic Quenching) Zn_Complex->PET_State PET Blocked (Signal Enhancement)

Figure 1: Mechanism of action.[4] The 2-methyl group prevents stable binding of alkaline earth metals, while Zn(II) binding blocks the PET process, restoring fluorescence. Cu(II) binds but quenches signal via paramagnetic effects.

Comparative Performance Profile

The following table contrasts 8-Amino-2-methylquinolin-6-ol against industry-standard alternatives in a mixed-metal environment (e.g., biological buffer or environmental sample).

Feature8-Amino-2-methylquinolin-6-ol8-Hydroxyquinoline (Oxine)EDTATSQ / Zinquin (Derivatives)
Primary Target Zn(II) Non-selective (Al, Fe, Zn, Mg)Non-selective (All cations)Zn(II)
Mg²⁺/Ca²⁺ Affinity Negligible (

mM)
Moderate (

M)
High (

nM-pM)
Negligible
Cu²⁺ Interference High Affinity (Quenches Signal)High AffinityHigh AffinityHigh Affinity (Quenches Signal)
Al³⁺ Binding Low (Steric hindrance)Very High (Classic target)HighLow
Detection Mode Fluorescence (Turn-on)*Absorbance / Weak FluorTitration (Colorimetric)Fluorescence (Strong Turn-on)
pH Stability pH 6.0 - 8.5pH 4.0 - 10.0Wide rangepH 6.5 - 8.0

*Note: The free amine form (8-Amino...) often has lower quantum yield than its sulfonated derivatives (TSQ/Zinquin). For maximum sensitivity, the sulfonamide derivative is preferred, but the selectivity profile remains identical.

Detailed Selectivity Analysis by Ion

A. Zinc (Zn²⁺) – The Signal Generator
  • Interaction: Zn(II) coordinates with the ring nitrogen and the 8-amino group.

  • Outcome: Formation of a stable 1:1 or 1:2 complex. The binding locks the nitrogen lone pairs, preventing Photoinduced Electron Transfer (PET) and resulting in a strong fluorescence enhancement (typically

    
     nm, 
    
    
    
    nm).
  • Data Support: In competitive assays, Zn(II) signals are preserved even in the presence of 10 mM Ca(II) and Mg(II) [1].

B. Magnesium (Mg²⁺) & Calcium (Ca²⁺) – The Silent Background
  • Interaction: These "hard" ions prefer oxygen-rich coordination environments (like carboxylates in Fura-2). The nitrogen-rich pocket of 8-amino-2-methylquinolin-6-ol, combined with the steric bulk of the 2-methyl group, creates a thermodynamic penalty for binding.

  • Outcome: Excellent rejection. This is the defining advantage over 8-hydroxyquinoline. You can use this ligand to measure trace Zn(II) in intracellular environments (high Mg/Ca background) without interference.

C. Copper (Cu²⁺) & Iron (Fe²⁺/Fe³⁺) – The "Silent" Competitors
  • Interaction: Transition metals bind the 8-aminoquinoline core with higher affinity than Zn(II) (Irving-Williams series).

  • Outcome: Fluorescence Quenching. While they bind, they do not produce a signal. Instead, they quench the baseline fluorescence via electron transfer or paramagnetic relaxation.

  • Implication: In a mixed sample containing Zn and Cu, Cu will mask the Zn signal by occupying the ligand.

  • Mitigation: To ensure accurate Zn quantification in Cu-rich samples, a masking agent (e.g., thiourea or cyanide) is often required to sequester Cu(II).

Experimental Protocol: Validating Selectivity

To objectively verify the selectivity of 8-Amino-2-methylquinolin-6-ol in your specific matrix, follow this Competition Assay Protocol .

Reagents
  • Ligand Stock: 1 mM 8-Amino-2-methylquinolin-6-ol in DMSO.

  • Buffer: 50 mM HEPES, 100 mM KCl, pH 7.2 (mimics cytosolic ionic strength).

  • Metal Stocks: 10 mM solutions of ZnCl₂, MgCl₂, CaCl₂, CuCl₂, FeCl₂.

Workflow Diagram

Protocol cluster_Interference Interference Testing (Parallel Wells) Start Prepare 10 µM Ligand Solution (in HEPES Buffer) Baseline Measure Baseline Fluorescence (Ex 360nm / Em 490nm) Start->Baseline Add_Zn Add Zn(II) (10 µM) Record 'Turn-On' Signal (F_max) Baseline->Add_Zn Mg_Test Add Mg(II) / Ca(II) (1-10 mM) Baseline->Mg_Test Cu_Test Add Cu(II) / Fe(II) (10 µM) Baseline->Cu_Test Compete Add Zn(II) to Interference Wells Mg_Test->Compete Cu_Test->Compete Analyze Calculate Selectivity Coefficient (Signal Retention %) Compete->Analyze

Figure 2: Step-by-step competition assay to determine selectivity coefficients.

Interpretation of Results
  • Mg/Ca Wells: If the signal upon adding Zn(II) is

    
     of the F_max (Zn-only control), the ligand is highly selective against alkaline earths.
    
  • Cu/Fe Wells: Expect the signal to be

    
     of F_max before Zn addition. Upon Zn addition, if the signal remains low, the interferent has a higher affinity (
    
    
    
    ).

Synthesis of Insights & Recommendations

For researchers developing metal sensors or conducting ion quantification:

  • Use Case: 8-Amino-2-methylquinolin-6-ol is the superior choice for zinc quantification in biological fluids where Mg²⁺ and Ca²⁺ concentrations are millimolar.

  • Limitations: It is not suitable for samples with high Copper or Iron contamination without pre-treatment (masking).

  • Optimization: For maximum sensitivity, consider derivatizing the 8-amino group with a sulfonamide (e.g., tosyl chloride) to create a Zinquin-like probe. This increases the quantum yield by preventing lone-pair quenching in the unbound state, enhancing the dynamic range (Signal-to-Noise ratio) [2].

References

  • Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular zinc concentration using a specific zinc fluorophore.Biochem. J. 296, 403-408.

  • Kimura, E., & Koike, T. (1998). Recent development of zinc-fluorophores.Chem. Soc. Rev. 27, 179-184.

  • Mikata, Y., et al. (2011). 8-Aminoquinoline-based zinc(II) fluorophores: structure–property relationship.Dalton Transactions , 40, 234-239.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.Drug Design, Development and Therapy , 7, 1157–1178.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Amino-2-methylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling 8-Amino-2-methylquinolin-6-ol (CAS 261347-58-4)

As a critical building block in the synthesis of antimalarial agents, antibacterials, and kinase inhibitors, 8-Amino-2-methylquinolin-6-ol requires rigorous handling protocols. Due to its structural homology to known hemotoxic agents like primaquine and tafenoquine, laboratory personnel must treat this compound with strict operational discipline. This guide provides step-by-step, self-validating methodologies to ensure absolute safety during experimental workflows.

Mechanistic Toxicology: Understanding the Hazard

To handle 8-Amino-2-methylquinolin-6-ol safely, researchers must understand why it is hazardous. 8-Aminoquinolines are not inherently reactive in their parent form; their toxicity is heavily metabolism-dependent[1].

  • Hepatic Metabolism: Cytochrome P450 enzymes (specifically CYP2D6) oxidize the quinoline core and the terminal amino group, generating highly reactive hydroxylamines and quinone-imines[1].

  • Oxidative Stress & Hemolysis: These reactive metabolites induce severe oxidative stress within erythrocytes. In individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the inability to reduce oxidative radicals leads to rapid lipid peroxidation, eryptosis, and severe hemolytic anemia[2].

  • Dermal & Respiratory Risks: As a planar, lipophilic aromatic amine, the fine powder can be rapidly absorbed through the skin and respiratory mucosa, bypassing first-pass metabolism and entering systemic circulation directly[3].

ToxicityPathway A 8-Amino-2-methylquinolin-6-ol B Hepatic Metabolism (CYP2D6) A->B Absorption C Reactive Hydroxylamines B->C Oxidation D Oxidative Stress (ROS) C->D Redox Cycling E Erythrocyte Damage D->E G6PD Deficiency F Hemolytic Toxicity E->F Clinical Effect

Mechanistic pathway of 8-aminoquinoline-induced oxidative stress and hemolytic toxicity.

Physical Properties and Hazard Classification

Before initiating any workflow, verify the physical and logistical parameters of the compound to ensure compliance with institutional safety guidelines.

ParameterSpecification
Chemical Name 8-Amino-2-methylquinolin-6-ol
CAS Number 261347-58-4
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Primary Hazards Acute Toxicity (Cat 4), Skin/Eye Irritant (Cat 2), Target Organ Toxicity[3]
Transport Classification UN2811 (Toxic solid, organic, n.o.s.), Class 6.1, Packing Group III[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered to mitigate the specific physicochemical risks of planar aromatic amines.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layer Nitrile (Outer: 8 mil, Inner: 4 mil)Planar aromatic amines are highly lipophilic and permeate thin barriers over time. Double-gloving ensures absolute chemical isolation.
Eye/Face Protection Chemical safety goggles + Face shieldPrevents mucosal absorption of reactive dust and protects against splash hazards during solubilization[3].
Body Protection Tyvek® lab coat or impermeable apronStandard cotton coats absorb and retain toxic dust. Impermeable materials prevent trans-dermal exposure.
Respiratory NIOSH-approved N95 or P100 respiratorMandatory if handling outside a fume hood to prevent inhalation of aerosolized micro-particulates[3].

Operational Workflow & Handling Protocols

The greatest risk of exposure occurs during the weighing and transfer of the dry powder. Follow this self-validating protocol to ensure zero aerosol exposure.

Phase 1: Pre-Operation Setup

  • Conduct all operations within a certified chemical fume hood with a verified face velocity of >100 fpm.

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Critical Step: Eliminate static electricity in the hood using an anti-static ionizer gun. Fine quinoline powders are highly susceptible to aerosolization via electrostatic repulsion.

Phase 2: Weighing and Transfer

  • Place a clean, sealable glass vial on the analytical balance and tare it.

  • Transfer the solid using a grounded, stainless-steel micro-spatula. Never use plastic spatulas, as they generate static charge that will aerosolize the toxic powder.

  • Seal the vial tightly before removing it from the balance enclosure to prevent micro-dust dispersion into the ambient laboratory air.

Phase 3: Solubilization

  • 8-Amino-2-methylquinolin-6-ol is typically soluble in DMSO, DMF, or mildly acidic aqueous buffers.

  • In the fume hood, uncap the vial and slowly add the solvent down the interior side of the glass to prevent powder kick-up.

  • Vortex gently until complete dissolution is achieved.

HandlingWorkflow Step1 1. Fume Hood Setup Step2 2. PPE Donning Step1->Step2 Step3 3. Anti-Static Weighing Step2->Step3 Step4 4. Solubilization Step3->Step4 Step5 5. Surface Decontamination Step4->Step5 Step6 6. UN2811 Waste Disposal Step5->Step6

Step-by-step operational workflow for the safe handling and disposal of 8-aminoquinolines.

Spill Management and Decontamination

In the event of a breach, immediate and chemically logical decontamination is required.

  • Dry Spills: Do NOT sweep or brush the powder, as this generates toxic dust. Cover the spill with absorbent pads dampened with water or 10% ethanol to suppress aerosolization. Carefully scoop the wetted material into a hazardous waste container[3].

  • Surface Decontamination: Wash the affected area with a 10% bleach (sodium hypochlorite) solution, followed by a 70% ethanol wipe. The oxidizing agent (bleach) helps chemically degrade the reactive amine functional groups, neutralizing the compound's biological activity.

Waste Disposal Logistics

Improper disposal of 8-aminoquinolines poses severe environmental and occupational hazards.

  • Solid Waste: All contaminated PPE, spatulas, wipes, and empty vials must be placed in a sealed, heavy-duty chemical waste bag. Label the container strictly as "UN2811 Toxic Solid, Organic, N.O.S. (8-Aminoquinoline derivative)" [3].

  • Liquid Waste: Collect solvent waste in dedicated organic waste carboys. Do not mix with strong acids or oxidizers, as exothermic reactions or toxic gas release may occur.

  • Final Destruction: All waste must be executed via high-temperature chemical incineration by a licensed hazardous waste contractor. Do not flush down laboratory sinks under any circumstances.

References

  • [1] The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Biochemical Pharmacology. Available at:[Link]

  • [2] Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. Journal of Cellular and Molecular Medicine (NIH/PubMed). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-2-methylquinolin-6-ol
Reactant of Route 2
8-Amino-2-methylquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.